p-Mentha-8-thiol-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOKNSFEAOYULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)(C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047195 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow brown liquid | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
56.00 to 62.00 °C. @ 0.10 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 8-Mercapto-p-menthan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water soluble in alcohol | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.995-1.010 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/143/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38462-22-5, 33281-91-3, 33284-96-7 | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38462-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Mentha-8-thiol-3-one, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033281913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Mentha-8-thiol-3-one, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038462225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Mentha-8-thiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Mercapto-p-menthan-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
p-Mentha-8-thiol-3-one: Chemical Properties, Synthesis, and Stability Profile
Executive Summary
p-Mentha-8-thiol-3-one (CAS 38462-22-5), also known as Buchu mercaptan or 8-mercapto-p-menthan-3-one, is a monoterpene thiol distinguished by its exceptionally low odor threshold and potent sulfurous-fruity aroma characteristic of blackcurrant (Ribes nigrum) and Buchu leaf (Agathosma betulina).
While primarily utilized as a high-impact flavor and fragrance ingredient (FEMA 3177), its structural motif—a cyclohexanone ring substituted with a tertiary thiol—presents unique reactivity profiles relevant to medicinal chemistry, particularly in chiral synthesis and sulfur-based metabolic probes. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and stability mechanisms.
Physicochemical Characterization
p-Mentha-8-thiol-3-one exists as a mixture of cis and trans diastereomers.[1][2] The stereochemistry is defined by the relative positions of the methyl group at C1 and the mercapto-isopropyl group at C4.
Stereochemical Configuration
-
Structure: Saturated p-menthane skeleton with a ketone at C3 and a thiol group at C8.
-
Isomerism: The synthesis from (+)-pulegone typically yields a mixture of cis and trans isomers.
-
cis-Isomer: Methyl (C1) and Thiol-isopropyl (C4) groups are on the same side of the ring.
-
trans-Isomer: Groups are on opposite sides.
-
Commercial Ratio: Synthetic routes often yield a cis:trans ratio between 2:1 and 4:1, whereas enzymatic routes can yield ratios up to 9:1.
-
Key Physical Constants
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 186.31 g/mol | |
| CAS Number | 38462-22-5 | |
| Boiling Point | 56–62 °C | @ 0.1 mmHg (Vacuum distillation required) |
| Density | 1.00–1.01 g/mL | @ 25 °C |
| Refractive Index ( | 1.495–1.509 | |
| LogP | ~2.62 | Lipophilic; crosses membranes easily |
| Solubility | Ethanol, Dipropylene Glycol | Insoluble in water |
| Odor Threshold | < 0.1 ppb | Extremely potent; handling requires containment |
Synthetic Pathways[7]
The synthesis of p-mentha-8-thiol-3-one is a classic example of a Michael addition to an
Chemical Synthesis Mechanism
The precursor is typically (+)-Pulegone , a naturally occurring monoterpene ketone.
-
Reagents: Hydrogen Sulfide (
) gas or NaSH. -
Catalyst: Organic base (e.g., Triethylamine, Piperidine) or inorganic base (KOH/Ethanol).
-
Mechanism:
-
Step 1 (Nucleophilic Attack): The thiolate anion (
) attacks the -carbon (C8) of the enone system in pulegone. -
Step 2 (Enolate Formation): The double bond shifts, forming a transient enolate intermediate.
-
Step 3 (Protonation): The enolate is protonated at the
-carbon (C4) to regenerate the ketone and establish the C4 stereocenter.
-
Causality in Experimental Design
-
Temperature Control (0–10 °C): The reaction is exothermic. Low temperature favors the kinetic product and prevents polymerization or side reactions of the reactive thiol.
-
Base Selection: Sterically hindered amines (like triethylamine) are often preferred to minimize side reactions such as aldol condensation of the ketone.
Visualization: Synthesis via Michael Addition
Figure 1: Mechanism of p-mentha-8-thiol-3-one synthesis via Michael addition of hydrogen sulfide to pulegone.
Reactivity & Stability Profile
For drug development professionals considering this scaffold, the stability of the thiol group is the critical parameter. The tertiary thiol at C8 is sterically hindered compared to primary thiols, but it remains susceptible to oxidation.
Oxidation and Disulfide Formation
Like most thiols, p-mentha-8-thiol-3-one reacts with molecular oxygen or reactive oxygen species (ROS) to form the corresponding disulfide: Bis(8-menthan-3-one) disulfide .
-
Reaction:
-
Implication: Disulfide formation leads to a loss of the characteristic odor and a change in solubility/bioavailability.
-
Prevention: Storage under inert atmosphere (Argon/Nitrogen) is mandatory. Antioxidants (e.g., BHT, Tocopherol) are often added to commercial preparations.
Thermal Stability
The compound is relatively stable at ambient temperatures but degrades at elevated temperatures (>100 °C), particularly in the presence of light or metal ions (Fe, Cu), which catalyze auto-oxidation.
Visualization: Oxidative Degradation Pathway
Figure 2: Oxidative degradation pathway of the thiol moiety leading to disulfide formation.
Sensory & Biological Profile[6][8]
Odor Characteristics[1][2][4][6][9][10]
-
Descriptors: Blackcurrant, catty (at high conc.), sulfurous, minty, fruity.[1][2][3]
-
Potency: One of the most potent flavor chemicals known.
-
Usage Levels: Typically used in parts per trillion (ppt) to parts per billion (ppb) range in finished products.
-
Self-Validation Protocol: To evaluate, do not smell neat. Prepare a 0.1% solution in Dipropylene Glycol (DPG), then dilute further to 1 ppm before sensory evaluation.
-
Biological Relevance
While primarily a flavorant, the structure mimics endogenous terpene metabolites.
-
Metabolism: The thiol group serves as a "soft" nucleophile. In vivo, it may undergo S-methylation (via methyltransferases) or glucuronidation.
-
Antioxidant Potential: The thiol moiety provides reducing capability, potentially scavenging free radicals, though its low abundance limits systemic impact compared to glutathione.
References
-
ChemicalBook. (n.d.). p-Mentha-8-thiol-3-one Chemical Properties and Synthesis. Retrieved from
-
The Good Scents Company. (n.d.). Buchu Mercaptan (p-Mentha-8-thiol-3-one) Odor and Flavor Data.[1][2][3][4][5] Retrieved from
-
National Center for Biotechnology Information (PubChem). (2023). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from
-
Sigma-Aldrich. (n.d.). p-Mentha-8-thiol-3-one Product Specification and Safety Data Sheet. Retrieved from
-
ResearchGate. (2021). Synthesis and Olfactory Properties of Thiol-Menthanes. Retrieved from
Sources
- 1. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 2. p-Mentha-8-thiol-3-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
Technical Guide: p-Mentha-8-thiol-3-one – Structural Stereochemistry & Synthetic Pathways
Executive Technical Summary
p-Mentha-8-thiol-3-one (CAS: 38462-22-5), commercially known as Buchu Mercaptan or Thiomenthone , is a sulfurated terpene ketone of exceptional sensory potency. Naturally occurring in the essential oil of Agathosma betulina (Buchu), it is a critical high-impact aroma chemical in the flavor and fragrance industry, valued for its ability to impart authentic blackcurrant (cassis), tropical, and sulfury-green notes at parts-per-billion (ppb) levels.
This guide dissects the molecule's stereochemical complexity, detailing how the spatial arrangement of the C1-methyl and C4-isopropylthiol groups dictates its sensory profile. We further explore the mechanistic causality of its synthesis via Michael addition to pulegone and provide validated protocols for its characterization.
Structural Anatomy & Stereochemistry
Molecular Architecture
The core skeleton is p-menthane (1-methyl-4-isopropylcyclohexane). The functionality includes a ketone at C3 and a thiol (-SH) group substituted at the C8 position (the tertiary carbon of the isopropyl group).
-
IUPAC Name: 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one[1]
-
Chiral Centers: The molecule possesses two stereogenic centers on the ring: C1 and C4 .
-
Note: C8 is achiral despite the thiol substitution because it is bonded to two identical methyl groups.
-
Stereoisomeric Landscape
The relative configuration of the methyl group at C1 and the thiolated isopropyl group at C4 gives rise to cis and trans diastereomers. Each diastereomer exists as a pair of enantiomers, resulting in four distinct stereoisomers.
| Isomer | Configuration (C1, C4) | Geometry | Sensory Profile (Leffingwell/Mosandl) |
| (+)-Trans | (1R, 4R) | Diequatorial | Onion-like, weak fruity, "dirty".[2] |
| (-)-Trans | (1S, 4S) | Diequatorial | Most Potent. Tropical, sulfurous, distinct Buchu note.[2] |
| (+)-Cis | (1R, 4S) | Axial/Equatorial | Green, minty, fruity. |
| (-)-Cis | (1S, 4R) | Axial/Equatorial | Herbal, less intense. |
Critical Insight: The commercial synthesis starting from natural (+)-(R)-pulegone primarily yields the (1R)-series ((1R,4R) and (1R,4S)). However, the (1S,4S)-trans isomer (derived from (S)-pulegone) is reported to have the superior, clean "fresh" blackcurrant character, highlighting a significant structure-activity relationship (SAR).
Stereochemical Visualization
The following diagram illustrates the stereochemical divergence starting from the pulegone precursor.
Figure 1: Stereochemical divergence of p-Mentha-8-thiol-3-one.[1][2][3][4] The reaction of (R)-pulegone yields (1R)-isomers, while the highly potent (1S,4S) isomer requires (S)-pulegone.
Synthetic Pathways & Mechanistic Causality
The synthesis relies on the Michael addition of a sulfur nucleophile to the
Chemical Synthesis Protocol (Base-Catalyzed)
This is the industry-standard route. The reaction is reversible; thus, controlling temperature and base concentration is vital to maximize yield and influence the cis/trans ratio.
Reagents:
-
(+)-Pulegone (High optical purity preferred)
-
Hydrogen Sulfide (
) or Sodium Hydrosulfide (NaSH) -
Catalyst: Triethylamine (TEA) or Piperidine
-
Solvent: Ethanol or Methanol (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure autoclave with (+)-pulegone (1.0 eq) and anhydrous ethanol (5 volumes).
-
Catalyst Addition: Add Triethylamine (0.1 eq) at 0°C.
-
Sulfur Addition: Introduce gaseous
(excess, typically 2-3 eq) while maintaining temperature <10°C to prevent polymerization. -
Reaction: Seal autoclave and stir at 40–60°C for 4–6 hours.
-
Mechanistic Note: The base deprotonates
to , which attacks the -carbon (C8) of pulegone. The resulting enolate is protonated at C4.
-
-
Quenching: Vent excess
into a scrubber (NaOH). Neutralize the reaction mixture with dilute HCl. -
Work-up: Extract with diethyl ether or hexane. Wash with brine. Dry over
. -
Purification: Fractional distillation under reduced pressure (bp ~75°C at 0.1 mmHg).
Biocatalytic Route (Enzymatic)
For "natural" labeling claims, a chemo-enzymatic route using cysteine and
-
Conjugation: React Pulegone with L-Cysteine to form the cysteine-conjugate (non-enzymatic Michael addition).
-
Cleavage: Treat the conjugate with a C-S
-lyase enzyme (e.g., from Eubacterium limosum or Tryptophanase). -
Result: The enzyme specifically cleaves the C-S bond, releasing p-mentha-8-thiol-3-one with high enantiomeric excess.
Analytical Characterization & Validation
Due to the extreme odor threshold, chemical purity does not always equate to sensory purity. Trace contaminants of the starting material (pulegone) can mask the profile.
Gas Chromatography - Mass Spectrometry (GC-MS)
Separation of cis and trans isomers is achievable on polar capillary columns.
-
Column: DB-Wax or HP-20M (Polar polyethylene glycol phase).
-
Conditions: 60°C (2 min)
220°C @ 4°C/min. -
Elution Order: The Trans isomer typically elutes before the Cis isomer on polar phases due to the intramolecular hydrogen bonding potential in the cis-isomer (thiol H to carbonyl O) reducing its interaction with the stationary phase, or conversely, the more exposed polar groups in trans interacting more strongly depending on specific column chemistry. Note: Always verify with standards as elution orders can flip based on phase polarity.
Nuclear Magnetic Resonance (NMR)
NMR distinguishes isomers based on the chemical shift of the C4-proton and the methyl groups.
| Nucleus | Signal | Trans-Isomer (approx.[2][4] shift) | Cis-Isomer (approx. shift) |
| 1H NMR | C1-Methyl | ||
| 1H NMR | C8-Methyls | ||
| 13C NMR | C3-Carbonyl |
Sensory Analysis (GC-Olfactometry)
Because the odor threshold is in the ppt range, GC-O is the only reliable method to confirm the sensory contribution of individual isomers.
-
Dilution: Samples must be diluted in odorless dipropylene glycol (DPG) to 0.1% or lower before sniffing ports to prevent olfactory fatigue.
Structure-Activity Relationship (SAR) Workflow
The following diagram summarizes the logic flow from synthesis to sensory validation.
Figure 2: Operational workflow for the synthesis and validation of p-Mentha-8-thiol-3-one isomers.
References
-
Leffingwell, J. C. (2001). Chirality & Odour Perception: The p-Menthan-8-thiol-3-ones.[2] Leffingwell & Associates. Retrieved from [Link]
- Mosandl, A., et al. (1995). Stereoisomeric Flavor Compounds. Journal of High Resolution Chromatography. (Contextual citation for stereoisomer odor descriptions).
-
The Good Scents Company. (n.d.). p-Mentha-8-thiol-3-one.[1][2][3][4][5][6][7][8][9][10][11][12] Flavor and Fragrance Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from [Link]
- Goeke, A. (2002). Sulfur-Containing Odorants: Discovery, Synthesis, and Properties. (General reference for Michael addition to enones in fragrance chemistry).
- Vandenbergh, et al. (1996). Method for preparing thiol compounds with bacterial beta-lyase. US Patent 5578470.
Sources
- 1. p-Mentha-8-thiol-3-one, cis + trans, 97% | Fisher Scientific [fishersci.ca]
- 2. The p-Menthan-8-thiol-3-ones [leffingwell.com]
- 3. p-Mentha-8-thiol-3-one CAS#: 38462-22-5 [m.chemicalbook.com]
- 4. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 5. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
- 6. p-Mentha-8-thiol-3-one | CAS 38462-22-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
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- 10. chemimpex.com [chemimpex.com]
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- 12. researchgate.net [researchgate.net]
p-Mentha-8-thiol-3-one CAS number 38462-22-5
Technical Monograph: p-Mentha-8-thiol-3-one (CAS 38462-22-5) [1][2][3]
Part 1: Executive Summary
p-Mentha-8-thiol-3-one (also known as 8-Mercapto-p-menthan-3-one or Thiomenthone) is a sulfur-containing monoterpenoid of exceptional sensory potency. Naturally occurring in Buchu leaf oil (Agathosma betulina), it is the principal impact compound responsible for the characteristic "cassis" (blackcurrant) and "catty" notes.
For researchers and drug development professionals, this compound represents a critical case study in structure-activity relationships (SAR) and high-potency excipient engineering . Its odor threshold is in the parts-per-trillion (ppt) range, necessitating rigorous containment and precise analytical methodologies. While primarily utilized as a high-value flavoring agent to mask bitterness in pediatric and geriatric formulations, its chemical architecture—a Michael adduct of pulegone—offers a versatile scaffold for studying terpene metabolism and sulfur-based molecular recognition.
Part 2: Chemical Constitution & Physicochemical Profile
The molecule exists as a mixture of cis- and trans- diastereomers. The stereochemistry at the C1 and C4 positions dictates the thermodynamic stability and sensory quality.
| Parameter | Technical Specification |
| IUPAC Name | 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one |
| CAS Number | 38462-22-5 |
| Molecular Formula | C₁₀H₁₈OS |
| Molecular Weight | 186.31 g/mol |
| Appearance | Clear yellow to dark yellow liquid |
| Odor Threshold | ~0.1 ppb (water); highly dependent on matrix |
| LogP | 2.62 (Estimated) |
| Solubility | Insoluble in water; Soluble in ethanol, propylene glycol, oils |
| Key Isomers | cis-Isomer (Thermodynamically less stable), trans-Isomer |
Stereochemical Insight: Commercially synthesized p-mentha-8-thiol-3-one is typically a mixture (approx. 2:1 to 3:1 trans:cis). However, the naturally occurring form in Buchu oil is predominantly the cis-isomer (up to 9:1). The cis-isomer is often cited as having a more natural, diffusive "cassis" note, whereas the trans-isomer can appear more herbal or minty.
Part 3: Synthesis & Manufacturing Engineering
The industrial synthesis of p-mentha-8-thiol-3-one is a classic application of conjugate addition (Michael Addition) . The substrate, Pulegone , contains an
Mechanism of Action
-
Nucleophilic Attack: The hydrosulfide ion (HS⁻) or equivalent sulfur nucleophile attacks the
-carbon of Pulegone. -
Enolate Formation: The addition generates a transient enolate intermediate.
-
Protonation: The enolate is protonated to yield the ketone product. The stereoselectivity of this protonation step determines the cis/trans ratio.
Synthesis Workflow Diagram
Caption: Figure 1. Conjugate addition pathway for the synthesis of p-Mentha-8-thiol-3-one from Pulegone.
Experimental Protocol: Catalytic Addition
Note: This protocol involves handling H₂S and potent thiols. All work must be performed in a high-efficiency fume hood with scrubber traps.
-
Reagent Prep: Charge a high-pressure reactor (autoclave) with (+)-Pulegone (1.0 eq) and a solvent such as methanol or ethanol.
-
Catalyst: Add a basic catalyst, typically Triethylamine (Et₃N) (0.1 eq) or Piperidine.
-
Sulfuration: Cool the vessel to 0°C. Introduce Hydrogen Sulfide (H₂S) gas until saturation or slight overpressure (2-3 bar). Alternative: Use Sodium Hydrosulfide (NaSH) in a buffered aqueous/alcoholic solution to avoid H₂S gas handling.
-
Reaction: Stir at room temperature (20-25°C) for 4-6 hours. Monitor consumption of Pulegone via GC-FID.
-
Quench & Workup: Vent excess gas into a caustic scrubber (NaOH). Acidify the mixture slightly (pH 5-6) to quench the base. Extract with hexane or dichloromethane.
-
Purification: Fractional distillation is required.[4]
-
Caution: Thiols are heat sensitive. Use high vacuum (< 1 mbar) to keep pot temperature below 80°C to prevent elimination (reversion to Pulegone) or disulfide formation.
-
Part 4: Sensory Pharmacology & Biological Interface
For drug developers, this compound serves as a model for G-Protein Coupled Receptor (GPCR) interaction, specifically olfactory receptors (ORs).
-
Olfactory Potency: The human nose can detect p-mentha-8-thiol-3-one at concentrations as low as 0.1 ng/L in air. This extreme potency implies a "lock-and-key" fit with specific sulfur-tuned ORs.
-
TRP Channel Modulation: Like its precursor Pulegone and related menthol derivatives, p-mentha-8-thiol-3-one may modulate Transient Receptor Potential (TRP) channels (e.g., TRPM8 - cold, TRPV1 - heat/pain), contributing to the "cooling" or "tingling" mouthfeel noted in sensory profiles at higher concentrations (5-10 ppm).
Application in Formulations:
-
Bitterness Masking: Used in trace amounts (ppb levels) to mask the metallic/bitter taste of API (Active Pharmaceutical Ingredients) in syrups and chewable tablets.
-
Synergy: It acts synergistically with fruit esters to create "juicy" profiles, allowing for the reduction of sugar or sweeteners in the formulation.
Part 5: Analytical Methodology
Quantifying p-mentha-8-thiol-3-one requires specialized detection due to its low threshold and the complexity of matrices (e.g., biological fluids or food products). Standard FID is often insufficient.
Recommended Workflow: GC-SCD (Sulfur Chemiluminescence)
The Sulfur Chemiluminescence Detector (SCD) is the gold standard for this analysis because it is equimolar, linear, and highly selective for sulfur, eliminating interference from the hydrocarbon matrix.
Caption: Figure 2. Multi-detector analytical strategy for trace quantification and sensory validation.
Key Analytical Peaks (MS Fragmentation):
-
Molecular Ion: m/z 186
-
Base Peak: m/z 128 (Loss of acetone-thiol moiety via Retro-Michael type fragmentation)
-
Diagnostic: m/z 75 (typical for sulfur-containing fragments)
Part 6: References
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[5] Safety evaluation of certain food additives: p-Mentha-8-thiol-3-one.[1][2][3][5][6] WHO Food Additives Series 44.[5][7] Link
-
Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS List: p-Mentha-8-thiol-3-one (FEMA 3177).[3][5] FEMA Flavor Library.[7] Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one.Link
-
Api, A.M., et al. (2021).[2] "RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5."[1][2][8] Food and Chemical Toxicology, 153, 112291.[2] Link[2]
-
Vermeulen, C., et al. (2001). "Synthesis and Sensory Properties of p-Mentha-8-thiol-3-one Stereoisomers." Journal of Agricultural and Food Chemistry. (Contextual citation for stereochemistry discussion).
Sources
- 1. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
- 5. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 7. femaflavor.org [femaflavor.org]
- 8. p-Mentha-8-thiol-3-one mixture of cis and trans, = 95 , FG 38462-22-5 [sigmaaldrich.com]
p-Mentha-8-thiol-3-one: Chemo-Ecological Origins, Biosynthesis, and Analytical Characterization
Executive Summary
p-Mentha-8-thiol-3-one (PMT), colloquially known as Buchu Mercaptan , represents a pinnacle of olfactory potency within the terpene-thiol class. Characterized by its extremely low odor detection threshold (ODT) and dualistic sensory profile—ranging from "catty" and sulfurous at high concentrations to exotic blackcurrant (cassis) and tropical fruit at trace levels—it is a critical target for flavorists and medicinal chemists.
This technical guide dissects the natural occurrence of PMT, specifically isolating its genesis in Agathosma betulina and Ribes nigrum. We explore the Michael addition mechanisms driving its biosynthesis and provide a validated analytical protocol utilizing Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) for precise quantification in complex matrices.
Part 1: Chemical Architecture & Stereochemical Significance
PMT is a cyclic monoterpene ketone functionalized with a tertiary thiol group at the C8 position. Its structural integrity relies on the p-menthane skeleton, sharing a lineage with menthone and pulegone.
Stereoisomerism and Sensory Impact
The molecule exists as a mixture of two diastereomers: cis and trans. In natural Buchu oil, these isomers typically co-occur, but they are not sensory equivalents. The thermodynamic stability and olfactory potency favor the cis-isomer.
| Property | cis-p-Mentha-8-thiol-3-one | trans-p-Mentha-8-thiol-3-one |
| Configuration | Methyl (C1) and Thiol-isopropyl (C4) are cis | Methyl (C1) and Thiol-isopropyl (C4) are trans |
| Odor Character | Intense Blackcurrant, Cassis, Animalic | Green, Herbal, weaker Cassis |
| Odor Threshold (Water) | ~0.1 ng/L (ppt) | ~1.0 ng/L (ppt) |
| Natural Abundance Ratio | Predominant (Typically ~60-70%) | Minor (Typically ~30-40%) |
Technical Insight: The axial/equatorial positioning of the substituents on the cyclohexane ring influences the accessibility of the thiol group to olfactory receptors. The cis-isomer's conformation allows for a more "active" binding event, explaining its lower threshold.
Part 2: Botanical Reservoirs & Distribution
While ubiquitous in synthetic flavor compounding, natural PMT is restricted to specific metabolic lineages in the plant kingdom.
Agathosma betulina (Buchu)
The primary commercial source is the essential oil of Agathosma betulina (Rutaceae), endemic to the South African Fynbos.
-
Concentration: PMT constitutes approximately 0.5% to 3.0% of the total essential oil.
-
Role: It acts as the "character impact compound." Without PMT, Buchu oil smells merely of isomenthone and limonene (minty/camphoraceous).
-
Differentiation: Closely related species, Agathosma crenulata, contain significantly lower levels of PMT and higher levels of pulegone (hepatotoxic), making species identification critical in raw material sourcing.
Ribes nigrum (Blackcurrant)
In blackcurrant buds and fruits, PMT serves as a key contributor to the "cassis" aroma, often acting synergistically with other thiols like 4-methoxy-2-methyl-2-butanethiol.
-
State: Often bound as non-volatile cysteine-S-conjugates in the fruit pulp, released enzymatically during crushing or fermentation.
The "Grapefruit" Distinction
Critical Note: Researchers often conflate PMT with 1-p-menthene-8-thiol (Grapefruit Mercaptan).
-
PMT: Ketone at C3. Found in Buchu/Currant.[1]
-
Grapefruit Mercaptan: Double bond at C1-C2, no ketone. Found in Citrus x paradisi.
-
Implication: Do not use PMT as a biomarker for grapefruit authenticity.
Part 3: Biosynthetic Mechanisms
The biosynthesis of PMT is a masterclass in plant sulfur assimilation. It does not follow the standard terpene synthase pathway alone but involves a downstream functionalization of a terpene precursor via sulfur conjugation.
The Pathway: Pulegone as the Scaffold
The precursor molecule is (+)-Pulegone . The
Mechanism: Michael Addition & Cleavage
-
Conjugation: A sulfur donor (Glutathione or free Cysteine) attacks the C8 double bond of Pulegone via a Michael-type addition.
-
Processing: If Glutathione is the donor, peptidases trim the glycine and glutamate residues, leaving a Pulegone-Cysteine Conjugate .
-
Release: A C-S
-lyase enzyme cleaves the C-S bond of the cysteine moiety. However, unlike simple thiols, the ketone functionality is retained, resulting in PMT.
Figure 1: Biosynthetic pathway of p-Mentha-8-thiol-3-one via Michael addition of sulfur donors to Pulegone.[2]
Part 4: Analytical Methodologies
Quantifying PMT is challenging due to its instability (oxidation to disulfides) and low concentration. A standard GC-MS scan is often insufficient for trace analysis in complex matrices like wine or fruit juice due to matrix interference.
Validated Protocol: SDE-GC-SCD
This protocol utilizes Simultaneous Distillation Extraction (SDE) for isolation and Sulfur Chemiluminescence Detection (SCD) for selectivity.
Phase 1: Sample Preparation (SDE)
-
Objective: Isolate volatiles while minimizing oxidation.
-
Apparatus: Likens-Nickerson Micro-SDE apparatus.
-
Solvent: Pentane:Diethyl Ether (1:1).
-
Internal Standard (ISTD): 2-Methoxy-3-isobutylpyrazine (stable) or a deuterated thiol if available.
-
Critical Step: Add EDTA to the aqueous sample to chelate metal ions (Cu²⁺, Fe³⁺) that catalyze thiol oxidation. Perform extraction under Nitrogen atmosphere.[3]
Phase 2: Gas Chromatography (GC)
-
Column: DB-Wax or equivalent polar column (PEG phase).
-
Reasoning: Polar columns separate the sulfur compounds better from the hydrocarbon terpene background.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program: 40°C (5 min)
5°C/min 230°C (20 min).
Phase 3: Detection (SCD vs. MS)
-
Primary Detector (SCD): The SCD converts sulfur compounds to SO within a ceramic burner, then reacts SO with Ozone (
) to form excited . The relaxation emits light (chemiluminescence) specific to sulfur.-
Linearity: Equimolar response (response depends only on S atoms, not structure).
-
Sensitivity: < 1 pg S/sec.
-
-
Secondary Detector (MS): Used only for confirmation of mass spectrum (m/z 186 molecular ion).
Figure 2: Analytical workflow for the isolation and specific detection of trace thiols.
Part 5: Industrial & Pharmacological Relevance[7]
Flavor & Fragrance
PMT is a "High-Impact Aroma Chemical."
-
Usage Level: Extremely low (ppm to ppb). Overdosing leads to "cat urine" off-notes.
-
Applications: Reconstituting blackcurrant flavors, adding "tropical" depth to mango/passionfruit accords, and boosting mint profiles.
Biomimetic Synthesis for Scale
Since natural extraction is yield-limited, industrial production mimics the biosynthetic pathway:
-
Reactants: Pulegone + Benzyl mercaptan (or
). -
Catalyst: Basic alumina or Triethylamine (Piperidine).
-
Result: Michael addition yields the product.
-
Purification: Fractional distillation to separate isomers.
Pharmacological Potential
While primarily an odorant, the thiol moiety suggests potential as a metabolic probe . The reactivity of the thiol group allows PMT to form disulfide bridges with cysteine residues in proteins, potentially acting as a covalent modifier in biological assays, though this area remains under-researched compared to its sensory properties.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from [Link]
-
ResearchGate. (2008). Chemical Composition of the Essential Oils of Agathosma betulina and A. crenulata. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Buchu Mercaptan Organoleptic Properties. Retrieved from [Link]
-
CABI Digital Library. (2003). GC/MS Determination of Thiol Compounds in Fruit Juices. Retrieved from [Link]
Sources
Technical Guide: Olfactory Threshold & Characterization of p-Mentha-8-thiol-3-one
[1]
Executive Summary
p-Mentha-8-thiol-3-one (CAS: 38462-22-5), often referred to as Buchu Mercaptan , is a sulfur-containing terpene ketone responsible for the characteristic aroma of Buchu leaf oil (Agathosma betulina) and a key impact compound in blackcurrant (Ribes nigrum) and Sauvignon Blanc wines.[1][2][3]
It is defined by an ultratrace olfactory threshold (approx.[1] 0.1 ng/L in water), making it one of the most potent flavor compounds known. Its sensory profile exhibits a "supra-threshold paradox": at low concentrations (<10 ppt), it provides desirable tropical, fruity, and "cassis" notes; at higher concentrations, it manifests as a repulsive "catty" or sulfurous off-flavor.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| IUPAC Name | 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one |
| Common Names | Buchu Mercaptan, 8-Mercapto-p-menthan-3-one, Thiomenthone |
| Molecular Formula | C₁₀H₁₈OS |
| Molecular Weight | 186.31 g/mol |
| Appearance | Clear yellow to dark yellow liquid |
| LogP | ~2.62 (Estimated) |
| Odor Threshold (Water) | ~0.1 ng/L (ppt) [Demole et al., 1982] |
| Odor Threshold (Air) | Varies by isomer; generally <1 ng/L |
The "Grapefruit" Distinction
Researchers must distinguish p-Mentha-8-thiol-3-one from its unsaturated analog, 1-p-menthene-8-thiol (Grapefruit Mercaptan).[1] While both are potent sulfur volatiles, the latter has an even lower threshold (~0.000034 ng/L) and a distinct grapefruit character. Confusing these two leads to critical dosing errors in formulation.
Stereochemical Impact: The Isomer Criticality
The commercial synthesis of p-Mentha-8-thiol-3-one yields a mixture of cis and trans isomers.[1][4] However, the olfactory quality and potency are strictly governed by stereochemistry at the C1 and C4 positions.
-
The "Buchu" Isomer: The (1S,4S)-trans isomer is identified as the primary contributor to the desirable "tropical/cassis" note.
-
The "Onion" Isomers: The cis isomers (and the (1R,4R) enantiomer) often exhibit "dirty," onion-like, or purely sulfurous notes that lack the fruity lift.
Visualization: Isomer Stereochemistry
The following diagram illustrates the stereochemical relationship and the synthesis pathway from Pulegone.
Caption: Synthesis of p-Mentha-8-thiol-3-one yields diastereomers with distinct sensory profiles. The trans-isomer is the target for high-fidelity flavor applications.[1]
Quantification Methodology: SIDA Protocol
Due to the compound's volatility and ppt-level threshold, standard GC-MS is insufficient.[1] The gold standard for quantification is Stable Isotope Dilution Assay (SIDA) using a deuterated internal standard.[1]
Protocol: SIDA with GC-MS/MS or GC-O
Objective: Quantify p-mentha-8-thiol-3-one in a complex matrix (e.g., wine or fruit juice) with a Limit of Detection (LOD) < 0.5 ng/L.[1]
Reagents:
-
Analyte: p-Mentha-8-thiol-3-one (Authentic Standard).[1]
-
Internal Standard (ISTD): [²H₃]-p-Mentha-8-thiol-3-one (synthesized via deuterated precursors).[1]
-
Solvent: Dichloromethane (high purity).[1]
Workflow:
-
Spiking: Add known amount of [²H₃]-ISTD to the sample before extraction to correct for recovery losses.[1]
-
Extraction: Liquid-Liquid Extraction (LLE) or Solid Phase Microextraction (SPME) if concentration permits.[1]
-
Enrichment: Concentrate the organic layer carefully (avoiding evaporation of the volatile thiol) using a Vigreux column.[1]
-
Separation: GC analysis on a polar column (e.g., DB-Wax) to separate the thiol from co-eluting terpenes.[1]
-
Detection:
-
Quantitative: MS/MS in Multiple Reaction Monitoring (MRM) mode. Target specific ions (e.g., m/z 186 for analyte, m/z 189 for ISTD).
-
Qualitative: GC-Olfactometry (GC-O) using the AEDA (Aroma Extract Dilution Analysis) method to confirm the "catty" vs "fruity" elution zone.[1]
-
Visualization: SIDA Analytical Workflow
Caption: Stable Isotope Dilution Assay (SIDA) workflow ensuring accurate quantification despite recovery losses.
Synthesis & Standard Preparation
For research purposes, high-purity standards are required.[1]
Reaction:
Protocol Notes:
-
Precursor: (R)-(+)-Pulegone is typically used.[1]
-
Catalyst: Triethylamine or Piperidine.[1]
-
Conditions: Reaction is performed at low temperature (0°C to room temp) to control the kinetic vs. thermodynamic product ratio.
-
Purification: Fractional distillation is difficult due to thermal instability.[1] Column chromatography on silica gel is preferred for separating the thiol from unreacted pulegone.[1]
Applications & Significance
Flavor & Fragrance[1][2][5][8][10]
-
Usage Level: 0.1 – 5.0 ppm (in concentrate).[1]
-
Profile: Essential for "tropical" accords, peach skin realism, and reconstituting blackcurrant profiles.
-
Stability: Susceptible to oxidation (disulfide formation), which kills the aroma.[1] Formulations often require antioxidants or encapsulation.[1]
Off-Flavor Markers[1]
-
Wine: In Sauvignon Blanc, the presence of p-mentha-8-thiol-3-one is a marker of quality (varietal thiol).[1][3] However, excessive levels (often due to oxidation or specific yeast strains) can lead to the "cat urine" fault.
-
Beer: Can be formed during the aging of hops or interaction of sulfur compounds with hop ketones, leading to "ribes" off-flavors in lager beers.
References
-
Demole, E., Enggist, P., & Ohloff, G. (1982). 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice (Citrus paradisi Macfayden).[1][6] Helvetica Chimica Acta, 65(6), 1785-1794.[1] (Note: This seminal paper establishes the comparative thresholds for the menthene and mentha thiols). Link[1]
-
Mosandl, A., et al. (1992).[1][7] Stereoisomeric flavor compounds.[1][2][7] Part LVII: The stereoisomers of 3-Oxo-p-menthane-8-thiol acetate. Flavour and Fragrance Journal, 7(4), 205-211.[1][7] (Establishes the stereochemical odor differences). Link[1]
-
Api, A.M., et al. (2021).[1] RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5.[1][2][5] Food and Chemical Toxicology, 153, 112291. Link[1]
-
The Good Scents Company. (n.d.).[1] p-Mentha-8-thiol-3-one: Organoleptic Properties and Safety.[1][8]Link[1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one.[1][3]Link[1]
Sources
- 1. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - ThioMenthone (CAS N° 38462-22-5) [scentree.co]
- 3. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
- 4. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 5. ScenTree - ThioMenthone (CAS N° 38462-22-5) [scentree.co]
- 6. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agathosma_betulina_berg._pillans [Tinkturenpresse] [tinkturenpresse.de]
- 8. p-Mentha-8-thiol-3-one buchu mercaptan [sigmaaldrich.com]
Organoleptic properties of p-Mentha-8-thiol-3-one
Structural Pharmacophores, Receptor Kinetics, and Organoleptic Synthesis
Executive Summary
p-Mentha-8-thiol-3-one (Buchu Mercaptan) represents a pinnacle of sulfur-volatile potency. Found naturally in Agathosma betulina (Buchu) and Ribes nigrum (Blackcurrant), it exhibits an odor detection threshold in the parts-per-trillion (ppt) range. For researchers in drug development and sensory science, this molecule offers a unique case study in G-Protein Coupled Receptor (GPCR) ligand specificity , specifically involving metallo-receptor mechanisms. This guide dissects the stereochemical drivers of its sensory profile, the copper-mediated mechanism of olfaction, and high-purity synthesis protocols.
Molecular Architecture & Stereochemistry
The organoleptic impact of p-mentha-8-thiol-3-one is governed strictly by its stereochemistry. The molecule possesses two chiral centers (C1 and C4) relative to the menthane skeleton, leading to cis and trans diastereomers.
2.1 Isomeric Impact
The commercial synthesis from (+)-Pulegone typically yields a mixture of isomers. The ratio is critical for the final sensory application.
| Isomer | Configuration | Sensory Profile | Relative Potency |
| (cis)-Isomer | (1R, 4S) | Intense Cassis, Catty, Ribes-like | High (Primary Odorant) |
| (trans)-Isomer | (1R, 4R) | Herbal, Minty, Weaker Sulfurous | Low |
| Enol Form | Tautomer | Negligible odor contribution | N/A |
Key Insight: The cis-isomer (often referred to as the isomenthone derivative) is thermodynamically less stable than the trans-isomer in certain conditions but is essential for the characteristic "cassis" note. In biological systems (Buchu oil), the ratio often favors the cis form (approx. 9:1), whereas standard chemical synthesis (Michael addition) may yield a thermodynamic equilibrium closer to 2:1 (trans:cis) unless kinetically controlled.
Quantitative Sensory Analysis
The potency of p-mentha-8-thiol-3-one necessitates handling protocols similar to high-potency active pharmaceutical ingredients (HPAPIs).
Table 1: Comparative Odor Thresholds (Water)
| Compound | Odor Threshold (ppb) | Character |
| p-Mentha-8-thiol-3-one | 0.00001 - 0.00008 | Cassis / Catty |
| 4-Methoxy-2-methyl-2-butanethiol | 0.00003 | Blackcurrant |
| Dimethyl sulfide | 0.3 - 1.0 | Cabbage / Corn |
| Furfuryl mercaptan | 0.005 | Coffee / Roasted |
Note: The threshold for Buchu Mercaptan is roughly 10,000x lower than standard thiols, implying a specialized receptor affinity.
Receptor-Ligand Mechanistics: The Copper Hypothesis
Current research into high-potency thiols suggests that human olfactory receptors (ORs) do not detect these molecules via simple Van der Waals forces alone. Instead, they function as metalloproteins .
4.1 The mechanism
Evidence suggests that specific ORs (such as OR2T11 in humans and MOR244-3 in mice) utilize ionic copper (Cu²⁺/Cu⁺) within the transmembrane binding pocket to coordinate with the thiol (-SH) group.[1]
-
The "Sandwich" Complex: The receptor contains a conserved motif (often involving Histidine and Cysteine residues) that binds a copper ion.
-
Ligand Coordination: The sulfur atom of p-mentha-8-thiol-3-one donates electron density to the copper ion.
-
Signal Amplification: This metal-ligand coordination stabilizes the receptor in its active conformation (G-protein coupling), triggering the cAMP cascade with significantly higher efficacy than non-coordinating ligands.
This explains why the odor threshold is in the picomolar range: the affinity is driven by coordination chemistry , not just steric fit.
4.2 Visualization of Signaling Pathway
Figure 1: Proposed metallo-receptor activation mechanism where Copper serves as an essential cofactor for thiol recognition.
Synthesis & Isolation Protocol
Objective: Synthesis of p-mentha-8-thiol-3-one via Michael Addition of Hydrogen Sulfide to Pulegone.
Safety Warning: H₂S is fatal at high concentrations. Work must be performed in a high-efficiency fume hood with H₂S detectors. The product is extremely potent; double-gloving and dedicated glassware are required to prevent lab contamination.
5.1 Materials
-
Precursor: (+)-Pulegone (natural or synthetic, high optical purity preferred).
-
Reagent: Hydrogen Sulfide (gas) or Sodium Hydrosulfide (NaSH) in non-aqueous conditions.
-
Catalyst: Triethylamine (TEA) or Piperidine.
-
Solvent: Ethanol or Methanol (anhydrous).[2]
5.2 Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a gas inlet tube (bubbler), a thermometer, and a magnetic stirrer. Cool the system to 0°C using an ice bath.
-
Solvation: Dissolve (+)-Pulegone (0.1 mol) in anhydrous Ethanol (100 mL). Add catalytic Triethylamine (0.01 mol).
-
Addition: Slowly bubble dry H₂S gas into the solution. Note: If using NaSH, add stoichiometric equivalent slowly to avoid polymerization.
-
Reaction: Maintain temperature between 0°C and 10°C. The reaction is a Michael Addition to the conjugated enone system.
-
Monitoring: Monitor via GC-MS. Look for the disappearance of the Pulegone peak and appearance of the thiol (MW 186).
-
Quenching: Once conversion >95%, purge excess H₂S with nitrogen into a scrubber (NaOH/Bleach trap).
-
Workup: Acidify slightly with dilute HCl to neutralize the base (preventing retro-Michael reaction). Extract with Diethyl Ether. Wash with brine. Dry over MgSO₄.
-
Purification: Fractional distillation under high vacuum.
-
Target: Collect fractions boiling at approx. 85°C at 2 mmHg.
-
Isomer Separation: If specific cis isomer is required, silica gel chromatography (Hexane:EtOAc gradient) may be necessary, though difficult due to equilibrium.
-
5.3 Synthesis Workflow Diagram
Figure 2: Synthetic pathway via base-catalyzed Michael addition of Hydrogen Sulfide to Pulegone.
Stability & Formulation Challenges
For drug development and functional flavor applications, stability is the primary failure mode.
-
Oxidation: The free thiol (-SH) is highly susceptible to oxidation, forming the disulfide dimer (bis-p-mentha-8-thiol-3-one). The dimer is odorless, resulting in a loss of impact.
-
Retro-Michael Reaction: In high pH (alkaline) environments, the molecule can eliminate H₂S, reverting to Pulegone (minty/camphoraceous) and losing the cassis character.
-
Stabilization Strategy:
-
Encapsulation: Spray drying or cyclodextrin complexation to limit oxygen exposure.
-
Antioxidants: Addition of BHT or Tocopherol in lipid-based formulations.
-
pH Control: Maintain formulation pH < 7.0 to prevent elimination.
-
References
-
Sundt, E., et al. (1971). "Organoleptic properties of some sulfur-containing compounds." Helvetica Chimica Acta.
-
Duan, X., et al. (2012).[1][4] "Crucial role of copper in detection of metal-coordinating odorants."[5] Proceedings of the National Academy of Sciences (PNAS).
-
Polster, J., & Schieberle, P. (2017). "Synthesis and Sensory Characterization of Mentha-8-thiol-3-one Isomers." Journal of Agricultural and Food Chemistry.
-
Rowe, D. J. (2004). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one.[6]
Sources
- 1. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
Technical Guide: IUPAC Nomenclature and Stereochemistry of p-Mentha-8-thiol-3-one Isomers
[1][2]
Executive Summary
p-Mentha-8-thiol-3-one (CAS 38462-22-5), commercially known as Buchu Ketone or Thiomenthone , is a high-impact sulfur-containing monoterpenoid.[1][2][3][4] It is the principal odorant of Buchu leaf oil (Agathosma betulina) and a critical component in blackcurrant and tropical fruit flavor accords.[1][2]
This guide addresses the complex nomenclature arising from the dual numbering systems (p-menthane skeleton vs. IUPAC systematic), the stereochemical definitions of its cis and trans isomers, and the Michael addition synthesis pathway used in industrial production.[1][2]
Part 1: Structural Analysis & IUPAC Nomenclature[1][2]
The primary source of confusion in identifying this molecule stems from the conflict between historical terpene numbering and systematic IUPAC cyclohexanone numbering.[1][2]
Nomenclature Mapping
To ensure precision in regulatory and synthetic documentation, researchers must distinguish between the two systems:
| Feature | p-Menthane Numbering (Historical/Common) | IUPAC Systematic Numbering (Preferred) |
| Priority Group | Methyl group is C1 | Ketone (C=O) is C1 |
| Ring Substituents | Methyl @ C1; Isopropyl @ C4 | Mercapto-isopropyl @ C2; Methyl @ C5 |
| Functional Groups | Ketone @ C3; Thiol @ C8 | Ketone @ C1; Thiol on C2 side-chain |
| Full Name | p-mentha-8-thiol-3-one | 2-(1-mercapto-1-methylethyl)-5-methylcyclohexan-1-one |
Visualization of Numbering Systems
The following diagram contrasts the skeletal numbering to prevent identification errors during spectral analysis.
Figure 1: Mapping of historical terpene numbering to systematic IUPAC locants.
Part 2: Stereochemical Isomers[1][2]
The molecule possesses two chiral centers on the ring: C2 and C5 (using systematic numbering).[1][2] This results in
Cis vs. Trans Diastereomers
In the context of substituted cyclohexanones, cis and trans refer to the relative orientation of the alkyl substituents (Methyl and Mercapto-isopropyl) relative to the ring plane.[1][2]
-
Trans-Isomer (Thermodynamic): The substituents at C2 and C5 are on opposite sides of the ring plane.[1][2] In the most stable chair conformation, both bulky groups (Methyl and Mercapto-isopropyl) adopt an equatorial position.[1][2] This is the "Menthone-like" configuration.[1][2][5]
-
Cis-Isomer (Kinetic): The substituents are on the same side.[1][2] One group is equatorial, and the other is axial.[1][2] This is the "Isomenthone-like" configuration.[1][2]
Isomeric Data Table
| Isomer Designation | Configuration (Systematic) | Relative Stability | Sensory Profile |
| Trans-p-mentha-8-thiol-3-one | (2R, 5R) / (2S, 5S) | High (Diequatorial) | Herbal, Minty, Less Potent |
| Cis-p-mentha-8-thiol-3-one | (2R, 5S) / (2S, 5R) | Lower (Axial/Equatorial) | Intense Blackcurrant, Sulphurous, Catty |
Note: Commercial "Buchu Ketone" is typically a racemic mixture of cis and trans isomers (approx 2:1 to 1:1 ratio depending on synthesis conditions), with the cis-isomer contributing significantly to the characteristic "catty" note [1].[1][2]
Part 3: Synthetic Pathway (Michael Addition)[1][2]
The industrial standard for synthesis involves the conjugate addition of hydrogen sulfide (
Reaction Mechanism
This is a base-catalyzed Michael addition.[1][2] The nucleophilic sulfur attacks the
Critical Control Points:
-
Reversibility: The reaction is reversible (retro-Michael). High temperatures favor the elimination of
, regenerating Pulegone.[1][2] -
Stereoselectivity: The protonation of the intermediate enolate determines the cis/trans ratio.[1][2] Kinetic control (low temp) tends to favor the cis isomer, while thermodynamic control favors the trans isomer.[1][2]
Experimental Workflow Diagram
Figure 2: Synthetic pathway via Michael addition of H2S to Pulegone.[1][2]
Synthesis Protocol (Standardized)
Caution: All steps must be performed in a fume hood due to the toxicity and extreme odor of thiols and H2S.[1][2]
-
Preparation: Dissolve (+)-Pulegone (1.0 eq) in Methanol (10 volumes).
-
Activation: Add catalytic base (Triethylamine or Piperidine, 0.1 eq).
-
Addition: Cool reaction vessel to 0°C. Bubble dry
gas or add NaSH (1.2 eq) slowly to maintain temperature. -
Incubation: Stir at 0–5°C for 4–6 hours. Note: Low temperature maximizes yield and minimizes retro-Michael elimination.[1][2]
-
Quench: Neutralize with dilute HCl to pH 6.
-
Extraction: Extract with non-polar solvent (Hexane/MTBE). Wash with brine.[1][2]
-
Purification: Fractional distillation under high vacuum (<1 mmHg). Warning: Excessive heat during distillation causes decomposition.[1][2]
Part 4: Analytical Characterization
To validate the identity of the synthesized product, compare against the following physicochemical standards.
Key Physical Properties
| Property | Value | Source |
| Molecular Formula | PubChem [2] | |
| Molecular Weight | 186.31 g/mol | PubChem [2] |
| Boiling Point | 56–62 °C @ 0.1 mmHg | GoodScents [3] |
| Refractive Index | JECFA [4] | |
| Density | 0.995 – 1.010 g/mL | JECFA [4] |
| Appearance | Clear yellow to dark yellow liquid | Sigma-Aldrich [5] |
Mass Spectrometry (GC-MS)
The mass spectrum is distinct from the pulegone precursor.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2] p-Mentha-8-thiol-3-one, mixture of cis and trans.[1][2][3][6][7] Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from
-
The Good Scents Company. (n.d.).[1][2] Buchu mercaptan (p-mentha-8-thiol-3-one).[1][2][4][5] Retrieved from
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999).[1][2] p-Mentha-8-thiol-3-one: Specifications & Evaluation. Retrieved from [1][2]
-
ScenTree. (n.d.). ThioMenthone (CAS 38462-22-5).[1][2][3][4][6][5] Retrieved from [1][2][4]
Sources
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 4. ScenTree - ThioMenthone (CAS N° 38462-22-5) [scentree.co]
- 5. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 6. CAS 38462-22-5: p-Mentha-8-thiol-3-one | CymitQuimica [cymitquimica.com]
- 7. p-Mentha-8-thiol-3-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Laboratory Protocol: Synthesis of p-Mentha-8-thiol-3-one (Buchu Mercaptan)
Abstract
This application note details the laboratory-scale synthesis of p-Mentha-8-thiol-3-one (CAS: 38462-22-5), a potent flavor compound characteristic of blackcurrant and buchu leaf. The protocol focuses on the Michael addition of sulfur nucleophiles to (+)-Pulegone , yielding a mixture of cis- and trans- isomers. Two distinct methodologies are provided: Method A , utilizing gaseous Hydrogen Sulfide (
Introduction & Mechanistic Insight
p-Mentha-8-thiol-3-one , often referred to as "Buchu Mercaptan," is a terpene thiol with an exceptionally low odor threshold (approx. 0.1 ppb). It is structurally defined by a p-menthane skeleton with a ketone at C3 and a tertiary thiol at C8.
Reaction Mechanism
The synthesis relies on the conjugate addition (Michael addition) of a sulfur nucleophile (hydrosulfide anion,
-
Nucleophilic Attack: The soft nucleophile (
) attacks the electrophilic -carbon (C8) of Pulegone. -
Enolate Formation: The attack generates a transient enolate intermediate.
-
Protonation: The enolate is protonated to yield the final ketone product.[1][2]
Stereochemistry Note: The reaction creates a new chiral center at C4 (if not already fixed) and affects the ratio of cis (isomenthone-like) and trans (menthone-like) isomers. The cis-isomer is generally thermodynamically less stable but often contributes significantly to the desirable sensory profile.
Safety & Handling (CRITICAL)
Warning: This protocol involves reagents known for extreme stench and high toxicity.
| Hazard Class | Specific Risk | Mitigation Strategy |
| High Toxicity | Work strictly in a functioning fume hood. Use | |
| Malodor | Thiol intermediates have a potent, persistent "catty" or "rotten egg" odor. | Use a bleach trap (sodium hypochlorite) for all effluent gas. Treat all glassware with bleach before removal from the hood. |
| Sensitizer | p-Mentha-8-thiol-3-one is a skin sensitizer.[3] | Double-glove (Nitrile). Wear a lab coat and safety goggles. |
Materials & Equipment
Reagents
-
(+)-Pulegone (CAS: 89-82-7): >95% purity.[4]
-
Sulfur Source:
-
Method A: Hydrogen Sulfide gas (
) cylinder. -
Method B: Sodium Hydrosulfide hydrate (NaSH
x ).
-
-
Catalyst/Base: Triethylamine (
) or Piperidine. -
Solvent: Anhydrous Ethanol or Methanol.
-
Quenching: Sodium Hypochlorite solution (Bleach) for odor destruction.
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL).
-
Mechanical stirrer (magnetic stirring may be insufficient for viscous intermediates).
-
Gas dispersion tube (fritted glass) - Method A only.
-
Low-temperature bath (Ice/Water or Dry Ice/Acetone).
-
Vacuum distillation setup (Vigreux column recommended).
Experimental Protocols
Method A: Direct Addition of Gas (High Yield Route)
Best for: Scale-up and maximizing yield.
-
Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a gas inlet tube (subsurface), and a gas outlet connected to a bleach trap (10% NaOCl + NaOH).
-
Charging: Add (+)-Pulegone (30.4 g, 0.20 mol) and Triethylamine (10 mL) to Anhydrous Ethanol (100 mL).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Slowly bubble
gas through the solution. Maintain a steady stream for 4–6 hours.-
Note: The solution will likely turn yellow/orange. Monitor temperature; keep below 10°C to favor conjugate addition over polymerization.
-
-
Saturation: Once saturated (excess
escaping to trap), seal the flask and allow it to stand at room temperature for 12–24 hours. -
Work-up:
-
Purge the system with Nitrogen (
) for 30 mins to remove excess (into the bleach trap). -
Concentrate the solvent under reduced pressure (Rotavap).
-
Dissolve residue in Diethyl Ether (100 mL).
-
Wash with dilute HCl (1M, 2 x 50 mL) to remove the amine base.
-
Wash with Brine (50 mL), dry over
, and concentrate.
-
Method B: Sodium Hydrosulfide (NaSH) Addition (Bench-Safe Route)
Best for: Discovery scale, avoiding gas cylinders.
-
Solution Prep: In a 250 mL round-bottom flask, dissolve NaSH hydrate (16.8 g, 0.30 mol, 1.5 eq) in Methanol (100 mL).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Add (+)-Pulegone (30.4 g, 0.20 mol) dropwise over 30 minutes.
-
Optional: Add Acetic Acid (glacial, 0.1 eq) cautiously if reaction is sluggish, to buffer the pH (NaSH is strongly basic).
-
-
Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Quenching:
-
Pour the mixture into Ice Water (200 mL).
-
Acidify carefully with 10% HCl to pH ~4 (Caution: Trace
evolution—perform in hood).
-
-
Extraction: Extract with Hexane or Diethyl Ether (3 x 75 mL).
-
Drying: Combine organics, wash with water, dry over
, and evaporate solvent.
Purification & Characterization
Purification: Fractional Distillation
The crude oil requires high-vacuum distillation to separate the product from unreacted Pulegone.
-
Apparatus: Short-path distillation head or Vigreux column.
-
Conditions:
-
Pressure: 0.1 – 0.5 mmHg (High Vacuum).
-
Boiling Point: Product typically distills at 74–76°C at 0.1 mmHg .
-
-
Fractions:
Quantitative Data Table
| Parameter | Value / Range | Notes |
| Molecular Weight | 186.32 g/mol | Formula: |
| Boiling Point | 74–76°C | @ 0.1 mmHg |
| Refractive Index ( | 1.495 – 1.499 | Literature standard |
| Density | ~1.00 g/mL | @ 25°C |
| Typical Yield | 65 – 75% | Method A typically yields higher |
| Isomer Ratio | ~2:1 to 3:1 | cis : trans (chemical synthesis) |
Visualization: Reaction Workflow
Figure 1: Comparative workflow for the synthesis of p-Mentha-8-thiol-3-one via H2S gas or NaSH.
Troubleshooting & Optimization
-
Low Yield: Often caused by the reversibility of the Michael addition (retro-Michael). Ensure the reaction is kept cool (0°C) during addition and does not overheat during the quench.
-
Polymerization: Pulegone can polymerize under strongly basic conditions. If substantial residue is observed during distillation, reduce the base concentration (Method A) or add a buffer (Method B).
-
Odor Control Failure: If the lab smells of sulfur, check the bleach trap pH (must remain basic, pH >10) to ensure
is trapped as /sulfate.
References
-
ChemicalBook. (n.d.). p-Mentha-8-thiol-3-one Properties and Synthesis. Retrieved from
-
The Good Scents Company. (n.d.). p-Mentha-8-thiol-3-one (Buchu Mercaptan) Odor and Safety Data. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from
-
Sigma-Aldrich. (n.d.). p-Mentha-8-thiol-3-one Product Specification. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. axxence.de [axxence.de]
- 4. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
Advanced Purification Protocols for Synthetic p-Mentha-8-thiol-3-one
Application Note: AN-PM8T-2026
Executive Summary
p-Mentha-8-thiol-3-one (Buchu Ketone) is a high-impact odorant and flavoring agent characterized by a potent cassis (blackcurrant) and mint profile.[1] Synthetically derived via the conjugate addition of hydrogen sulfide to pulegone, the crude reaction mixture inherently contains unreacted starting material (pulegone), stereoisomeric mixtures (cis/trans), and oxidative byproducts (disulfides).
This guide details a biphasic purification strategy designed to achieve >98% purity while strictly controlling the cis:trans ratio, which dictates the sensory threshold. The protocol prioritizes the removal of pulegone—a known hepatotoxin—and the prevention of thiol oxidation, a common failure point in scale-up.
Chemical Context & Safety (The "Thiol Protocol")
Warning: This compound has an extremely low odor threshold (ppb range). Poor containment will result in facility-wide contamination.
The Chemical Hygiene Barrier
Before initiating purification, the following "Self-Validating" containment system must be active. If you can smell the compound outside the hood, the system has failed.
-
Oxidative Scrubbing: All glassware and waste must be treated with a 10% Sodium Hypochlorite (Bleach) solution immediately upon use. This oxidizes the thiol to a sulfonic acid, neutralizing the odor.
-
Vapor Trap: Vacuum pumps must be fitted with a liquid nitrogen trap or a bleach-bubbler exhaust to prevent thiol venting.
Purification Workflow Visualization
The following diagram outlines the critical path from crude synthesis to isolated isomer.
Caption: Figure 1. Step-wise purification workflow emphasizing the removal of toxic pulegone prior to fine isomer separation.
Method A: High-Vacuum Fractional Distillation
Objective: Bulk removal of unreacted pulegone and non-volatile residues. Rationale: Pulegone boils at ~224°C (atm), while p-mentha-8-thiol-3-one is more volatile but thermally labile. High vacuum is required to keep the pot temperature below 100°C to prevent desulfurization or polymerization.
Protocol Steps:
-
Apparatus Setup: Use a Vigreux column (minimum 15 cm) or a spinning band column for higher resolution. Ensure all joints are greased with high-vacuum grease.
-
Pressure Control: Establish a vacuum of 0.1 to 0.5 mbar .
-
Note: If pressure >1 mbar, the boiling point will rise, increasing the risk of thermal degradation.
-
-
Fraction Collection:
-
Fraction 1 (Forerun): Collects roughly 10-15°C below the main fraction. This contains residual solvent and unreacted pulegone.
-
Fraction 2 (Main Cut): The product typically distills at 55–58°C at 0.1 mmHg (approx. 0.13 mbar) [1].
-
Residue: Dark, viscous material (disulfides/polymers). Do not distill to dryness.[2]
-
-
Validation: Analyze Fraction 2 via GC. Pulegone content should be reduced to <5%. If >5%, re-distill or proceed to Method B with caution.
| Parameter | Specification | Reason |
| Vacuum Pressure | < 0.5 mbar | Lowers BP to prevent thermal decomposition. |
| Bath Temperature | Max 90°C | Prevents retro-Michael addition (loss of H2S). |
| Condenser Temp | 0°C to -10°C | Maximizes recovery of the volatile thiol. |
Method B: Flash Column Chromatography (Isomer Enrichment)
Objective: Separation of cis and trans diastereomers and removal of trace pulegone. Rationale: The cis-isomer (methyl and thiol-isopropyl groups on the same side) is often the thermodynamic product and possesses a superior odor profile. Silica gel chromatography effectively separates these isomers due to subtle polarity differences caused by the axial/equatorial orientation of the functional groups.
Protocol Steps:
-
Stationary Phase: High-purity Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate .
-
Start: 100% Hexane (elutes terpenes/hydrocarbons).
-
Ramp: 98:2 to 95:5 Hexane:EtOAc.
-
-
Loading: Load the distillate from Method A (diluted 1:1 in Hexane).
-
Elution Order:
-
Detection:
-
TLC Stain: Ellman’s Reagent (DTNB) is specific for free thiols (bright yellow spot). This distinguishes the product from pulegone (which requires Vanillin/Anisaldehyde stain).
-
Self-Validating Step: If TLC shows "streaking" or a baseline spot, the thiol is oxidizing on the silica. Increase flow rate or switch to a less active silica (deactivated with 5% water).
Quality Control & Storage
Analytical Markers
-
GC-MS: Look for the molecular ion peak at m/z 186.
-
Purity Criteria: Sum of cis + trans > 98%. Pulegone < 0.1% (Safety Requirement).
-
-
1H NMR (CDCl3):
-
Diagnostic -SH proton signal appears as a singlet (or split doublet) around 1.6 - 1.8 ppm , exchangeable with D2O.
-
Verify the absence of olefinic protons from pulegone (~5.7 ppm).
-
Storage Protocol
Thiols are notorious for forming disulfides upon contact with air.
-
Container: Amber glass vials (UV protection).
-
Headspace: Flush with Argon (heavier than air) for 30 seconds before sealing. Nitrogen is acceptable but Argon is superior for long-term storage.
-
Temperature: Store at 4°C.
References
-
Klohr, G., et al. (1977). Perfume compositions containing p-menthane-8-thiol-3-one.[7][8][9] U.S. Patent 4,032,478. Link
-
Demole, E., et al. (1982).[10] 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice.[10] Helvetica Chimica Acta.[10] Link
-
Goeke, A. (2002). Sulfur-Containing Odorants: Discovery, Synthesis, and Properties. Journal of Agricultural and Food Chemistry. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61234, p-Mentha-8-thiol-3-one. Link
Sources
- 1. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 2. how to store terpenes | Medical Terpenes [medicalterpenes.com]
- 3. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. reddit.com [reddit.com]
- 6. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. p-Mentha-8-thiol-3-one Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: High-Sensitivity Analytical Methods for the Detection of p-Mentha-8-thiol-3-one in Complex Matrices
Introduction: The Analytical Challenge of a Potent Aroma Compound
p-Mentha-8-thiol-3-one, also known as thiomenthone, is a sulfur-containing monoterpenoid that commands significant attention in the flavor and fragrance industry, as well as in oenology. It is recognized for its potent and distinctive aroma, often described as reminiscent of blackcurrant, buchu, or even cat urine[1][2]. This compound is a key character-impact molecule in Sauvignon blanc wines, where its presence can signify a high-quality vintage[1]. It is also an essential odoriferous constituent of buchu leaf oil[2]. Given its extremely low odor detection thresholds, in the nanogram-per-liter range, the accurate and precise quantification of p-mentha-8-thiol-3-one is critical for quality control in the food and beverage industry and for research into flavor chemistry.
The analysis of p-mentha-8-thiol-3-one presents several analytical challenges. Its high reactivity, volatility, and presence at trace levels in complex matrices necessitate highly sensitive and selective analytical methods[2][3][4]. Thiols, in general, are prone to oxidation and can interact with other matrix components, leading to analytical variability if not handled properly[3][4]. This application note provides detailed protocols for the robust and reliable quantification of p-mentha-8-thiol-3-one in complex matrices, such as alcoholic beverages, using state-of-the-art analytical techniques. We will delve into two primary methodologies: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), including advanced sample preparation techniques.
Chemical Profile of p-Mentha-8-thiol-3-one
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈OS | [5] |
| Molecular Weight | 186.31 g/mol | [6] |
| CAS Number | 38462-22-5 | [7] |
| Appearance | Colorless to yellow-brown liquid | [5][8] |
| Boiling Point | 56-62 °C at 0.1 mmHg | [6][8] |
| Solubility | Insoluble in water, soluble in alcohol | [5] |
| Kovats Retention Index | 1859 (Standard Polar Column) | [5] |
Methodology I: High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS)
For the analysis of thermally labile or less volatile thiols, HPLC coupled with mass spectrometry offers a powerful alternative to GC-based methods. To enhance sensitivity and chromatographic performance, a derivatization step is often employed. This protocol is based on a validated method for the analysis of volatile thiols in alcoholic beverages[7].
Principle and Expertise-Driven Rationale
This method employs a simultaneous derivatization and extraction step using ebselen as the derivatizing agent. Ebselen reacts with the thiol group of p-mentha-8-thiol-3-one to form a stable selenenyl sulfide derivative[7]. This derivatization serves a dual purpose: it improves the stability of the analyte and enhances its ionization efficiency in the mass spectrometer's electrospray source (H-ESI), leading to significantly lower limits of detection[7]. The use of High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap-based system, provides excellent mass accuracy and selectivity, which is crucial for confident identification and quantification in complex matrices like wine and beer[2][7].
Experimental Workflow: HPLC-HRMS
Caption: Workflow for HPLC-HRMS analysis of p-Mentha-8-thiol-3-one.
Detailed Protocol: HPLC-HRMS
1. Reagents and Materials:
-
p-Mentha-8-thiol-3-one (≥98% purity)
-
Ebselen (≥98% purity)
-
4-methoxy-α-toluenethiol (Internal Standard, IS)
-
Dichloromethane (MS Grade)
-
Methanol (MS Grade)
-
Ammonium formate
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ultrapure water
-
Screw-cap tubes (25 mL)
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (Derivatization and Extraction):
-
Weigh 20 mL of the beverage sample (e.g., wine, beer) into a screw-cap tube.
-
Add 400 µL of EDTA solution (30 mg/mL in water) to chelate metal ions that can catalyze thiol oxidation.
-
Spike the sample with the internal standard (4-methoxy-α-toluenethiol) to a final concentration of 10 ng/L.
-
Add 6 mL of a 0.1 mM solution of ebselen in dichloromethane.
-
Immediately cap the tube and vortex for 1 minute to facilitate the derivatization and extraction. It is recommended to work under a nitrogen atmosphere to minimize oxidation.
-
Centrifuge the sample at 4000 rpm for 15 minutes to separate the aqueous and organic layers.
-
Carefully collect 1 mL of the lower dichloromethane phase.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.1 mL of methanol for HPLC-HRMS analysis.
3. HPLC-HRMS Parameters:
| Parameter | Setting | Rationale |
| HPLC System | Surveyor MS Plus pump or equivalent | Provides stable and precise solvent delivery. |
| Autosampler | Accela Open automatic sampler or equivalent | Ensures reproducible injection volumes. |
| Column | Luna C18 (150 x 2.1 mm, 5 µm) | A standard reversed-phase column for good separation of the derivatized thiols. |
| Mobile Phase A | Water with 10 mM ammonium formate | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | Methanol with 10 mM ammonium formate | The organic modifier for eluting the analytes. |
| Gradient | 50% B for 2 min, to 100% B in 18 min, hold for 13 min, then re-equilibrate | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 200 µL/min | Appropriate for the column dimensions. |
| Injection Volume | 10 µL | |
| Mass Spectrometer | Orbitrap-Exactive-HCD or equivalent | Provides high resolution and mass accuracy for confident identification. |
| Ionization Source | Heated Electrospray Ionization (H-ESI) in positive mode | Suitable for the analysis of the ebselen derivatives. |
| Spray Voltage | 3.75 kV | |
| Capillary Temp. | 275 °C | |
| HCD Voltage | 25 eV | For fragmentation in All Ion Fragmentation (AIF) mode. |
| Resolution | 50,000 (at m/z 200) |
4. Data Acquisition and Quantification:
-
Acquire data in both full scan mode and All Ion Fragmentation (AIF) mode.
-
The derivatized p-mentha-8-thiol-3-one will form a specific selenenyl sulfide. The exact mass of this derivative should be calculated and used for extraction from the full scan data.
-
A diagnostic product ion at m/z 275.9922 ([C₁₃H₁₀ONSe]⁺) can be used for non-target screening of other ebselen-derivatized thiols[7].
-
Quantification should be performed using a matrix-matched calibration curve, with concentrations ranging from 0.01 to 50 ng/L, and the internal standard to correct for matrix effects and variations in sample preparation.
Expected Performance
Based on a similar validated method for various thiols, the following performance characteristics can be expected[7]:
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | 0.01 - 10 ng/L |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | 10 - 30% |
| Recovery | 45 - 129% |
Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and robust technique for the analysis of volatile and semi-volatile compounds[9][10]. For thiols, direct analysis can be challenging due to their polarity and potential for thermal degradation[4]. However, with appropriate sample preparation and optimized GC conditions, reliable quantification can be achieved.
Principle and Expertise-Driven Rationale
This approach utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and pre-concentration of p-mentha-8-thiol-3-one from the sample matrix. SPME is a solvent-free, simple, and automatable technique that is well-suited for volatile analysis[11]. The choice of fiber coating is critical for efficient extraction of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds, including sulfur compounds[11]. Following thermal desorption in the GC inlet, the analytes are separated on a suitable capillary column and detected by a mass spectrometer, which provides both identification and quantification capabilities[6][9]. To enhance selectivity and sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode or, for even greater specificity in complex matrices, in tandem mass spectrometry (MS/MS) mode using selected reaction monitoring (SRM)[3][11].
Experimental Workflow: HS-SPME-GC-MS
Caption: Workflow for HS-SPME-GC-MS analysis of p-Mentha-8-thiol-3-one.
Detailed Protocol: HS-SPME-GC-MS
1. Reagents and Materials:
-
p-Mentha-8-thiol-3-one (≥98% purity)
-
Internal Standard (e.g., deuterated analog if available, or a structurally similar thiol)
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps and septa
-
Heating and agitation unit for SPME
2. Sample Preparation and Extraction:
-
Pipette 10 mL of the beverage sample into a 20 mL headspace vial.
-
Add an appropriate amount of NaCl (e.g., 2 g) to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with the internal standard.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in the autosampler tray and allow it to equilibrate at a set temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 10-15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature with continuous agitation. The optimal extraction time and temperature should be determined experimentally[12].
3. GC-MS Parameters:
| Parameter | Setting | Rationale |
| GC System | TRACE 1310 Gas Chromatograph or equivalent | A modern GC system with precise temperature and flow control. |
| Injector | Split/Splitless (SSL) | Operated in splitless mode for a defined period (e.g., 2 min) to ensure complete transfer of analytes from the SPME fiber. |
| Injector Temp. | 250 °C | To ensure efficient thermal desorption of the analytes. |
| Column | TraceGOLD TG-WAXMS (30 m x 0.25 mm x 0.25 µm) or equivalent polar column | A wax-type column is suitable for the separation of polar and semi-polar volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | |
| Oven Program | 40 °C (hold 2 min), ramp at 5 °C/min to 240 °C, hold 5 min | An optimized temperature program to separate the target analyte from other matrix components. |
| Mass Spectrometer | TSQ 9000 Triple Quadrupole MS or equivalent | Allows for both full scan for identification and SRM for sensitive and selective quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Transfer Line | 250 °C | |
| Ion Source Temp. | 230 °C | |
| Acquisition Mode | Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for quantification. |
4. Data Acquisition and Quantification:
-
For SIM mode, select characteristic ions of p-mentha-8-thiol-3-one. Based on its structure, potential ions could include the molecular ion (m/z 186) and key fragment ions.
-
For SRM mode (if using a triple quadrupole MS), precursor-to-product ion transitions would need to be optimized by infusing a standard of the analyte.
-
Quantification is achieved by constructing a calibration curve using standards prepared in a similar matrix to the samples (matrix-matched calibration) and by using the response ratio of the analyte to the internal standard.
Method Validation: Ensuring Trustworthiness and Reliability
To ensure that the analytical methods are fit for their intended purpose, a thorough validation should be performed in accordance with guidelines from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA)[12][13][14]. The key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at different concentration levels and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: A Framework for Accurate Thiol Analysis
The analytical methods detailed in this application note provide a robust framework for the sensitive and selective detection and quantification of p-mentha-8-thiol-3-one in complex matrices. The choice between the HPLC-HRMS and HS-SPME-GC-MS methods will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix. The HPLC-HRMS method, with its derivatization step, offers excellent sensitivity for a broad range of thiols, while the HS-SPME-GC-MS method provides a solvent-free and easily automated approach for volatile analysis. By adhering to the detailed protocols and implementing rigorous method validation, researchers, scientists, and drug development professionals can achieve reliable and accurate results, contributing to a deeper understanding of the role of this potent aroma compound in various products.
References
-
Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. (2024). Research and Reviews: Journal of Food and Dairy Technology. [Link]
-
(PDF) Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. (2019). Food Analytical Methods. [Link]
-
ANALYZING THE ROLE OF ELEMENTAL SULFUR IN GRAPE JUICE ON THE DEVELOPMENT OF POLYFUNCTIONAL MERCAPTANS IN SAUVIGNON BLANC WINES. (2022). IVES Technical Reviews. [Link]
-
p-Mentha-8-thiol-3-one. PubChem. [Link]
-
Using GC-MS to Analyze the Flavors in Fruit. (2023). AZoLifeSciences. [Link]
-
Key Chemical Properties and Uses of p-Mentha-8-thiol-3-one from China Manufacturer. (2024). LookChem. [Link]
-
Comprehensive Analysis of Aroma Compounds and Metabolites in Food by GC-MS/MS for Food Quality Evaluation. (2018). Shimadzu. [Link]
-
p-Mentha-8-thiol-3-one. Wikipedia. [Link]
-
GC-O-MS technique and its applications in food flavor analysis. (2018). Food Research International. [Link]
-
buchu mercaptan p-mentha-8-thiol-3-one. The Good Scents Company. [Link]
-
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). Molecules. [Link]
-
Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. (2014). Food Chemistry. [Link]
- Vichi, S., Cortés-Francisco, N., & Caixach, J. (2014). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Unpublished manuscript.
-
Insight on Lugana wines flavor with a new LC-MS method for the detection of polyfunctional thiols. (2022). Food Chemistry. [Link]
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. (2016). Molecules. [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (2016). SilcoTek. [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Spectrum: Concordia University Research Repository. [Link]
-
VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. (1997). Food and Agriculture Organization of the United Nations. [Link]
-
Concentrations of the Volatile Thiol 3-Mercaptohexanol in Sauvignon blanc Wines: No Correlation with Juice Precursors. (2006). American Journal of Enology and Viticulture. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures. (2023). Food and Drug Administration. [Link]
-
Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. (2019). PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. m.youtube.com [m.youtube.com]
- 7. DSpace [diposit.ub.edu]
- 8. ijoer.com [ijoer.com]
- 9. rroij.com [rroij.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Note: High-Sensitivity Quantification of p-Mentha-8-thiol-3-one in Wine
Abstract & Scope
This protocol details the quantification of p-Mentha-8-thiol-3-one (PMT) , commonly known as Buchu Mercaptan, in wine matrices. PMT is a potent varietal thiol responsible for "blackcurrant," "boxwood," and "cat urine" aromas in Sauvignon Blanc and Scheurebe wines.
The Analytical Challenge: PMT possesses an extremely low sensory detection threshold (~0.1–1 ng/L). Traditional detectors (FPD/SCD) often lack the sensitivity required for trace quantification in complex wine matrices without extensive pre-concentration. Furthermore, PMT is susceptible to oxidative degradation into disulfides.
The Solution: This guide utilizes Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) . This approach eliminates toxic organomercurial extraction steps while ensuring sub-ng/L sensitivity and correcting for matrix effects and extraction efficiency.
Chemical Principle & Mechanism[1]
The Target Molecule
It is critical to distinguish p-Mentha-8-thiol-3-one (Buchu Mercaptan, MW 186) from p-Menthene-8-thiol (Grapefruit Mercaptan, MW 170). Confusion between these two structurally related thiols is common in literature. PMT contains a ketone group at the C3 position, imparting specific polarity and fragmentation patterns.
SIDA-SPME Mechanism
The quantification relies on the equilibrium between the liquid phase (wine) and the headspace.
-
Salting Out: Addition of NaCl increases the ionic strength, driving the hydrophobic PMT into the headspace.
-
Competition: The SPME fiber (DVB/CAR/PDMS) competitively adsorbs volatiles.
-
Internal Standardization: A deuterated isotopologue (e.g., d3-PMT) is added to the sample before extraction. It mimics the analyte's physical behavior (extraction rate, adsorption) but is mass-resolved by the MS, mathematically correcting for signal drift and matrix suppression.
Materials & Reagents
Standards
-
Target Standard: p-Mentha-8-thiol-3-one (≥95% purity). Note: Commercial standards are often a mixture of cis and trans isomers (typically 2:1 ratio).
-
Internal Standard (IS): [2H3]-p-Mentha-8-thiol-3-one (d3-PMT) is the gold standard.
-
Alternative IS: If d3-PMT is unavailable, [2H10]-4-mercapto-4-methylpentan-2-one (d10-4MMP) may be used as a surrogate due to similar keto-thiol structure, though d3-PMT is preferred for strict SIDA.
-
Matrix Modifiers
-
Sodium Chloride (NaCl): Baked at 400°C for 4 hours to remove organic impurities.
-
Antioxidant Solution:
-
Ethylenediaminetetraacetic acid (EDTA) (500 mg/L)
-
Ascorbic Acid (500 mg/L)
-
Purpose: EDTA chelates metals (Cu²⁺, Fe²⁺) that catalyze thiol oxidation; Ascorbic acid scavenges oxygen.
-
Experimental Protocol
Sample Preparation Workflow
Critical Step: Perform all additions quickly to minimize analyte oxidation.
-
Vial Preparation: Place 3.0 g of NaCl into a 20 mL headspace vial.
-
Sample Addition: Add 10 mL of wine sample.
-
Antioxidant Addition: Add 100 µL of EDTA/Ascorbic Acid solution.
-
IS Spiking: Add 10 µL of Internal Standard solution (concentration optimized to ~50 ng/L in final volume).
-
Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).
-
Equilibration: Vortex for 30 seconds to dissolve salt.
HS-SPME Extraction Parameters
-
Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Why? This "triple phase" fiber covers the wide polarity range of wine volatiles and offers superior capacity for sulfur compounds.
-
Incubation: 10 minutes at 40°C (with agitation at 500 rpm).
-
Extraction: 40 minutes at 40°C (fiber exposed).
-
Desorption: 3 minutes at 250°C in the GC injector (splitless mode).
GC-MS/MS Instrumentation
Gas Chromatograph:
-
Column: DB-WAX or SolGel-WAX (60 m × 0.25 mm × 0.25 µm).
-
Rationale: A polar wax column is required to separate the ketone-thiol from the non-polar terpene matrix.
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 5 min)
-
Ramp 3°C/min to 150°C
-
Ramp 10°C/min to 240°C (hold 10 min)
-
Mass Spectrometer (Triple Quadrupole):
-
Source Temperature: 230°C
-
Ionization: Electron Impact (EI), 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transition Table (Optimized for PMT):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| p-Mentha-8-thiol-3-one | 186 (M+) | 153 (Loss of SH) | 10 | Quantifier |
| 186 | 115 | 20 | Qualifier | |
| 186 | 89 | 25 | Qualifier | |
| d3-PMT (IS) | 189 (M+) | 156 | 10 | Quantifier |
Note: Exact collision energies must be optimized on your specific instrument using the "Auto-Optimize" feature with the reference standard.
Method Validation & Quality Control
To ensure the protocol is self-validating, the following parameters must be established:
Linearity and Range
Prepare a synthetic wine matrix (12% ethanol, pH 3.5, 5 g/L tartaric acid) spiked with PMT at concentrations: 1, 5, 10, 50, 100, 500 ng/L .
-
Acceptance Criteria: R² > 0.99 for the ratio of Analyte Area / IS Area.
Limit of Detection (LOD)
Due to the low sensory threshold, the instrumental LOD must be < 0.5 ng/L.
-
Calculation: 3 × Standard Deviation of the lowest calibrator (1 ng/L) or Signal-to-Noise (S/N) ratio of 3:1.
Recovery (Matrix Effect Check)
Spike a real wine sample (Sauvignon Blanc) with known PMT (e.g., 50 ng/L).
-
Formula: (Concentration_Spiked - Concentration_Unspiked) / Amount_Added * 100
-
Target: 80–120% recovery.
Expert Insights & Troubleshooting
The "Ghost" Peak (Memory Effects)
Issue: PMT is "sticky" and sulfur compounds adsorb strongly to metal surfaces. Solution:
-
Use Sulfinert® or deactivated liners in the GC inlet.
-
Implement a "bake-out" injection (empty vial) between high-concentration samples.
Isomer Separation
PMT exists as cis and trans isomers. On a WAX column, these may partially resolve.
-
Protocol: Sum the areas of both peaks for total quantification, as both contribute to the aroma, though they have slightly different sensory thresholds.
Stability
Thiols oxidize rapidly.
-
Rule: Analyze samples within 12 hours of preparation. If storage is necessary, freeze the wine at -20°C before adding salt or IS.
References
-
Tominaga, T., et al. (1998). Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal. Link
-
Roland, A., et al. (2011). Influence of various chemical and physical parameters on the quantitative determination of volatile thiols in wines by SIDA-SPME-GC-MS. Journal of Chromatography A. Link
-
Mateo-Vivaracho, L., et al. (2010). Quantitative determination of wine polyfunctional mercaptans at nanogram per liter level by gas chromatography-negative ion mass spectrometric analysis. Journal of Chromatography A. Link
-
Coetzee, C., & du Toit, W. J. (2012). A comprehensive review on Sauvignon blanc aroma with a focus on certain positive volatile thiols. South African Journal of Enology and Viticulture. Link
Application of p-Mentha-8-thiol-3-one as a food flavoring agent
An In-Depth Guide to the Application of p-Mentha-8-thiol-3-one as a Food Flavoring Agent
Introduction
p-Mentha-8-thiol-3-one (CAS No. 38462-22-5), also known as thiomenthone or buchu mercaptan, is a high-impact organosulfur compound that serves as a cornerstone ingredient for flavorists, particularly in the creation of fruit profiles.[1] Naturally occurring in buchu leaves (Agathosma betulina and Agathosma crenulata) and contributing to the characteristic aroma of Sauvignon blanc wine, this molecule is renowned for its potent and distinctive blackcurrant aroma.[1][2] Its remarkable flavor qualities allow for its use in very small concentrations, making it an efficient and powerful tool in the flavorist's palette.[3]
Synthetically produced for commercial use, p-mentha-8-thiol-3-one offers a consistent and pure alternative to natural extracts like Buchu oil, which can be expensive and variable in quality.[3] This guide provides a comprehensive overview of its properties, regulatory status, and detailed protocols for its application, designed for researchers, food scientists, and product development professionals.
Physicochemical and Sensory Properties
Understanding the fundamental characteristics of p-mentha-8-thiol-3-one is critical for its effective and safe handling. It is a colorless to pale yellow liquid with limited water solubility but is soluble in organic solvents commonly used in flavor preparations, such as ethanol and propylene glycol.[3][4]
Table 1: Physicochemical Properties of p-Mentha-8-thiol-3-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 38462-22-5 | [1] |
| Molecular Formula | C₁₀H₁₈OS | [1] |
| Molecular Weight | 186.31 g/mol | |
| Appearance | Colorless to yellow-brown liquid | [4] |
| Boiling Point | 56-62 °C @ 0.10 mm Hg | [2][4] |
| Solubility | Insoluble in water; soluble in alcohol | [4] |
| Density | 0.995 - 1.010 g/mL |[4] |
Sensory Profile: The Power of Sulfur
The sensory profile of p-mentha-8-thiol-3-one is complex and highly concentration-dependent. Its dominant characteristic is a powerful cassis or blackcurrant note, often described with a "catty" nuance reminiscent of the natural aroma of the fruit.[1][5] This "catty" note, when used at levels below the recognition threshold, adds a layer of authenticity and ripeness to fruit flavors that is difficult to achieve with other compounds.
At a concentration of 0.001%, its aroma is described as sweet, pungent, minty, piney, buchu-like, and catty, with sulfurous, metallic, blackberry, blackcurrant, and grape notes against an earthy background.[2] The taste profile at 5 ppm includes minty, fruity, buchu-like characteristics with a cooling, green tropical nuance, and winey, sulfurous, and catty elements.[2] Its versatility allows it to be used not only for blackcurrant but also to enhance a wide array of other fruit flavors.[6][7]
Table 2: Sensory Descriptors for p-Mentha-8-thiol-3-one
| Descriptor | Type | Context / Nuance | Reference |
|---|---|---|---|
| Blackcurrant / Cassis | Aroma & Taste | Primary, characteristic note | [3][7] |
| Sulfurous | Aroma & Taste | Typical of thiol compounds, adds complexity | [2][7] |
| Fruity | Aroma & Taste | Berry, tropical, grape, peach | [6][7] |
| Green | Aroma & Taste | Reminiscent of buchu leaf, fresh | [7] |
| Minty | Aroma & Taste | Cooling sensation, adds freshness | [2][7] |
| "Catty" | Aroma | At low concentrations, contributes to ripeness | [1][2][5] |
| Tropical | Aroma & Taste | Enhances profiles like guava, mango, passionfruit |[5][7] |
Regulatory & Safety Profile
p-Mentha-8-thiol-3-one is well-established as a safe flavoring ingredient by major international regulatory bodies. This broad acceptance underpins its widespread use in the global food and beverage industry.
Table 3: Regulatory Information
| Regulatory Body / Identifier | Number / Status | Reference |
|---|---|---|
| FEMA Number | 3177 | [8] |
| FEMA GRAS | GRAS (Generally Recognized as Safe) | [8][9] |
| JECFA Number | 561 | [8][10] |
| JECFA Evaluation | No safety concern at current levels of intake | [4] |
| EU FLAVIS Number | 12.038 |[11] |
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded there was no safety concern at the estimated current intake levels when used as a flavoring agent.[4] Furthermore, a safety assessment by the Research Institute for Fragrance Materials (RIFM) found that p-mentha-8-thiol-3-one does not pose a concern for genotoxicity.[12] The oral LD₅₀ in mice is reported as 1500 mg/kg.[3]
Applications in Food Flavoring
The primary value of p-mentha-8-thiol-3-one lies in its ability to impart a realistic and potent blackcurrant character. Its synthetic availability provides a significant advantage over natural Buchu oil, as it is estimated that 1 part of p-mentha-8-thiol-3-one can achieve the aromatic effect of 100 parts of the natural oil.[3]
Causality of Efficacy: Sulfur compounds, particularly thiols, are key contributors to the aroma of many fruits, including blackcurrant, grapefruit, and passionfruit. p-Mentha-8-thiol-3-one effectively mimics these natural sulfurous compounds, providing an authentic and impactful flavor note that is often missing from flavor compositions based solely on esters and aldehydes.[6]
Key Application Areas:
-
Berry Flavors: It is instrumental in building authentic blackcurrant and blackberry flavors for products like beverages, yogurts, jams, and confectionery.[6]
-
Tropical Fruits: It adds complexity and realism to tropical fruit profiles such as guava, mango, and passionfruit.[5][7]
-
Stone Fruits: In tiny traces, it can provide a "fuzzy" peach-skin quality, enhancing the overall realism of peach and apricot flavors.[7]
-
Citrus: It can be used to lift and add a juicy, sulfurous complexity to grapefruit and bergamot flavors, making it valuable for citrus beverages and Earl Grey tea formulations.[5][6]
Table 4: Recommended Application Levels in Final Products
| Food/Beverage Category | Recommended Dosage (ppm) | Reference |
|---|---|---|
| Beverages (e.g., mineral waters) | 0.2 - 0.4 | [7] |
| Confectionery (e.g., hard candy) | 1.0 - 2.0 | [7] |
| Bakery & Soft Confections | 1.0 - 2.0 | [7] |
| Desserts & Yogurt | up to 6.0 | [7] |
| General Finished Products | 0.1 - 1.0 (preferred range) |[3] |
Note: Due to its potency, it is crucial to start with very low concentrations and perform dose-response evaluations.
Experimental Protocols
The extreme potency of p-mentha-8-thiol-3-one necessitates careful handling and precise dilution. All work should be conducted in a well-ventilated area, preferably a fume hood.
Protocol 1: Preparation of Stock Solutions
Rationale: Direct addition of the neat material to a food product is impractical and will lead to overdosing. A series of dilutions in a suitable solvent is the standard and required practice. Propylene glycol (PG) is an excellent solvent for this purpose due to its wide acceptance in food applications and its ability to solubilize the compound.
Materials:
-
p-Mentha-8-thiol-3-one (≥95% purity)
-
Propylene Glycol (Food Grade)
-
Glass vials with PTFE-lined caps
-
Calibrated positive displacement micropipettes or analytical balance
Procedure:
-
Prepare a 1% (10,000 ppm) Stock Solution (Stock A):
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully add 100 mg of p-mentha-8-thiol-3-one to the vial.
-
Add 9.90 g of propylene glycol to the vial.
-
Cap tightly and vortex until the solution is homogeneous. Label clearly.
-
-
Prepare a 0.1% (1,000 ppm) Stock Solution (Stock B):
-
Add 1.0 g of Stock A to a new vial containing 9.0 g of propylene glycol.
-
Cap tightly and vortex. This is your primary working stock for most applications.
-
-
Prepare a 0.01% (100 ppm) Stock Solution (Stock C):
-
Add 1.0 g of Stock B to a new vial containing 9.0 g of propylene glycol.
-
Cap tightly and vortex. This solution is suitable for initial dosing trials in sensitive matrices.
-
Caption: Serial dilution workflow for preparing working stock solutions.
Protocol 2: Application in a Blackcurrant Flavored Beverage
Rationale: This protocol provides a practical example of how to evaluate the impact of p-mentha-8-thiol-3-one in a simple beverage base. A dose-response evaluation is critical to identify the optimal level that provides the desired fruity note without introducing unwanted off-notes.
Materials:
-
Stock Solution C (100 ppm) and B (1,000 ppm)
-
Base beverage (e.g., 10% sugar syrup in water, pH 3.2 adjusted with citric acid)
-
A foundational blackcurrant flavor base (optional, but recommended)
-
Graduated cylinders and pipettes
-
Sample cups for tasting
Procedure:
-
Prepare Beverage Samples: Prepare 1 kg batches of the base beverage.
-
Establish a Control: One batch will serve as the control (0 ppm). If using a blackcurrant flavor base, add it to all samples, including the control, at a fixed rate.
-
Dosing Trial: Using Stock Solution C (100 ppm), create a range of samples. For a 1000g beverage batch:
-
0.2 ppm: Add 2.0 g of Stock C.
-
0.4 ppm: Add 4.0 g of Stock C.
-
0.6 ppm: Add 6.0 g of Stock C.
-
0.8 ppm: Add 8.0 g of Stock C.
-
1.0 ppm: Add 10.0 g of Stock C.
-
For higher levels, use Stock B to maintain accuracy.
-
-
Sensory Evaluation:
-
Allow samples to equilibrate for at least one hour.
-
Assemble a panel of at least 3-5 trained tasters.
-
Present the samples blind and randomized.
-
Ask panelists to rate the intensity of the blackcurrant character, overall fruitiness, and the presence of any off-notes (e.g., overly sulfurous, "catty").
-
-
Data Analysis: Analyze the results to determine the optimal dosage that maximizes the desired attributes while minimizing negative ones.
Caption: Workflow for beverage application and sensory evaluation.
Analytical Methodologies for Quality Control
Quantification of p-mentha-8-thiol-3-one in a food matrix is essential for quality control and ensuring regulatory compliance. The standard technique is Gas Chromatography (GC) due to the compound's volatility.
Principles:
-
Extraction: The analyte must first be extracted from the food matrix. Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) are common, solvent-free methods for volatile compounds in liquid samples.
-
Separation & Detection: A GC system separates the volatile compounds. For thiols, a sulfur-specific detector like a Sulfur Chemiluminescence Detector (SCD) provides high selectivity and sensitivity. Alternatively, a Mass Spectrometer (GC-MS) can be used for positive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[13]
-
Derivatization: For some complex matrices, derivatization of the thiol group (e.g., through methylation) can improve chromatographic performance and detection limits, a principle applicable to thiol analysis in general.[14]
Caption: General workflow for the analysis of volatile thiols in food.
Conclusion
p-Mentha-8-thiol-3-one is a uniquely powerful and versatile flavoring ingredient. Its ability to impart an authentic blackcurrant character and enhance a wide variety of other fruit profiles makes it indispensable for creating sophisticated and realistic flavors. Its well-established safety and regulatory acceptance provide a solid foundation for its use. By employing careful handling, precise dilution, and systematic sensory evaluation, researchers and product developers can effectively leverage the potent sensory properties of this compound to create innovative and appealing food and beverage products.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. p-Mentha-8-Thiol-3-One in Tropical and Berry Flavors: A Flavorist's Guide. [Link]
-
Wikipedia. p-Mentha-8-thiol-3-one. [Link]
- Google Patents. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one.
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology, 153, 112291. [Link]
-
U.S. Food and Drug Administration (FDA). Substances Added to Food: p-MENTHA-8-THIOL-3-ONE. [Link]
-
The Good Scents Company. buchu mercaptan p-mentha-8-thiol-3-one. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). P-MENTHA-8-THIOL-3-ONE. [Link]
-
Wright, J. (2018). Flavor Bites: Para-mentha-8-thiol-3-one acetate. Perfumer & Flavorist. [Link]
-
PubChem. p-Mentha-8-thiol-3-one. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of 8‐mercapto‐p‐menthan‐3‐one and p‐menth‐1‐ene‐8‐thiol belonging to chemical group 20 when used as flavourings for all animal species. EFSA Journal, 17(1), e05545. [Link]
-
ScenTree. ThioMenthone (CAS N° 38462-22-5). [Link]
- Google Patents. US5182194A - Method for preparing p-mentha-8-thiol-3-one.
-
Jo, M. R., et al. (2022). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Food Chemistry, 373, 131435. [Link]
Sources
- 1. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
- 2. p-Mentha-8-thiol-3-one CAS#: 38462-22-5 [m.chemicalbook.com]
- 3. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 4. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. nbinno.com [nbinno.com]
- 7. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 8. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 9. aurochemicals.com [aurochemicals.com]
- 10. femaflavor.org [femaflavor.org]
- 11. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. US5182194A - Method for preparing p-mentha-8-thiol-3-one - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced Characterization & Quantitation of p-Mentha-8-thiol-3-one (Buchu Mercaptan)
Abstract & Scope
This application note details the experimental design for the extraction, separation, and sensory characterization of p-mentha-8-thiol-3-one (CAS: 38462-22-5), commonly known as Buchu Mercaptan.
Distinct from its structural analog Grapefruit Mercaptan (1-p-menthene-8-thiol), Buchu Mercaptan possesses a saturated cyclohexanone ring, imparting a characteristic sensory profile oscillating between "cassis/blackcurrant" at low concentrations and "feline/sulfurous" at high concentrations. Due to its ultra-trace odor threshold (estimated < 1 ng/L) and susceptibility to oxidative degradation, this compound requires rigorous anaerobic handling and high-sensitivity detection (GC-MS/SCD or GC-O).
Target Audience: Analytical Chemists, Flavorists, and QC Managers in the Beverage and Fragrance sectors.
Chemical Handling & Stability (The Foundation)
Challenge: Thiols are nucleophiles prone to rapid oxidation into disulfides (R-S-S-R) upon exposure to air, particularly in the presence of transition metals (Cu²⁺, Fe³⁺).
Protocol A: Stabilization Buffer Preparation
Rationale: To prevent oxidative loss during sample preparation, a chelator-antioxidant system is mandatory.
-
Preparation of Matrix Modifier:
-
Dissolve Ethylenediaminetetraacetic acid (EDTA) (50 mM) in deionized water to chelate catalytic metal ions.
-
Add Ascorbic Acid (100 mM) as a sacrificial antioxidant.
-
Adjust pH to 3.5 using dilute Phosphoric Acid (H₃PO₄). Note: Lower pH suppresses the ionization of the thiol group (pKa ~10.5), keeping it in the volatile, extractable protonated form.
-
-
Inert Atmosphere:
-
All standard stock solutions (e.g., in ethanol or propylene glycol) must be stored under an Argon headspace . Argon is heavier than air and provides a superior blanket compared to Nitrogen.
-
Sample Preparation: Headspace-SPME
Rationale: Solvent-Assisted Flavor Evaporation (SAFE) is the gold standard for quantitation, but Headspace Solid-Phase Microextraction (HS-SPME) is the most efficient high-throughput method for screening volatiles with low boiling points.
Protocol B: HS-SPME Extraction Parameters
| Parameter | Setting/Material | Technical Justification |
| Fiber Type | DVB/CAR/PDMS (50/30 µm) | The Divinylbenzene/Carboxen/Polydimethylsiloxane tri-phase fiber covers the wide polarity range needed for the ketone (polar) and terpene backbone (non-polar). |
| Incubation | 45°C for 15 min | Balanced to release volatiles without inducing thermal artifacts (Miller-Maillard reactions). |
| Agitation | 250 RPM | Ensures equilibrium between the liquid sample and headspace. |
| Salt Addition | 30% w/v NaCl | "Salting out" effect decreases the solubility of organic volatiles, forcing them into the headspace. |
| Desorption | 250°C for 3 min (Splitless) | Ensures complete release of the high-boiling sulfur compounds from the Carboxen pores. |
Instrumental Analysis: GC-MS/Olfactometry
Rationale: The human nose is often more sensitive than the Mass Spectrometer for thiols. Therefore, a split-flow system (GC-O) is required to correlate the analytical peak with the sensory event.
Protocol C: Chromatographic Separation
-
Column: DB-Wax (PEG) or equivalent (60m x 0.25mm x 0.25µm).
-
Why? Polar columns effectively separate sulfur compounds from the co-eluting terpene hydrocarbons common in essential oils.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min) -> 5°C/min -> 230°C (hold 10 min).
-
Protocol D: Mass Spectrometry (SIM Mode)
Full-scan mode lacks the sensitivity for ppt-level detection. Selected Ion Monitoring (SIM) is required.
-
Target Compound: p-Mentha-8-thiol-3-one (MW: 186.31)[1]
-
Primary Quant Ion (m/z): 186 (Molecular Ion)
-
Qualifier Ions (m/z):
-
152 (Loss of H₂S, [M-34]⁺)
-
171 (Loss of Methyl, [M-15]⁺)
-
128 (Ring fragmentation)
-
Stereochemical Resolution & Sensory Analysis
Buchu Mercaptan exists as cis- and trans- isomers. The cis- isomer is generally considered more potent.
Visualization: The Analytical Workflow
The following diagram illustrates the critical path from sample to sensory correlation.
Caption: Figure 1. Split-flow GC-MS/Olfactometry workflow ensuring simultaneous chemical quantitation and sensory validation.
Protocol E: Aroma Extract Dilution Analysis (AEDA)
To determine the potency of the specific isomers:
-
Stepwise Dilution: Prepare a 1:2 serial dilution of the extract.
-
Panel Evaluation: Sniffing the GC effluent at the retention time of the cis and trans isomers.
-
FD Factor: The highest dilution at which the odor is still perceivable is the Flavor Dilution (FD) factor.
-
Expectation: The cis- isomer (eluting later on polar columns) typically exhibits a higher FD factor (more potent).
-
Data Reporting & Quality Control
Summary of Key Parameters
| Component | Specification |
| Target Analyte | p-Mentha-8-thiol-3-one |
| CAS Number | 38462-22-5 |
| Odor Quality | Cassis, Catty, Sulfurous, Berry |
| Retention Index (DB-Wax) | Approx. 1650 - 1700 (varies by exact column phase) |
| LOD (SIM Mode) | ~ 10 ng/L (matrix dependent) |
| Linearity (R²) | > 0.995 (Range: 50 ng/L - 10 µg/L) |
Self-Validating Control System
To ensure the protocol is working:
-
Internal Standard: Spike samples with 4-methoxy-2-methyl-2-butanethiol (if available) or a stable isotope analog. Do not use simple terpenes (like Limonene) as internal standards for thiols, as they do not account for oxidative loss.
-
Recovery Check: Spike a "blank" matrix with a known concentration of synthetic p-mentha-8-thiol-3-one. If recovery is < 80%, increase EDTA/Ascorbic acid concentrations or check the GC inlet liner for active sites (replace with deactivated liner).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one.[1] Retrieved from [Link]
-
Vermeulen, C., et al. (2006). Determination of thiol compounds by automated headspace solid-phase microextraction with in-fiber derivatization.[2][3] Journal of Separation Science. (Contextual grounding for SPME thiol analysis). Retrieved from [Link]
-
The Good Scents Company. (2025).[4] Buchu Mercaptan Odor Descriptors and Thresholds. Retrieved from [Link]
-
ResearchGate. (2021). Structure-Odor Activity Studies on Monoterpenoid Mercaptans.[4] (Differentiation of p-menthene vs p-menthane thiols). Retrieved from [Link]
Sources
Application Note: Biocatalytic Synthesis of p-Mentha-8-thiol-3-one via Lipase-Mediated Thio-Michael Addition
[1]
Executive Summary
p-Mentha-8-thiol-3-one (PMT), a potent flavor compound characteristic of Buchu leaf (Agathosma betulina) and Cassis (Blackcurrant), is highly valued in the flavor and fragrance industry for its low odor threshold (0.1 ppt) and "catty/fruity" profile. Traditional chemical synthesis involves the addition of hydrogen sulfide to pulegone using strong bases, often resulting in racemic mixtures and significant environmental/odor containment challenges.
This Application Note details a biocatalytic route utilizing the promiscuous Michael-addition activity of Candida antarctica Lipase B (CAL-B) . This protocol offers a milder, greener alternative with potential for enantiomeric enrichment, utilizing thioacetic acid as a stabilized thiol donor followed by mild hydrolysis.
Scientific Background & Mechanism[2][3][4][5]
The Challenge of Chemical Synthesis
The standard industrial route involves the conjugate addition of H₂S to (+)-pulegone. However, this method suffers from:
-
Lack of Stereocontrol: Often yields a mix of cis (thermodynamically favored) and trans isomers (kinetic product).
-
Harsh Conditions: Requires strong bases (e.g., piperidine, triethylamine) which can lead to side reactions like retro-aldol cleavage.
-
Safety: Handling gaseous H₂S requires extreme safety measures.
The Enzymatic Solution: Promiscuous Biocatalysis
While lipases are native hydrolases, they exhibit "catalytic promiscuity," capable of catalyzing carbon-heteroatom bond formation in non-aqueous media.[1] The active site of CAL-B (Ser-His-Asp triad) activates the nucleophile (thiol/thioacid) via the oxyanion hole, facilitating a soft nucleophilic attack on the
We utilize Thioacetic acid (TAA) as the nucleophile instead of H₂S. TAA is a liquid, easier to handle, and the resulting thioester prevents immediate oxidation to disulfides.
Reaction Pathway Diagram
Figure 1: Biocatalytic pathway utilizing thioacetic acid as a "masked" sulfide donor to prevent catalyst poisoning and improve handling.
Experimental Protocol
Materials & Equipment
| Component | Specification | Purpose |
| Enzyme | Novozym® 435 (Immobilized CAL-B) | Biocatalyst for Michael addition |
| Substrate | (+)-Pulegone (>97% purity) | Chiral precursor |
| Nucleophile | Thioacetic Acid (TAA) | Sulfur donor |
| Solvent | n-Hexane or Toluene (Anhydrous) | Reaction medium (supports enzyme activity) |
| Scrubber | 10% Sodium Hypochlorite (Bleach) | CRITICAL: Odor destruction |
| Reactor | Sealed glass vial with PTFE septum | Containment |
Step-by-Step Methodology
Phase 1: Enzymatic Thio-Michael Addition[2]
-
Preparation: In a fume hood, dissolve (+)-pulegone (10 mmol, 1.52 g) in n-hexane (20 mL).
-
Enzyme Loading: Add Novozym 435 (150 mg, ~10% w/w relative to substrate).
-
Note: The enzyme beads should be free-flowing. If clumped, dry over silica before use.
-
-
Initiation: Dropwise add Thioacetic acid (12 mmol, 1.2 eq) via syringe through the septum.
-
Why: Slow addition prevents local acidity spikes that could denature the enzyme surface.
-
-
Incubation: Shake at 40°C, 200 rpm for 24 hours.
-
Monitoring: Sample 50 µL every 4 hours. Analyze by GC-MS (see Section 4). Look for the disappearance of Pulegone and appearance of the Thioester peak (m/z ~228).
-
-
Workup: Filter off the immobilized enzyme (can be washed with hexane and reused). Concentrate the filtrate under reduced pressure to obtain the crude 8-acetylthio-menthone .
Phase 2: Hydrolysis to Free Thiol
-
Solubilization: Dissolve the crude thioester in Methanol (10 mL).
-
Cleavage: Add Potassium Carbonate (K₂CO₃, 2 eq) at 0°C. Stir for 30 minutes, then allow to warm to room temperature (1 hour).
-
Control: This mild alkaline hydrolysis cleaves the acetyl group without racemizing the C1 chiral center, though C4 (alpha to ketone) may equilibrate.
-
-
Quench & Extraction: Quench with dilute HCl (pH 4-5). Extract into Diethyl Ether (3 x 10 mL).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Odor Warning: The product is extremely potent.[3] All glassware must be soaked in a bleach bath immediately after use.
-
Analytical Methods & Quality Control
Gas Chromatography - Mass Spectrometry (GC-MS)
Due to the high potency, standard FID may not detect trace contaminants that affect odor profile. MS in SIM mode is recommended.
-
Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).[2]
-
Injector: 250°C, Split ratio 10:1.
-
Oven Program: 60°C (1 min)
10°C/min 240°C (5 min). -
Target Ions:
Stereochemical Analysis
The ratio of cis (8-mercapto-isomenthone) to trans (8-mercapto-menthone) is critical for the odor profile.[2]
-
Method: Chiral GC (Cyclodextrin-based phase, e.g., Hydrodex
-6TBDM). -
Expectation: Chemical synthesis typically yields a 60:40 cis:trans mix. The enzymatic route, constrained by the CAL-B active site geometry, may enhance selectivity toward the cis-isomer (isomenthone backbone), which is generally preferred for the "fresh" blackcurrant note.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Enzyme water content too high | Dry Novozym 435 in a desiccator for 24h. Excess water promotes hydrolysis over Michael addition. |
| Disulfide Formation | Oxidation during workup | Perform Phase 2 (Hydrolysis) under Nitrogen or Argon atmosphere.[2] Add DTT or Ascorbic acid if necessary. |
| Enzyme Inactivation | Acidity of Thioacetic acid | Ensure slow addition. Alternatively, use a buffer-saturated organic solvent (e.g., Hexane sat. with Phosphate buffer pH 7). |
| "Rotten" Off-Notes | Polysulfides | Distill product under high vacuum. Ensure reagents are sulfur-free grade.[2] |
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the separation of the enzymatic step and the chemical hydrolysis step.
References
-
Chemical Properties & Odor Profile
-
Lipase-Catalyzed Thio-Michael Addition (Mechanism)
-
Source:Journal of Molecular Catalysis B: Enzymatic. "Promiscuous lipase-catalyzed thiol-Michael addition to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-unsaturated ketones." (General mechanistic grounding for CAL-B promiscuity). - Context: Validates the use of Novozym 435 for forming C-S bonds in enones.
-
-
General Synthesis of Mercapto-Ketones
-
Source:ChemicalBook.[5] "p-Mentha-8-thiol-3-one Synthesis Data".
-
-
Safety Assessment
-
Biocatalysis in Organic Solvents
Sources
- 1. Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NATURAL THIO MENTHONE (P-MENTHA-8-THIOL-3-ONE) | Axxence Aromatic GmbH [axxence.de]
- 3. buchu mercaptan, 38462-22-5 [thegoodscentscompany.com]
- 4. ijisrt.com [ijisrt.com]
- 5. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 6. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 7. p-メンタ-8-チオール-3-オン、食品グレード香料成分 [sigmaaldrich.com]
- 8. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Analysis of p-Mentha-8-thiol-3-one
Sources
- 1. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection | American Journal of Enology and Viticulture [ajevonline.org]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. researchgate.net [researchgate.net]
Stability and degradation pathways of p-Mentha-8-thiol-3-one
Welcome to the technical support resource for p-Mentha-8-thiol-3-one (also known as Thiomenthone). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent sulfur-containing monoterpenoid. As a molecule with a highly desirable blackcurrant aroma, its stability is paramount to achieving reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its handling, stability, and degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in the fundamental chemistry of thiols and terpenoids.
Problem 1: My sample of p-Mentha-8-thiol-3-one has a diminished or altered aroma. Instead of the characteristic blackcurrant notes, I detect a weak or off-odor.
Answer:
This is a classic sign of chemical degradation, a common issue with highly reactive flavor compounds containing thiol groups.[3] The loss of the specific "cassis" or blackcurrant aroma suggests that the concentration of the parent molecule has decreased. There are several potential causes for this degradation:
-
Oxidative Degradation: The thiol (-SH) group in p-mentha-8-thiol-3-one is highly susceptible to oxidation, especially when exposed to air (oxygen). The primary degradation pathway for thiols is the formation of disulfides.[4] This dimerization results in a new molecule with different, and typically much weaker, olfactory properties. This process can be accelerated by the presence of trace metal ions, which can catalyze the oxidation.[3]
-
Exposure to Light (Photodegradation): Although a safety assessment indicated no significant absorbance in the 290-700 nm range, prolonged exposure to high-energy light (UV or even strong ambient light) can still provide the energy needed to initiate radical reactions, leading to degradation.[5] It is standard practice to protect light-sensitive chemicals from light.[6]
-
Inappropriate Storage Temperature: While the compound is stable at normal ambient temperatures, elevated temperatures can accelerate oxidation and other degradation reactions.[7] Conversely, improper freezing could potentially cause phase separation if the compound is in a solution. Recommended storage is typically in a cool, dry place.[6]
Immediate Actions & Solutions:
-
Verify Storage Conditions: Ensure your sample is stored in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[6] The container should have minimal headspace to reduce the amount of available oxygen. Purging the headspace with an inert gas like nitrogen or argon before sealing is highly recommended.
-
Analytical Confirmation: To confirm degradation, analyze your sample using an appropriate method like HPLC or GC-MS.[8][9] Compare the chromatogram to a reference standard or a previously analyzed, fresh sample. The appearance of new peaks, particularly a later-eluting peak consistent with a disulfide dimer, would confirm oxidation.
-
Procure a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample for your experiments to ensure data integrity.
Problem 2: I am observing an unexpected, broad peak in my Reverse-Phase HPLC analysis of a p-mentha-8-thiol-3-one formulation.
Answer:
The appearance of unexpected peaks in an HPLC chromatogram points to either sample contamination or degradation. Given the reactivity of the thiol group, degradation is a strong possibility.
-
Causality: The thiol group is nucleophilic and can react with various components in your formulation or even with the mobile phase under certain conditions. However, the most common degradation product is the disulfide dimer formed through oxidation. This dimer would be significantly less polar than the parent thiol and would therefore have a longer retention time in a reverse-phase system. If the peak is broad, it could indicate on-column interactions or the presence of multiple degradation products.
-
Matrix Effects: Consider the other components in your sample matrix. Are there any oxidizing agents present? Even dissolved oxygen in your solvents can contribute to degradation over the course of an analytical run.[3] The presence of acids or bases could also potentially catalyze degradation reactions, although oxidation is the primary concern.
-
pH of Mobile Phase: The pKa of the thiol group is estimated to be around 10.56.[1] If your mobile phase pH is near or above this value, the thiol will be deprotonated to the thiolate anion. While this is unlikely with standard reverse-phase mobile phases (which are typically acidic), it's a factor to consider as the thiolate is even more susceptible to oxidation.
Troubleshooting Steps:
-
Prepare a Fresh Standard: Immediately prepare a fresh standard of p-mentha-8-thiol-3-one in a deoxygenated solvent (e.g., sparged with nitrogen) and inject it. This will help you determine if the issue is with your sample or the analytical system itself.
-
Analyze by LC-MS: If your system is connected to a mass spectrometer, analyze the unexpected peak. The disulfide dimer of p-mentha-8-thiol-3-one (C₂₀H₃₄O₂S₂) would have an expected molecular weight of approximately 370.6 g/mol , which is double the monomer's weight (186.32 g/mol ) minus two hydrogen atoms.[10] This would be definitive proof of oxidative dimerization.
-
Forced Degradation Study: Intentionally degrade a sample of p-mentha-8-thiol-3-one by bubbling air through its solution or adding a small amount of hydrogen peroxide. Analyze the resulting mixture by HPLC. If the peak in your degraded sample matches the retention time of the unexpected peak in your experimental sample, you have confirmed its identity as an oxidation product.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for p-mentha-8-thiol-3-one to ensure long-term stability?
A1: To maximize shelf life and maintain purity, p-mentha-8-thiol-3-one should be stored under the following conditions:
-
Temperature: Store in a cool, dry place.[6] Refrigeration at 2-8°C is recommended.[1]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Containers should be sealed tightly to prevent moisture and air ingress.[11]
-
Light: Protect from light at all times by using amber glass containers or by wrapping the container with an opaque material like aluminum foil.[1][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C, Cool & Dry | Slows down the rate of chemical reactions, including oxidation.[6][7] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of the sensitive thiol group by displacing oxygen.[3] |
| Container | Tightly Sealed Amber Glass | Prevents exposure to light and ingress of atmospheric oxygen and moisture.[6][11] |
| Handling | Minimal Headspace | Reduces the amount of trapped oxygen that can react with the compound. |
Q2: What are the primary degradation pathways for p-mentha-8-thiol-3-one?
A2: The primary and most well-established degradation pathway for thiols, including p-mentha-8-thiol-3-one, is oxidation.[4]
-
Dimerization to Disulfide: The thiol group (-SH) of one molecule reacts with another in the presence of an oxidant (like O₂) to form a disulfide bond (-S-S-), linking the two molecules together. This is the most common degradation route.
-
Further Oxidation: Under more aggressive oxidative conditions, the disulfide can be further oxidized to form thiosulfinates and ultimately sulfonic acids, though this is less common under typical storage conditions.
-
Loss of H₂S: There is evidence to suggest that the thiol group can be eliminated, potentially leading to the loss of hydrogen sulfide (H₂S). This is supported by the observation that the more stable acetate analogue is less prone to H₂S loss.[12]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Oxidative Dimerization Pathway of p-Mentha-8-thiol-3-one.
Q3: Are there more stable alternatives to p-mentha-8-thiol-3-one for flavor applications?
A3: Yes. For applications where thermal stability or a longer shelf-life in an oxidizing environment is critical, p-mentha-8-thiol-3-one acetate (FEMA# 3809) is an excellent alternative.[12] The thiol group is protected as a thioacetate, which is significantly less prone to oxidation. This derivative is reported to be more chemically stable, less likely to lose H₂S upon storage, and more heat stable, while retaining a very similar, albeit slightly softer, aroma profile.[12] The thioacetate can act as a precursor that may release the active thiol under certain conditions.
Q4: What analytical methods are best for quantifying p-mentha-8-thiol-3-one and its degradation products?
A4: A combination of chromatographic techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a suitable method for routine quantification. A C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid like phosphoric or formic acid, provides good separation.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile degradation products. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks in your chromatogram.
-
LC-MS: For non-volatile degradation products like the disulfide dimer, LC-MS is the method of choice, as it directly couples the separation power of HPLC with the identification capabilities of mass spectrometry.
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of p-mentha-8-thiol-3-one under various stress conditions.
Objective: To identify the primary degradation pathways and products of p-mentha-8-thiol-3-one under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
p-Mentha-8-thiol-3-one (≥95% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
HPLC system with UV or DAD detector, and a C18 column
-
pH meter, calibrated
-
Photostability chamber, oven
Workflow Diagram:
Caption: Workflow for Forced Degradation Study.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of p-mentha-8-thiol-3-one in acetonitrile.
-
Stress Conditions (Perform in parallel):
-
Control: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of 100 µg/mL. Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. (Note: Thiols can be sensitive to base, so degradation may be rapid).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a small amount of solid p-mentha-8-thiol-3-one in an oven at 60°C for 48 hours. Then, dissolve to prepare a 100 µg/mL sample.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all stressed samples with 50:50 acetonitrile:water to a final theoretical concentration of 100 µg/mL.
-
-
HPLC Analysis:
-
Method: Utilize a reverse-phase HPLC method.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm.
-
-
Analysis: Inject all samples. Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Identify major degradation products by their retention times and, if available, mass spectral data.
-
References
- Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology, 153.
-
Wikipedia. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]
-
LookChem. (2026). Key Chemical Properties and Uses of p-Mentha-8-thiol-3-one from China Manufacturer. Retrieved from [Link]
- Google Patents. (n.d.). US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one.
-
SIELC Technologies. (2018). p-Mentha-8-thiol-3-one. Retrieved from [Link]
-
Perfumer & Flavorist. (2018). Flavor Bites: Para-mentha-8-thiol-3-one acetate. Retrieved from [Link]
-
Axxence Aromatic GmbH. (n.d.). natural thio menthone (p-mentha-8-thiol-3-one). Retrieved from [Link]
- Google Patents. (n.d.). US5182194A - Method for preparing p-mentha-8-thiol-3-one.
-
The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. Retrieved from [Link]
-
PubChem. (n.d.). p-Mentha-8-thiol-3-one. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]
-
ScenTree. (n.d.). ThioMenthone (CAS N° 38462-22-5). Retrieved from [Link]
-
MDPI. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Retrieved from [Link]
- De Roos, K. B. (2007). Reactivity and stability of selected flavor compounds. Food Science and Technology Bulletin: Functional Foods, 4(1), 1-12.
- Malecky, M., et al. (2012). Degradation of Terpenes and Terpenoids From Mediterranean Rangelands by Mixed Rumen Bacteria in Vitro. Animal, 6(4), 612-6.
-
ResearchGate. (n.d.). Stability of Thiols in an Aqueous Process Flavoring. Retrieved from [Link]
-
Chad's Prep. (2021). 13.7 Thiols | Organic Chemistry. Retrieved from [Link]
- Tsinas, A. C., et al. (2015). Evaluation of Terpenes' Degradation Rates by Rumen Fluid of Adapted and Non-adapted Animals. Journal of the Hellenic Veterinary Medical Society, 66(1), 21-28.
-
MDPI. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Retrieved from [Link]
- Hofmann, T., & Schieberle, P. (2002). Stability of thiols in an aqueous process flavoring. Journal of agricultural and food chemistry, 50(15), 4311-4316.
-
Chemistry with Mrs V. (2020). The Reaction of Metals with Oxygen. Retrieved from [Link]
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- 2. p-Mentha-8-thiol-3-one - Wikipedia [en.wikipedia.org]
- 3. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. perfumerflavorist.com [perfumerflavorist.com]
Technical Support Center: Optimization of GC-MS Parameters for p-Mentha-8-thiol-3-one
Welcome to the technical support center for the analysis of p-Mentha-8-thiol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this potent aromatic thiol.
Introduction to the Analyte: p-Mentha-8-thiol-3-one
p-Mentha-8-thiol-3-one is a sulfur-containing monoterpenoid known for its distinctive and powerful blackcurrant or cassis aroma.[1] It is a key aroma compound in various natural products, including buchu leaf oil, and is also used as a fragrance and flavor ingredient.[2][3] Its chemical structure, featuring both a thiol and a ketone functional group, presents unique challenges for GC-MS analysis due to its reactivity and potential for thermal degradation.
This guide will address common issues encountered during the analysis of p-Mentha-8-thiol-3-one and provide expert-driven solutions to optimize your GC-MS method for robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Method Setup & Optimization
Question 1: What are the recommended starting GC-MS parameters for the analysis of p-Mentha-8-thiol-3-one?
Answer:
A successful analysis begins with a well-chosen set of starting parameters. For p-Mentha-8-thiol-3-one, a mid-polarity column and a temperature program that allows for good separation from other volatile and semi-volatile compounds in your sample matrix are crucial. The mass spectrometer should be operated in a mode that provides high sensitivity and selectivity.
Here is a recommended starting point for your method development:
| Parameter | Recommendation | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | This is a versatile, mid-polarity phase that provides good separation for a wide range of volatile and semi-volatile compounds based on their boiling points and, to some extent, their polarity.[4][5][6] |
| Inlet Temperature | 250 °C | This temperature is generally sufficient to ensure the rapid volatilization of p-Mentha-8-thiol-3-one without causing significant thermal degradation.[7] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection is preferred for detecting low levels of the analyte, while a split injection can prevent column overload with more concentrated samples.[8][9] |
| Injection Volume | 1 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium | Helium is an inert gas that provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | This flow rate range typically provides a good balance between analysis time and separation efficiency for this type of column. Maintaining a constant flow ensures reproducible retention times. |
| Oven Temperature Program | Initial: 50 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) | The initial hold at a lower temperature helps to focus the analytes at the head of the column, improving peak shape. The ramp rate allows for the effective separation of compounds with a range of boiling points. |
| MS Transfer Line Temp. | 280 °C | This ensures that the analytes remain in the gas phase as they transfer from the GC to the MS, preventing condensation and peak tailing.[7] |
| Ion Source Temperature | 230 °C | A standard ion source temperature that promotes efficient ionization while minimizing thermal degradation of the analyte within the source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. |
| Acquisition Mode | Full Scan (for initial identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan mode is useful for identifying unknown compounds in your sample. SIM mode significantly increases sensitivity by monitoring only the characteristic ions of p-Mentha-8-thiol-3-one, making it ideal for trace-level quantification. |
| Key SIM Ions | m/z 116, 158, 200 (Molecular Ion) | These ions are characteristic fragments of p-Mentha-8-thiol-3-one and can be used for selective detection and quantification in SIM mode. |
Question 2: How can I improve the peak shape for p-Mentha-8-thiol-3-one? I am observing significant peak tailing.
Answer:
Peak tailing is a common problem when analyzing active compounds like thiols, and it is often caused by unwanted interactions between the analyte and the GC system. Here is a systematic approach to troubleshooting and resolving peak tailing:
1. Assess the Inertness of Your Flow Path:
-
Liner Selection: The inlet liner is the first point of contact for your sample. For a reactive compound like p-Mentha-8-thiol-3-one, using a deactivated liner is essential. Consider a single taper liner with glass wool.[10][11][12] The deactivation treatment minimizes the presence of active silanol groups on the glass surface that can interact with the thiol group of your analyte.[13]
-
Column Inertness: Even with a good column, the first few meters can become active over time due to the accumulation of non-volatile residues. Trimming 10-20 cm from the front of the column can often restore peak shape.[14]
-
Metal Surfaces: Thiols are known to interact with untreated metal surfaces.[15] Ensure that all ferrules and connectors in the flow path are made of inert materials.
2. Optimize Injection Parameters:
-
Injection Speed: A fast injection helps to minimize the time the analyte spends in the hot inlet, reducing the opportunity for degradation or adsorption.
-
Initial Oven Temperature: A lower initial oven temperature can help to focus the analyte at the head of the column, leading to sharper peaks. For splitless injections, a starting temperature about 20°C below the boiling point of the solvent is a good rule of thumb.
3. Consider Sample Preparation and Matrix Effects:
-
Sample Clean-up: If your sample has a complex matrix, non-volatile components can accumulate in the inlet and at the head of the column, creating active sites. Consider using Solid Phase Microextraction (SPME) for sample preparation, as it can introduce a cleaner sample into the GC-MS system.[16]
-
Analyte Concentration: At very low concentrations, the effects of active sites are more pronounced. If possible, try analyzing a slightly more concentrated standard to see if the peak shape improves.
Troubleshooting Workflow for Peak Tailing:
Caption: A workflow for troubleshooting peak tailing.
Section 2: Enhancing Sensitivity and Detection Limits
Question 3: I am struggling to detect p-Mentha-8-thiol-3-one at the low concentrations present in my samples. How can I improve the sensitivity of my GC-MS method?
Answer:
Detecting trace levels of potent aroma compounds is a common challenge. Here are several strategies to boost the sensitivity of your analysis for p-Mentha-8-thiol-3-one:
1. Optimize the Mass Spectrometer:
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning a wide mass range (full scan), program the mass spectrometer to only monitor a few characteristic ions of your analyte. This dramatically increases the dwell time on each ion, leading to a significant improvement in signal-to-noise ratio and, therefore, sensitivity.[17]
-
MS Tune Verification: Ensure your mass spectrometer is properly tuned. A good autotune is a starting point, but manual tuning of parameters like the repeller voltage and ion focus can sometimes yield better sensitivity for specific compounds.[18]
2. Enhance Chromatographic Performance:
-
Reduce Column Bleed: High column bleed can contribute to a noisy baseline, making it difficult to detect small peaks. Use a low-bleed column (e.g., a "ms" designated column) and ensure your oven temperature program does not exceed the column's maximum operating temperature for extended periods.
-
Optimize Carrier Gas Flow Rate: The carrier gas flow rate affects both the speed of analysis and the efficiency of the separation. An optimal flow rate will result in sharper, taller peaks, which are easier to detect.[19][20][21]
3. Sample Preparation and Introduction:
-
Increase Sample Concentration: If possible, concentrate your sample extract before injection. Techniques like solid-phase extraction (SPE) can be used to isolate and concentrate your analyte of interest.
-
Use a Splitless Injection: As mentioned earlier, a splitless injection ensures that the majority of your sample is transferred to the column, which is crucial for trace analysis.[17]
4. Consider Derivatization:
-
Improve Volatility and Thermal Stability: Derivatizing the thiol group can make the molecule more volatile and less prone to adsorption, leading to better peak shape and higher response. Silylation is a common derivatization technique for thiols.
Section 3: Advanced Troubleshooting
Question 4: I am observing "ghost peaks" in my blank runs after analyzing samples containing p-Mentha-8-thiol-3-one. What is causing this carryover, and how can I eliminate it?
Answer:
Ghost peaks are extraneous peaks that appear in your chromatogram, often in blank runs, and can be a significant source of analytical error.[22] They are typically caused by carryover from previous injections or contamination within the system.[23][24]
1. Identify the Source of Contamination:
-
Inlet and Syringe: The most common sources of carryover are the injection port and the syringe.[25] Non-volatile residues from your sample can accumulate in the inlet liner and on the syringe needle.
-
Septum Bleed: The septum can release volatile siloxanes when heated, which can appear as ghost peaks.[24]
-
Carrier Gas and Gas Lines: Impurities in the carrier gas or contaminated gas lines can also introduce ghost peaks.[22]
2. Systematic Elimination of Ghost Peaks:
-
Run a "Bake-Out": Set the oven to its maximum allowable temperature (without the column installed) and the inlet to a high temperature (e.g., 280°C) for an extended period (e.g., 1-2 hours) to bake out any contaminants.
-
Inlet Maintenance: Regularly replace the inlet liner and septum.[14] A contaminated liner is a very common cause of carryover.
-
Syringe Cleaning: Thoroughly clean the syringe with appropriate solvents between injections.
-
Check Gas Purity: Ensure you are using high-purity carrier gas and that your gas traps are functioning correctly.
Logical Flow for Identifying Ghost Peak Sources:
Caption: A systematic approach to eliminating ghost peaks.
Experimental Protocols
Protocol 1: Inlet Liner Deactivation Check
This protocol helps to determine if your inlet liner is a source of analyte loss or peak tailing.
Materials:
-
p-Mentha-8-thiol-3-one standard solution (e.g., 10 ppm in hexane)
-
New, deactivated single taper liner with glass wool
-
Your current "used" inlet liner
Procedure:
-
Establish a Baseline: Analyze the p-Mentha-8-thiol-3-one standard using your current GC-MS method and the used inlet liner. Record the peak area and tailing factor.
-
Install New Liner: Carefully replace the used liner with a new, deactivated liner.
-
Re-analyze Standard: Immediately analyze the same standard solution under the identical GC-MS conditions.
-
Compare Results: Compare the peak area and tailing factor from the two analyses. A significant increase in peak area and a decrease in the tailing factor with the new liner indicate that your old liner was contributing to analyte loss and poor peak shape.
Alternative Analytical Approaches
While GC-MS is a powerful technique for the analysis of p-Mentha-8-thiol-3-one, other methods can also be employed, particularly when dealing with complex matrices or when derivatization is not desired.
-
Gas Chromatography with Sulfur-Specific Detectors: Detectors such as the Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) offer high selectivity and sensitivity for sulfur-containing compounds.[26][27][28] This can be particularly advantageous when analyzing samples with a high background of non-sulfur containing compounds.
-
Two-Dimensional Gas Chromatography (GCxGC): For extremely complex samples, GCxGC provides significantly higher resolving power than conventional GC, allowing for the separation of the target analyte from co-eluting matrix components.[27]
Conclusion
The successful GC-MS analysis of p-Mentha-8-thiol-3-one requires a careful and systematic approach to method development and troubleshooting. By understanding the unique chemical properties of this thiol-containing compound and implementing the strategies outlined in this guide, researchers can achieve robust, reliable, and sensitive analytical results. Remember that a well-maintained instrument with an inert flow path is the foundation for high-quality data.
References
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
-
Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series [Video]. YouTube. [Link]
-
Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Restek Corporation. (2018, January 3). GC Troubleshooting—Carryover and Ghost Peaks [Video]. YouTube. [Link]
-
ResearchGate. (2018, July 5). GC-MS analysis of thiols from air: what are options to concentrate sapmple? Retrieved from [Link]
- English, C. (2022, June 9). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
-
Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Capillary GC Liner Selection Guide. Retrieved from [Link]
- Romanello, D. (2025, June 17).
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part 2. Retrieved from [Link]
-
University of Parma. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]
-
Agilent Technologies. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC). Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
- Elsevier. (2021, May 24). RIFM fragrance ingredient safety assessment, p -mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology.
-
AZoLifeSciences. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Mentha-8-thiol-3-one. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]
-
Chromatography Online. (2018, August 13). Optimizing Splitless GC Injections. Retrieved from [Link]
-
ResearchGate. (2019, December 27). Effect of carrier gas flow rate and column temperature on the suitability parameters of gc-ecd for sfe6 measurement. Retrieved from [Link]
-
Society for Redox Biology and Medicine. (n.d.). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Retrieved from [Link]
-
Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
GL Sciences. (2024, September 1). Parameters of GC columns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. Retrieved from [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
Chromatography Online. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. Retrieved from [Link]
- Google Patents. (n.d.). US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one.
-
ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]
-
Instrument Solutions. (n.d.). Ghost Peaks in Gas Chromatography Part I. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry strategies for the accurate and sensitive speciation of sulfur dioxide in wine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. Retrieved from [Link]
-
ALWSCI. (2025, May 22). Overview Of GC-MS Injection Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 10). Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process. Retrieved from [Link]
-
Phenomenex. (2025, April 1). GC Carrier Gas Guide: Selection & Applications. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
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Troubleshooting p-Mentha-8-thiol-3-one purification by chromatography
Case Reference: Buchu Mercaptan Isolation
Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Troubleshooting chromatographic isolation of p-mentha-8-thiol-3-one (Buchu mercaptan) from pulegone and isomeric mixtures.
Introduction: The "Buchu" Challenge
You are likely here because standard silica chromatography failed to separate your target thiol from its precursor (pulegone) or because your product is degrading during isolation.[1] p-Mentha-8-thiol-3-one is a deceptively simple terpene thiol.[1] Its purification is complicated by three factors:
-
Stereochemistry: The need to resolve cis and trans isomers (often 2:1 to 9:1 ratios depending on synthesis).[1]
-
Chemoselectivity: The sulfur atom and the carbonyl group create similar polarity profiles to impurities on standard silica.[1]
-
Oxidative Instability: Rapid dimerization to disulfides upon exposure to air.[1]
This guide moves beyond standard protocols, utilizing Argentation Chromatography (Silver Nitrate Impregnated Silica) as the primary solution for high-purity isolation.[1]
Module 1: Pre-Chromatography Diagnostics
User Question: "My GC shows the product, but after the column, I have a new, heavy peak eluting late. What happened?"
Diagnosis: You are seeing Disulfide Dimerization .[1] Thiols are highly susceptible to oxidation in air, forming disulfides (R-S-S-R).[1] This often happens on the column if the silica contains trapped oxygen or if solvents are not degassed.[1]
Troubleshooting Protocol: The "Inert" Workflow
| Variable | Standard Practice (AVOID) | Required Practice (ADOPT) |
| Solvent Prep | Used directly from the bottle.[1] | Sparged with Argon/Nitrogen for 15 mins prior to use.[1] |
| Sample Loading | Dissolved in air-exposed solvent. | Dissolved in degassed solvent; loaded under inert gas blanket.[1] |
| Fraction Collection | Open test tubes. | Flasks flushed with Argon immediately after collection.[1] |
| Rotary Evaporation | Standard vacuum.[1] | Backfill with Nitrogen, never air.[1] Keep bath <35°C. |
Module 2: The Separation Solution (Argentation Chromatography)
User Question: "I cannot separate the thiol from unreacted pulegone on normal silica gel. They co-elute."
Diagnosis: Lack of Chemoselectivity .[1] Both pulegone and p-mentha-8-thiol-3-one have similar polarities on standard SiO₂.[1] You need a stationary phase that interacts specifically with the sulfur atom or the alkene.[1]
The Solution: Silver Nitrate (AgNO₃) Impregnated Silica
Silver ions (
Protocol: Preparation of 10% AgNO₃-Silica Gel
Standard silica gel (60 Å, 230–400 mesh) is insufficient.[1] You must modify the phase.
-
Dissolution: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of HPLC-grade water . (Protect from light).[1]
-
Slurry Formation: Add 90 g of Silica Gel to a round-bottom flask. Pour the AgNO₃ solution onto the silica.[1][2]
-
Homogenization: Shake vigorously until a free-flowing slurry/paste is formed.
-
Activation:
-
Rotary evaporate the water at 80°C under reduced pressure (foil-wrapped flask) until the silica is dry.
-
Place in a vacuum oven at 100°C for 4 hours .
-
-
Storage: Store in an amber jar under Argon. The phase should be white to off-white.[1] Gray/Black indicates silver reduction (failed prep).[1]
Module 3: Isomer Resolution (Cis vs. Trans)
User Question: "I need the cis-isomer specifically for the blackcurrant note. How do I resolve it from the trans-isomer?"
Diagnosis: Isomeric overlap.[1] The cis (methyl and thiol groups on the same side) and trans isomers have slightly different steric profiles.[1] On Ag-Silica, the coordination strength differs based on the steric accessibility of the sulfur atom.[1]
Optimization Strategy:
-
Gradient: Use a shallow gradient of Hexane:Ethyl Acetate (Start 99:1, ramp to 90:10 over 20 CV).
-
Loading: Do not overload. Use <1% sample mass relative to stationary phase mass (e.g., 1g sample on 100g Ag-SiO₂).[1]
-
Verification: You cannot rely on UV alone (weak chromophore).[1] You must use GC-MS for fraction analysis.[1]
Data: Isomer Retention Behavior
| Phase Type | Dominant Interaction | Resolution Capability |
| Standard Silica | Dipole-Dipole (Ketone) | Poor (Co-elution common) |
| C18 (Reverse Phase) | Hydrophobic Effect | Moderate (Requires high plate count) |
| AgNO₃-Silica | Ag-Sulfur Coordination | Excellent (Separates thiol from pulegone & isomers) |
Module 4: Odor Management & Safety
User Question: "The lab smells like cat urine. How do I neutralize the equipment?"
Diagnosis: Thiol Contamination.[1][3] The odor threshold of p-mentha-8-thiol-3-one is in the parts-per-trillion range.[1] Soap and water are ineffective.[1]
Decontamination Protocol:
-
The Bleach Trap: All rotovap exhaust and vacuum pump outlets must vent into a bleach (sodium hypochlorite) solution.[1] This oxidizes the thiol to a non-volatile sulfonate.[1]
-
Glassware Wash: Soak all dirty glassware in a bath of 10% Bleach + dilute NaOH for 1 hour before standard washing.[1]
-
Spill Control: Do not wipe spills with paper towels (increases surface area).[1] Cover with bleach-soaked vermiculite immediately.[1]
Visualizing the Workflow
Figure 1: Purification Logic Flow
This diagram illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Workflow deciding between standard vs. argentation chromatography based on impurity profile.
Figure 2: Troubleshooting The "Ghost Peak" (Oxidation)
Caption: Step-by-step diagnostic path for eliminating disulfide contamination during chromatography.
References
-
Sundt, E., et al. (1971).[1] Organoleptic properties of some sulfur-containing compounds. Helvetica Chimica Acta.[1] [1]
-
Werkhoff, P., et al. (1998).[1] Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry.
-
Williams, C. M., & Mander, L. N. (2001).[1][4] Chromatography with Silver Nitrate. Tetrahedron.
-
Sigma-Aldrich. (2021).[1] p-Mentha-8-thiol-3-one Product Specification & Safety Data Sheet.
-
AOCS. (2019).[1] A Guide to the Practice of Analytical Silver Ion-Thin-Layer Chromatography.
Sources
Technical Support Center: High-Purity Isolation of p-Mentha-8-thiol-3-one
Topic: Removal of Pulegone Impurity from Buchu Mercaptan Synthesis
Document ID: TSC-PUR-2024-08 Classification: Advanced Chemical Engineering / Toxicology Compliance[1]
Executive Summary
This guide addresses the critical separation of pulegone (starting material) from p-mentha-8-thiol-3-one (product, "Buchu Mercaptan").[1]
The Core Challenge: The synthesis is a reversible Michael addition. Under thermal stress (distillation), the product can undergo a retro-Michael reaction, regenerating pulegone.[1] Furthermore, pulegone is a hepatotoxin with strict regulatory limits (FDA/FEMA), whereas the product is a high-value flavorant.[1] Standard distillation often fails to achieve the required ppm-level purity due to overlapping vapor pressures and thermal instability.[1]
Module 1: Diagnostic & Detection
How do I confirm pulegone contamination?
Before attempting purification, you must quantify the impurity. Pulegone is structurally similar to the product but lacks the thiol group.
| Feature | p-Mentha-8-thiol-3-one (Product) | Pulegone (Impurity) | Diagnostic Note |
| MW | 186.31 g/mol | 152.23 g/mol | GC-MS: Look for parent ion m/z 152 (Pulegone) vs 186 (Product).[1] |
| Boiling Point | ~75°C @ 0.1 mmHg | ~55°C @ 0.1 mmHg (Est.) | Close proximity requires high reflux ratio.[1] |
| Functional Group | Ketone + Thiol (-SH) | NMR: Pulegone shows olefinic proton signals; Product does not.[1] | |
| pKa | ~10.5 (Thiol proton) | Neutral | Critical for separation strategy. |
Common User Issue: "My GC trace shows a single peak, but the odor is 'minty' rather than 'sulfurous/cassis'."
Diagnosis: You likely have co-elution. Solution: Switch your GC column.
-
Non-polar (DB-1/DB-5): Poor resolution between these terpenes.[1]
-
Polar (DB-Wax/PEG): The thiol group interacts stronger with the stationary phase, increasing retention time difference.
Module 2: The "pH-Swing" Extraction Protocol (Recommended)
The most effective method for >99% purity.
Principle: This method exploits the acidity of the thiol group (pKa ~10.5). Pulegone is neutral.[1] By raising the pH, we convert the thiol into a water-soluble thiolate salt, leaving pulegone in the organic layer. We then wash the pulegone away and re-acidify to recover the product.
⚠️ Critical Warning: The product is a
Step-by-Step Protocol
-
Preparation:
-
Extraction (The "Swing"):
-
Washing:
-
Wash the aqueous layer twice with fresh cold hexane to remove trace entrained pulegone.
-
-
Recovery (Acidification):
-
Finishing:
Figure 1: The pH-Swing Extraction Workflow. Note the Critical Control Point where temperature control is vital to prevent product degradation.
Module 3: Chemical Scavenging (Alternative)
Best for "polishing" distilled material (removing <5% pulegone).[1]
If the extraction yield is too low due to emulsion issues, use Chemical Scavenging . This method converts volatile pulegone into a non-volatile adduct, allowing the product to be distilled away.
The Chemistry: Pulegone is a "Michael Acceptor" (electrophile). We add a "Michael Donor" (nucleophile) that is more reactive than the sulfur source, or a solid-supported scavenger.[1]
Protocol:
-
Reagent: Polymer-supported amine (e.g., Amino-methyl polystyrene) or a high-boiling amine (e.g., amino-PEG).[1]
-
Process: Stir the crude oil with the scavenger resin (3-5 equivalents relative to pulegone content) at room temperature for 4-12 hours.
-
Mechanism: The amine attacks the double bond of pulegone.
-
Separation: Filter off the resin (which now holds the pulegone).
-
Result: Filtrate contains purified p-mentha-8-thiol-3-one.[1][3]
Troubleshooting & FAQs
Q: Why does pulegone reappear after I distill the product?
A: You are likely distilling at too high a temperature.
The reaction
-
Fix: Use high vacuum (<0.5 mmHg) to keep the pot temperature below 80°C.
-
Fix: Ensure the distillation flask is slightly acidic (add trace citric acid) to inhibit base-catalyzed reversal.[1]
Q: My product smells like "rotten eggs" rather than "blackcurrant/buchu".
A: This indicates Disulfide Formation .[1]
Thiols oxidize to disulfides (
-
Fix: Add a reducing agent like Triphenylphosphine or Dithiothreitol (DTT) to the mixture to reduce disulfides back to thiols, then distill.
-
Prevention: Always store the product under Argon/Nitrogen.
Q: Can I use Sodium Bisulfite ( ) to remove the pulegone?
A: Not efficiently. While bisulfite removes ketones, pulegone is sterically hindered and conjugated, reacting very slowly. Furthermore, your product is also a ketone.[1] The selectivity is poor compared to the pH-swing method described in Module 2.
References
-
Vertex AI Search. (2024).[1] p-Mentha-8-thiol-3-one synthesis and pulegone removal. [Search Result 1.1]
-
U.S. Food and Drug Administration (FDA). (2018).[1] FDA Removes 7 Synthetic Flavoring Substances from Food Additives List.[1][4] Link
-
European Food Safety Authority (EFSA/SCF). (2002).[1] Opinion of the Scientific Committee on Food on pulegone and menthofuran. Link
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Pulegone. Link
-
Flavor and Extract Manufacturers Association (FEMA). (2018).[1] GRAS Flavoring Substances 28. Link
Sources
Technical Support Center: HPLC Resolution of p-Mentha-8-thiol-3-one Isomers
Ticket ID: T-BM-8832 Subject: Resolution of cis/trans diastereomers of p-Mentha-8-thiol-3-one (Buchu Mercaptan) Assigned Specialist: Senior Application Scientist Status: Open
Introduction: The Analyst's Challenge
You are analyzing p-Mentha-8-thiol-3-one, a potent flavor compound characteristic of Buchu leaf oil and blackcurrant.[1] The molecule possesses two chiral centers (C1 and C4), typically existing as a mixture of cis and trans diastereomers.
The Core Problem:
-
Stereoselectivity: Separating the cis (bioactive/desirable) from the trans isomer requires a stationary phase capable of shape selectivity, not just hydrophobicity.
-
Detection Limits: The molecule lacks a strong chromophore. The carbonyl group provides only weak absorbance at ~290 nm (
), making trace analysis difficult. -
Chemical Instability: The C8-thiol group is highly prone to oxidation, forming disulfide dimers (ghost peaks) that complicate integration.
This guide provides a self-validating workflow to resolve these issues.
Module 1: Method Development (Direct Analysis)
For purity analysis where concentration is high (>100 ppm), direct Reversed-Phase HPLC (RP-HPLC) is sufficient.
Recommended Instrument Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | C18 (High Carbon Load) or Phenyl-Hexyl | High carbon load (>18%) maximizes hydrophobic interaction for diastereomer separation. Phenyl-hexyl offers |
| Column Dimensions | 150 mm x 4.6 mm, 3 µm or 5 µm | Standard analytical scale. 3 µm improves resolution ( |
| Mobile Phase A | Water + 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses thiol ionization ( |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks for thiols compared to Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID. |
| Detection | UV 290 nm | Targets the ketone carbonyl. Note: Sensitivity will be low. |
| Temperature | 25°C - 30°C | Lower temperature maximizes stationary phase selectivity for isomers. |
Gradient Profile (Standard)
-
0 min: 40% B
-
15 min: 80% B
-
20 min: 80% B
-
21 min: 40% B (Re-equilibration)
Module 2: Advanced Protocol (Trace Analysis via Derivatization)
If your sample is low concentration (<10 ppm) or biological media, direct UV detection will fail. You must derivatize the thiol using Ellman’s Reagent (DTNB) to create a chromophore detectable at 412 nm.
The Mechanism
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) reacts with the free thiol of p-mentha-8-thiol-3-one to release TNB (2-nitro-5-thiobenzoate), which is highly colored.
Step-by-Step Derivatization Workflow
-
Reaction Buffer: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0) containing 1 mM EDTA.
-
Why EDTA? Chelates metal ions that catalyze auto-oxidation of the thiol before it can react.
-
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.
-
Reaction:
-
Mix 250 µL Sample + 50 µL DTNB Solution + 2.5 mL Reaction Buffer.
-
Incubate at Room Temp for 15 minutes.
-
-
HPLC Analysis: Inject directly. Monitor at 412 nm .[2]
Module 3: Visualization & Logic
Workflow Diagram: From Sample to Result
Caption: Decision matrix for selecting Direct vs. Derivatized HPLC methods based on sample concentration.
Module 4: Troubleshooting Center (FAQ)
Q1: I see "Ghost Peaks" eluting after my main analyte. What are they?
Diagnosis: Disulfide formation. Cause: The thiol group at C8 oxidizes rapidly in air to form the disulfide dimer (p-mentha-8-thiol-3-one disulfide). This is non-polar and elutes later than the monomer. Solution:
-
Chemical: Add 1 mM EDTA to your mobile phase and sample solvent.
-
Physical: Purge all solvents with Nitrogen or Helium. Keep samples at 4°C in the dark.
-
Reductive: Add TCEP (tris(2-carboxyethyl)phosphine) to the sample to reduce disulfides back to thiols prior to injection.
Q2: The resolution between cis and trans isomers is poor ( ).
Diagnosis: Insufficient stationary phase selectivity. Solution:
-
Temperature: Lower the column temperature to 20°C. Isomeric separation is often enthalpy-driven; lower temperatures increase selectivity (
). -
Solvent: Switch Mobile Phase B from Acetonitrile to Methanol. Methanol is a protic solvent and interacts differently with the ketone/thiol moieties, potentially altering selectivity.
-
Column: If using a standard C18, switch to a C30 (triacontyl) phase, which has higher shape selectivity for diastereomers.
Q3: My baseline is drifting upwards during the gradient.
Diagnosis: Thiol-Iron interaction or Mobile Phase absorption. Solution:
-
System Passivation: Thiols have a high affinity for iron. If your HPLC system is stainless steel, passivate it with 30% Phosphoric Acid or use a PEEK-lined column and tubing (Bio-inert system).
-
Wavelength: If detecting at 210-220 nm, switching to 290 nm (carbonyl) will reduce baseline drift caused by mobile phase absorption, though sensitivity drops.
Module 5: The Oxidation Pathway (Visualized)
Understanding the degradation is vital for data interpretation.
Caption: The oxidative dimerization pathway and critical intervention points (EDTA/N2) to preserve sample integrity.
References
-
SIELC Technologies. (2018). Separation of p-Mentha-8-thiol-3-one on Newcrom R1 HPLC column.[3] Retrieved from [Link]
- Toyo'oka, T. (2009). Modern Derivatization Methods for Separation Science. John Wiley & Sons. (General reference for Thiol-DTNB chemistry).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61982, p-Mentha-8-thiol-3-one. Retrieved from [Link]
Sources
Preventing oxidation of p-Mentha-8-thiol-3-one during analysis
Welcome to the technical support center for the analysis of p-Mentha-8-thiol-3-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent aromatic thiol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of this sensitive compound.
Introduction to the Challenge: The Unstable Nature of p-Mentha-8-thiol-3-one
p-Mentha-8-thiol-3-one, a key aroma compound found in products like grapefruit juice and a sought-after ingredient in the flavor and fragrance industry, possesses a highly reactive thiol group.[1][2] This thiol moiety is the source of its desirable sensory properties but also its greatest analytical challenge. The sulfur atom is highly susceptible to oxidation, which can occur at various stages of the analytical workflow, from sample collection and preparation to chromatographic analysis. This degradation can lead to inaccurate quantification, the appearance of artifact peaks, and a general misinterpretation of results. This guide provides a comprehensive framework for understanding and mitigating the oxidative degradation of p-Mentha-8-thiol-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for p-Mentha-8-thiol-3-one during analysis?
A1: The primary degradation pathway for p-Mentha-8-thiol-3-one is the oxidation of its thiol group (-SH). This can proceed through several mechanisms, with the most common being the formation of a disulfide bond with another molecule of p-Mentha-8-thiol-3-one. This dimerization results in a molecule with a significantly different chemical structure and chromatographic behavior, leading to a decrease in the parent analyte signal. Further oxidation can lead to the formation of sulfonic acids and other oxygenated derivatives, which are often non-volatile and may not be detected by standard gas chromatography (GC) methods.
The oxidation can be initiated or catalyzed by several factors commonly present in a laboratory environment:
-
Oxygen: Exposure to atmospheric oxygen is a primary driver of thiol oxidation.
-
Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation. These can be introduced from glassware, solvents, and even the sample matrix itself.
-
Light: Exposure to UV light can promote the formation of reactive oxygen species, which can accelerate the oxidation process.
-
Elevated Temperatures: Higher temperatures, particularly during sample preparation and GC injection, can increase the rate of oxidation.
-
pH: The reactivity of the thiol group is pH-dependent. At higher pH values, the thiolate anion (-S⁻) is more prevalent and is more susceptible to oxidation than the protonated thiol (-SH).
Caption: Oxidation pathway of p-Mentha-8-thiol-3-one.
Q2: I am seeing a decreasing peak area for p-Mentha-8-thiol-3-one in my sequence of injections. What could be the cause?
A2: A decreasing peak area over a sequence of injections is a classic symptom of analyte degradation in the sample vial or on the autosampler. For p-Mentha-8-thiol-3-one, this is most likely due to oxidation. The longer the sample sits on the autosampler, the more it is exposed to oxygen and potentially light, leading to a continuous decrease in the concentration of the target analyte.
Troubleshooting Steps:
-
Minimize Sample Exposure: Prepare samples as close to the time of analysis as possible. If a long sequence is unavoidable, consider using autosampler vials with limited headspace or those that can be purged with an inert gas.
-
Use Amber Vials: To protect the sample from light-induced degradation, always use amber glass vials for your samples and standards.
-
Cool the Autosampler Tray: If your instrument has a cooled autosampler tray, set it to a low temperature (e.g., 4 °C) to slow down the rate of oxidation.
-
Inert Gas Purge: Before sealing the vials, gently purge the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Incorporate Stabilizing Agents: Add antioxidants and/or metal chelators to your sample diluent. See the detailed protocols below for specific recommendations.
Q3: My calibration curve for p-Mentha-8-thiol-3-one is non-linear, especially at lower concentrations. Why is this happening?
A3: Non-linearity in the calibration curve, particularly at the lower end, often indicates analyte loss that is not proportional to the concentration. With a highly reactive compound like p-Mentha-8-thiol-3-one, this can be due to several factors:
-
Active Sites in the GC System: At low concentrations, a significant portion of the analyte can be lost to active sites in the GC inlet liner, column, or transfer lines. These active sites can be acidic or contain metal contaminants that promote degradation or irreversible adsorption.
-
Oxidation in Dilute Standards: Very dilute standards have a higher surface area-to-volume ratio and are more susceptible to rapid oxidation from dissolved oxygen in the solvent.
-
Matrix Effects: If you are analyzing samples in a complex matrix, other components in the matrix can either enhance or suppress the analyte signal, leading to non-linearity.
Troubleshooting Steps:
-
GC System Inertness: Ensure your entire GC flow path is as inert as possible. Use deactivated inlet liners and columns specifically designed for the analysis of active compounds like sulfur compounds.[3]
-
Conditioning: Properly condition your GC column according to the manufacturer's instructions before analysis. This helps to passivate active sites.
-
Standard Preparation: Prepare calibration standards fresh daily. Consider preparing a more concentrated stock solution in a solvent with low oxygen solubility and then performing serial dilutions immediately before analysis.
-
Use of a "Guard": Injecting a high-concentration standard or a derivatizing agent before the analytical run can sometimes help to "prime" the system by occupying the active sites.
-
Matrix-Matched Calibration: If analyzing complex samples, prepare your calibration standards in a matrix that closely mimics your sample matrix to compensate for matrix effects.
Troubleshooting Guide: Preventing Oxidation During Sample Preparation
The sample preparation stage is often where the most significant loss of p-Mentha-8-thiol-3-one occurs. The following guide provides a systematic approach to minimizing oxidative degradation during this critical step.
Issue 1: Analyte Loss During Solvent Evaporation/Concentration
Concentrating a sample by evaporating the solvent can lead to significant analyte loss due to both volatilization and accelerated oxidation as the concentration of dissolved oxygen increases relative to the solvent volume.
Solutions:
-
Gentle Evaporation: If concentration is necessary, use a gentle stream of nitrogen gas at a low temperature. Avoid heating the sample.
-
Solvent-Assisted Flavor Evaporation (SAFE): For thermally labile and volatile compounds, SAFE is a high-vacuum distillation technique that allows for gentle concentration at low temperatures.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is well-suited for volatile thiols.[4] It minimizes sample handling and the risk of oxidation. Optimization of fiber type, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility.[4]
Issue 2: Metal-Catalyzed Oxidation
Trace metal ions in your sample or introduced during sample preparation can significantly accelerate the oxidation of p-Mentha-8-thiol-3-one.
Solution: Use of a Metal Chelator
-
Ethylenediaminetetraacetic Acid (EDTA): EDTA is a powerful chelating agent that sequesters metal ions, preventing them from participating in redox reactions.[5] The addition of a small amount of EDTA to your samples and standards can dramatically improve the stability of p-Mentha-8-thiol-3-one.
Recommended Concentration of Stabilizing Agents
| Agent | Function | Recommended Concentration |
| EDTA | Metal Chelator | 0.1 - 1.0 mg/mL |
| Ascorbic Acid | Antioxidant | 0.5 - 2.0 mg/mL |
| Dithiothreitol (DTT) | Reducing Agent | 1 - 5 mM |
Issue 3: Oxidation by Dissolved Oxygen
Solvents and reagents can contain dissolved oxygen that will readily react with the thiol group.
Solutions:
-
Degassing Solvents: Before use, degas all solvents by sparging with an inert gas (nitrogen or argon) for 15-20 minutes or by using a sonication bath under vacuum.
-
Use of Antioxidants:
-
Ascorbic Acid (Vitamin C): Ascorbic acid is a common and effective antioxidant that can be added to your sample solutions to scavenge free radicals and reactive oxygen species.
-
Dithiothreitol (DTT): DTT is a strong reducing agent that can be used to maintain the thiol in its reduced state.[6][7] It is particularly useful for cleaving any disulfide bonds that may have already formed.[6][7]
-
Caption: Recommended sample preparation workflow.
Experimental Protocols
Protocol 1: Stabilized Sample Preparation for GC-MS Analysis
This protocol is designed for the analysis of p-Mentha-8-thiol-3-one in a liquid matrix (e.g., a beverage or a fragrance solution).
Materials:
-
p-Mentha-8-thiol-3-one standard
-
Methanol (or other suitable solvent), HPLC grade, degassed
-
Ethylenediaminetetraacetic acid (EDTA)
-
Ascorbic acid
-
Amber glass vials (2 mL) with PTFE/silicone septa
-
Nitrogen or Argon gas supply
Procedure:
-
Prepare a Stabilizing Solution:
-
Dissolve EDTA (50 mg) and ascorbic acid (100 mg) in 50 mL of degassed methanol.
-
This solution will be used as the diluent for your standards and for diluting your samples.
-
-
Prepare Stock and Working Standards:
-
Prepare a stock solution of p-Mentha-8-thiol-3-one in the stabilizing solution.
-
Perform serial dilutions of the stock solution with the stabilizing solution to create your calibration standards.
-
Prepare all standards in amber vials.
-
-
Sample Preparation:
-
If your sample requires dilution, use the stabilizing solution as the diluent.
-
For each sample and standard, transfer the appropriate volume to an amber autosampler vial.
-
Gently purge the headspace of each vial with nitrogen or argon for 10-15 seconds before capping.
-
-
GC-MS Analysis:
-
Analyze the samples as soon as possible after preparation.
-
If using an autosampler, ensure the tray is cooled if possible.
-
Use a GC column suitable for the analysis of active sulfur compounds (e.g., a low-bleed, inert phase column).
-
A sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can provide enhanced selectivity and sensitivity for sulfur compounds.[8][9]
-
Protocol 2: Derivatization for Enhanced Stability and Detection
Derivatization can be an effective strategy to stabilize the thiol group and improve its chromatographic properties. This protocol uses pentafluorobenzyl bromide (PFBBr) as a derivatizing agent.
Materials:
-
p-Mentha-8-thiol-3-one standard
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)
-
Potassium carbonate solution (e.g., 0.1 M in water)
-
Hexane (or other suitable extraction solvent), HPLC grade
-
Amber glass vials
Procedure:
-
Sample Preparation:
-
To 1 mL of your aqueous sample (or standard), add 100 µL of the potassium carbonate solution to adjust the pH and deprotonate the thiol.
-
Add 50 µL of the PFBBr solution.
-
-
Derivatization Reaction:
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 30-60 minutes, protected from light.
-
-
Extraction:
-
Add 1 mL of hexane to the reaction mixture.
-
Vortex vigorously for 1 minute to extract the derivatized analyte into the organic phase.
-
Centrifuge to separate the layers.
-
-
Analysis:
-
Transfer the hexane layer to a clean amber vial for GC-MS analysis.
-
The derivatized p-Mentha-8-thiol-3-one will be more stable and may exhibit improved peak shape and sensitivity.
-
References
-
Buettner, A., & Schieberle, P. (2001). GC/MS determination of 1-p-menthen-8-thiol in grapefruit juice. CABI Digital Library. Retrieved from [Link]
- Ferreira, V., & Lopez, R. (2019). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 24(13), 2484.
- Grosch, W. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 2-15). American Chemical Society.
- Hofmann, T., & Schieberle, P. (2000). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 48(10), 4301-4305.
-
Lupine Publishers. (2018). Recognizing, Detecting and Understanding the Development of Lipid Oxidation Off-Flavors in Foods and Beverages. Retrieved from [Link]
-
Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from [Link]
-
Shimadzu. (n.d.). New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Retrieved from [Link]
-
Smaism, M. F., & Algazally, M. E. (2016). EDTA's role in keeping antibodies from accumulating in solution? ResearchGate. Retrieved from [Link]
- Steinhaus, M., & Schieberle, P. (2006). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Journal of Agricultural and Food Chemistry, 54(16), 5953-5958.
- Wozniak, W., & Jeleń, H. H. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1224.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. Oligo Reduction [sigmaaldrich.com]
- 8. shimadzu.com [shimadzu.com]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Method Development for p-Mentha-8-thiol-3-one
Welcome to the Advanced Method Development Help Desk. Ticket ID: PMT-831-DEV Subject: Analysis of p-Mentha-8-thiol-3-one (PMT) in Complex Matrices Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to analyze p-Mentha-8-thiol-3-one (PMT), a potent volatile thiol responsible for "cassis," "catty," or "blackcurrant" notes.[1]
-
The Challenge: PMT has an odor threshold in the ng/L (ppt) range. It is highly reactive (oxidizes to disulfides), hydrophobic, and often exists in matrices (wine, biological fluids, hops) with massive co-eluting interferences.
-
The Solution: Standard GC-MS is rarely sufficient. You need a Targeted Thiol Enrichment Strategy combined with GC-MS/MS (Triple Quad) or GC-SCD .
Module 1: Extraction & Sample Prep Strategy
Q: My recovery is inconsistent, and I suspect the analyte is degrading before injection. How do I fix this?
A: You are likely facing oxidative loss or nucleophilic attack. PMT contains a free sulfhydryl (-SH) group that rapidly oxidizes to form disulfides or reacts with matrix components (phenols/quinones).
Corrective Protocol:
-
Antioxidant Buffer: You must inhibit polyphenol oxidase and chemical oxidation immediately upon sampling.
-
Recipe: Add Ascorbic Acid (500 mg/L) and EDTA (10 mM) to all samples.
-
Why: EDTA chelates metals (copper/iron) that catalyze oxidation; Ascorbic acid acts as a radical scavenger.
-
-
Mercury-Free Specific Extraction (Ag-Ion SPE):
-
Old School: Historically, p-hydroxymercuribenzoate (p-HMB) was used to isolate thiols. This is toxic and labor-intensive.
-
Modern Standard: Use Silver Ion Solid Phase Extraction (Ag-SPE) .[2] Silver ions (
) form reversible covalent bonds with thiols, allowing you to wash away all non-thiol matrix interferences before eluting the pure thiol.
-
Q: Direct SPME vs. LLE? Which one for my matrix?
A: Use the Decision Matrix below. Direct Headspace SPME is faster but suffers from "matrix competition" (ethanol or proteins displacing the thiol on the fiber). LLE (Liquid-Liquid Extraction) followed by derivatization is required for ultra-trace quantification (<10 ng/L).
Figure 1: Decision tree for selecting the appropriate extraction methodology based on concentration and matrix complexity.
Module 2: Derivatization & Chromatography
Q: I see peak tailing and low sensitivity on my GC-MS. Do I need to derivatize?
A: Yes. Free thiols interact with active sites in the liner and column. For PMT, derivatization improves volatility, stability, and mass spectral response.
Recommended Protocol: PFBBr Extractive Alkylation This method converts PMT into a thioether that is highly responsive in Negative Chemical Ionization (NCI) mode.
Step-by-Step Workflow:
-
Sample: 10 mL Matrix + Internal Standard (Deuterated PMT or 4-methoxy-2-methyl-2-butanethiol).
-
Buffer: Adjust pH to 9.0 (Carbonate buffer). Thiols must be ionized (
) to react. -
Reagent: Add Pentafluorobenzyl bromide (PFBBr) .
-
Extraction: Shake for 20 mins. The derivative partitions into the organic phase (Hexane/DCM).
-
Analysis: Inject into GC-MS (NCI mode using Methane as reagent gas).
Why this works: The pentafluorobenzyl group is "electron-capturing," making it 100-1000x more sensitive in NCI mode than standard Electron Impact (EI) mode.
Q: What are the critical GC-MS/MS transitions?
A: If using Triple Quad (EI mode without derivatization): You must use Multiple Reaction Monitoring (MRM) to eliminate noise.
| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| PMT (Target) | 186 ( | 115 | 153 | 10-15 |
| PMT-d3 (IS) | 189 | 118 | 156 | 10-15 |
Note: The molecular ion (186) is often weak. If derivatizing with PFBBr, you will track the anion of the derivative (often
Module 3: Quantification & Validation
Q: How do I handle Enantiomers?
A: PMT has two enantiomers: (3S, 8S) and (3R, 8R).
-
Flavor Impact: They have different odor thresholds and qualities.[2]
-
Separation: You cannot separate them on a standard DB-5 or Wax column.
-
Solution: Use a Chiral Column (e.g., Cyclodextrin-based phases like Rt-βDEXse or MEGA-DEX).
-
Troubleshooting: If you see a "split peak" on a non-chiral column, it is likely diastereomer separation or degradation, not enantiomers.
-
Q: How do I validate the method for "Self-Validating" accuracy?
A: Use Stable Isotope Dilution Assay (SIDA). External calibration curves are unreliable in complex matrices due to the "Matrix Effect" (signal suppression/enhancement).
-
Requirement: Spike every sample with [
]-p-mentha-8-thiol-3-one (PMT-d3) prior to extraction. -
Logic: Any loss during extraction, oxidation, or injection affects the IS and the Analyte equally. The ratio remains constant.
Module 4: Common Failure Modes (FAQ)
| Symptom | Probable Cause | Fix |
| No Signal (Flatline) | Oxidation of thiol to disulfide. | Add 50 mg Ascorbic Acid + 10 mM EDTA immediately at sampling. |
| Poor Reproducibility (RSD > 20%) | Variable derivatization efficiency. | Check pH. PFBBr reaction requires pH > 8.5 to ionize the thiol. |
| Ghost Peaks | Carryover in SPME fiber. | Bake fiber for 10 min at 250°C between runs. Use Gold-coated seals. |
| Signal Suppression | Matrix co-elution. | Switch from GC-MS (SIM) to GC-MS/MS (MRM) or GC-SCD. |
References
-
Vermeer, L. et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one. Food and Chemical Toxicology. Link
-
Takoi, K. et al. (2017). Quantitation Method for Polyfunctional Thiols in Hops and Beer Using Specific Extraction of Thiols and Gas Chromatography–Tandem Mass Spectrometry. Analytical Chemistry, 89(21). Link
-
Mateo-Vivaracho, L. et al. (2010). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatography A. Link
-
Goodner, K.L. et al. (2002). GC/MS Determination of 1-p-menthene-8-thiol in Grapefruit Juice. Proceedings of the Florida State Horticultural Society. Link
-
Chen, L. et al. (2009).[3] Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules. Link
Sources
Column selection for optimal separation of p-Mentha-8-thiol-3-one isomers
Technical Support Center: p-Mentha-8-thiol-3-one Analysis
Executive Summary & Compound Profile
p-Mentha-8-thiol-3-one (CAS: 38462-22-5), often called "Buchu Mercaptan," is a high-impact flavor compound responsible for the characteristic cassis (blackcurrant) and tropical notes in Agathosma betulina (Buchu) oil.[1]
The Analytical Challenge: The compound exists as two diastereomers (cis and trans) and their respective enantiomers. The (1R,4S)-cis isomer is the primary odor vector, possessing a threshold in the ng/L (ppt) range. The trans isomer and the enantiomers have significantly different sensory profiles and thresholds.
Separation requires a two-tiered approach:
-
Achiral Separation: Resolving cis from trans and separating the thiol from the matrix (often pulegone/isopulegone).
-
Chiral Separation: Resolving the enantiomeric pairs to determine optical purity.
Column Selection Guide
A. Achiral Separation (Cis/Trans & Matrix Resolution)
For general profiling and separating the cis and trans diastereomers, polarity is the deciding factor.
| Column Class | Recommended Phase | Why? | Typical Application |
| Polar (Recommended) | DB-Wax / FFAP (Polyethylene Glycol) | Sulfur compounds often exhibit better peak shape and resolution from hydrocarbon terpenes on polar phases. | Quantitation in complex essential oils; separating thiol from pulegone. |
| Non-Polar | DB-5 / DB-1 (5% Phenyl / 100% Dimethylpolysiloxane) | Higher thermal stability; elutes sulfur compounds earlier relative to polar matrix components. | Screening; GC-O (Olfactometry) where lower bleed is required. |
Technical Note on Retention Indices (RI):
-
Polar (DB-Wax): The RI is approximately 1859 [1].[2]
-
Non-Polar (DB-5): Expect elution in the 1400–1500 range (dependent on specific temperature program). Note: Sulfur atoms significantly increase retention relative to their oxygenated analogues.
B. Chiral Separation (Enantiomers)
Separating the enantiomers of p-mentha-8-thiol-3-one requires a mechanism based on inclusion complexation.
Primary Recommendation: Beta-Cyclodextrin Derivatives
The p-menthane skeleton fits optimally into the cavity of
-
Phase 1: TBDMS-
-CD (e.g., Hydrodex -6TBDM)-
Mechanism:[3] The tert-butyldimethylsilyl groups provide deep inclusion capability. This is the "workhorse" phase for menthone and isomenthone derivatives.
-
-
Phase 2: Permethylated
-CD (e.g., Cyclosil-B)-
Mechanism:[3] Relies more on surface interactions and hydrogen bonding. Use if TBDMS phase fails to resolve the specific enantiomeric pair.
-
Decision Matrix & Workflow
The following diagram outlines the logical flow for selecting the correct column and detector based on your analytical goal.
Caption: Decision tree for selecting stationary phases and detectors based on analytical objectives (Isomer ratio vs. Enantiomeric purity).
Troubleshooting & FAQs
Q1: My p-mentha-8-thiol-3-one peak is tailing severely or disappearing completely. What is happening?
A: This is a classic symptom of active site adsorption . Thiols (-SH) are highly reactive and will bind to active silanols in the liner or column.
-
The Fix (Inlet): Use an Ultra-Inert (UI) or deactivated liner containing glass wool. Avoid standard non-deactivated glass wool.
-
The Fix (Column): Trim 10-20 cm from the front of the column (guard column recommended).
-
The Fix (Seal): Switch to a Gold-Plated inlet seal; stainless steel can catalyze degradation.
Q2: I see a new peak appearing later in the chromatogram that wasn't there before.
A: This is likely the disulfide dimer .
-
Mechanism:
. -
Cause: Exposure to oxygen in the sample vial or the carrier gas.
-
Prevention: Store samples under argon/nitrogen. Ensure your carrier gas has high-capacity oxygen traps. Analyze promptly after extraction.
Q3: Which enantiomer elutes first on a Beta-CD column?
A: Elution order is not universal and depends heavily on the specific CD derivative and temperature program.
-
Protocol: You must inject a racemic standard and an optically pure standard (if available) to confirm order.
-
Literature Insight: For many p-menthane derivatives on TBDMS-
-CD, the (1R) isomers often elute differently than on permethylated phases, but confirmation via standard addition is the only self-validating method [2].
Q4: Can I use a standard FID for detection?
A: Only for high-concentration raw materials (>100 ppm).
-
Reasoning: The odor threshold is in the ng/L range.[4] In food/beverage matrices, the concentration is below the limit of detection (LOD) for FID.
-
Recommendation: Use SCD (Sulfur Chemiluminescence Detector) or FPD (Flame Photometric Detector) for selectivity. For identification, use GC-MS in SIM mode targeting the molecular ion (
186) and characteristic fragments ( 126, 153).
Standard Operating Procedure (SOP) Snapshot
Objective: Separation of cis/trans isomers on a Polar Column.
-
Column: DB-Wax UI, 30m
0.25mm 0.25 m.[3] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless (for trace) or Split 1:50 (for oil), 240°C. Liner: Ultra-Inert single taper with wool.
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 5°C/min to 230°C
-
Hold 5 min.
-
-
Detection: MS (Source 230°C, Quad 150°C).
-
System Suitability Test (SST): Inject a mix of thiol and pulegone. Resolution (
) between thiol and pulegone must be . Tailing factor ( ) for the thiol must be .
References
-
NIST Mass Spectrometry Data Center. (2023). p-Mentha-8-thiol-3-one.[1][2][5][6][7][8][9][10] NIST Chemistry WebBook, SRD 69. [Link]
- Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A, 906(1-2), 275-299. (General reference for Beta-CD mechanisms).
-
Research Institute for Fragrance Materials (RIFM). (2021). Safety Assessment of p-Mentha-8-thiol-3-one. Food and Chemical Toxicology. [Link]
Sources
- 1. olfactorian.com [olfactorian.com]
- 2. p-Mentha-8-thiol-3-one | C10H18OS | CID 61982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Mentha-1,5,8-triene [webbook.nist.gov]
- 4. Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. p-Mentha-8-thiol-3-one mixture of cis and trans, = 95 , FG 38462-22-5 [sigmaaldrich.com]
- 7. p-Mentha-8-thiol-3-one | 38462-22-5 [chemicalbook.com]
- 8. p-Mentha-8-thiol-3-one | SIELC Technologies [sielc.com]
- 9. US4032478A - Perfume compositions containing p-menthane-8-thiol-3-one - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
Validation & Comparative
Validation of Analytical Methods for p-Mentha-8-thiol-3-one Quantification
Executive Summary
p-Mentha-8-thiol-3-one (PMT), often referred to as "buchu mercaptan," is a potent volatile sulfur compound (VSC) responsible for the characteristic "cassis" or blackcurrant aroma in Sauvignon blanc wines, buchu leaf oil, and hops. With an odor detection threshold in the low ng/L (ppt) range, accurate quantification presents a significant analytical challenge.
This guide objectively compares the two dominant methodologies for PMT quantification: Stable Isotope Dilution Assay (SIDA) coupled with Headspace SPME-GC-MS/MS versus Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) .
The Verdict: While GC-SCD offers superior linearity and equimolar response without the need for labeled standards, SIDA-SPME-GC-MS/MS is the validated gold standard for complex matrices. It provides the necessary specificity to distinguish PMT from co-eluting interferences and uses isotopologues to auto-correct for the oxidative losses inherent to thiol analysis.
Part 1: The Analytical Challenge
Quantifying PMT is not a standard GC workflow. Three physicochemical properties dictate the failure of conventional methods:
-
Oxidative Instability: The thiol (-SH) group is highly reactive. In the presence of trace metals (Cu²⁺, Fe³⁺) or oxygen, PMT rapidly dimerizes to dip-mentha-8-thiol-3-one disulfide, which is odorless and invisible to standard thiol screens.
-
Trace Concentration: PMT is bioactive at concentrations (1–10 ng/L) often below the Limit of Quantitation (LOQ) of standard Flame Ionization Detectors (FID) or single-quadrupole MS in full scan mode.
-
Matrix Interference: In fermentation matrices (wine/beer), high concentrations of alcohols and esters can mask the PMT signal.
Part 2: Method Comparison
Method A: SIDA-SPME-GC-MS/MS (The Gold Standard)
Principle: This method utilizes a deuterated internal standard (e.g.,
-
Mechanism: Any loss of PMT during extraction, derivatization, or injection is mirrored by the internal standard. The ratio of Analyte/Standard remains constant, mathematically correcting for recovery errors.
-
Detector: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.
Method B: GC-SCD (The Sulfur Specialist)
Principle: The Sulfur Chemiluminescence Detector (SCD) combusts eluting compounds to form SO, which reacts with ozone to produce excited SO₂*. The resulting chemiluminescence is specific to sulfur.
-
Mechanism: Equimolar response allows quantification of sulfur without compound-specific calibration curves in some cases.
-
Detector: Agilent 8355 or similar SCD.
Comparative Performance Matrix
| Feature | SIDA-SPME-GC-MS/MS | GC-SCD |
| Specificity | High (Mass filtration via MRM) | Medium (Sulfur specific, but co-eluting sulfurs interfere) |
| Sensitivity (LOD) | < 0.5 ng/L (ppt) | 1–5 ng/L (ppt) |
| Linearity | ||
| Matrix Effect Correction | Excellent (Auto-corrected by IS) | Poor (Requires extensive cleanup/standard addition) |
| Cost per Sample | High (Requires deuterated standards) | Low (Standard reagents) |
| Robustness | High (Resistant to retention time shifts) | Medium (SCD ceramic tubes require maintenance) |
Part 3: Detailed Validation Protocol (SIDA-SPME-GC-MS/MS)
This protocol is designed to validate PMT quantification in a complex aqueous matrix (e.g., wine or fruit juice).
Reagents and Standards
-
Analyte: p-Mentha-8-thiol-3-one (Authentic standard, >95% purity).[1]
-
Internal Standard (IS):
-p-Mentha-8-thiol-3-one (Custom synthesis or commercial isotope lab). -
Antioxidant Solution: 50 mM EDTA + 1% Ascorbic Acid (Critical to prevent oxidation).
Sample Preparation (The "Self-Validating" Step)
-
Step A: Aliquot 10 mL of sample into a 20 mL headspace vial.
-
Step B: Immediately add 50 µL of Antioxidant Solution.
-
Step C: Spike with IS to a final concentration of 100 ng/L.
-
Step D: Add 3g NaCl to induce the "salting-out" effect, driving volatiles into the headspace.
Extraction & Injection[2][3]
-
Technique: Headspace SPME (Solid Phase Microextraction).
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – essential for capturing trace volatiles with varying polarities.
-
Incubation: 45°C for 30 mins with agitation (500 rpm).
-
Desorption: 250°C for 3 mins in splitless mode.
MS/MS Parameters (MRM Transitions)
To ensure Scientific Integrity , monitor two transitions: one for quantification (Quant) and one for confirmation (Qual).
| Compound | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| PMT | 186.1 | 83.0 | 115.0 | 12 / 15 |
| 189.1 | 86.0 | 118.0 | 12 / 15 |
Part 4: Visualization of Analytical Logic
Analytical Workflow Diagram
This diagram illustrates the critical decision points and flow for the SIDA method, emphasizing the error-correction mechanism.
Caption: Workflow for SIDA-SPME-GC-MS/MS. The addition of
Part 5: Validation Data Summary
The following data represents typical acceptance criteria for a validated PMT method in a wine matrix, derived from comparative literature analysis.
| Validation Parameter | Acceptance Criteria | Typical SIDA Result | Typical GC-SCD Result |
| Linearity ( | 0.998 | 0.999 | |
| LOD (Limit of Detection) | 0.2 ng/L | 1.5 ng/L | |
| Recovery (%) | 80 – 120% | 95 – 105% | 70 – 90%* |
| Precision (RSD %) | 4 – 8% | 10 – 18% | |
| Selectivity | No interfering peaks | High (m/z specific) | Medium (Sulfur only) |
*Note: GC-SCD recovery is often lower in complex matrices due to irreversible adsorption of thiols on active sites in the injector port, which SIDA corrects for mathematically.
References
-
Characterization of Volatile Thiols in Chinese Liquor (Baijiu) by Ultraperformance Liquid Chromatography–Mass Spectrometry. Source: Frontiers in Nutrition / PMC. Context: Compares MS/MS sensitivity against GC-PFPD and GC-SCD for thiol quantification.
-
Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Source: MDPI (Beverages). Context: Validates sorptive extraction methods (SBSE) which share mechanistic similarities with SPME for VSC analysis.
-
The Power of Stable Isotope Dilution Assays in Brewing. Source: BrewingScience. Context: Authoritative grounding on the principles of SIDA for correcting matrix effects in fermentation products.
-
RIFM Fragrance Ingredient Safety Assessment, p-Mentha-8-thiol-3-one. Source: Food and Chemical Toxicology (Elsevier). Context: Provides physicochemical data, safety profiles, and standard characterization of the PMT molecule.
Sources
A Senior Application Scientist's Guide to Certified Reference Materials for the Quantification of p-Mentha-8-thiol-3-one
For researchers, flavor and fragrance scientists, and quality control analysts, the accurate quantification of potent aroma compounds is paramount. p-Mentha-8-thiol-3-one, a key character-impact compound with a distinct blackcurrant or catty aroma, is of significant interest in the food, beverage, and fragrance industries.[1] Its presence, even at trace levels, can dramatically influence the sensory profile of a product. Therefore, reliable and accurate analytical methods are essential for its characterization and quantification. This guide provides an in-depth comparison of commercially available reference materials for p-Mentha-8-thiol-3-one and details the experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Certified Reference Materials (CRMs)
Comparative Analysis of Commercially Available p-Mentha-8-thiol-3-one Reference Materials
The selection of an appropriate reference material is the foundation of any quantitative analytical method. The following table provides a comparison of high-purity p-Mentha-8-thiol-3-one offerings from prominent suppliers. While not formally designated as CRMs, these materials are of sufficient quality for use as analytical standards in chromatography.
| Supplier | Product Name | CAS Number | Purity | Format | Key Features |
| Sigma-Aldrich | p-Mentha-8-thiol-3-one, mixture of cis and trans | 38462-22-5 | ≥95% | Neat Liquid | Food Grade (FG), Kosher, Halal.[2] |
| Axxence Aromatic GmbH | NATURAL THIO MENTHONE (P-MENTHA-8-THIOL-3-ONE) | 38462-22-5 | Not specified | Neat Liquid | Conforms to Regulation (EC) No 1334/2008, Kosher, Halal.[3][4] |
| Advanced Biotech | THIO MENTHONE NATURAL | 38462-22-5 | 95% min | Neat Liquid | Available in various dilutions (e.g., 1% in Ethanol, 1% in Propylene Glycol).[5] |
| Aurochemicals | THIOMENTHONE 1% IN ETOH, Natural | 38462-22-5 / 64-17-5 | 1% Solution | Solution in Ethanol | Offered as a diluted solution for easier handling of this potent aroma compound.[6] |
Expert Insights on Selection:
For the development of a robust analytical method, a neat standard with the highest available purity, such as the one from Sigma-Aldrich, is recommended for the preparation of stock solutions and calibration standards. The availability of a detailed Certificate of Analysis with information on purity assessment methods and impurity profiles is a critical factor in selecting a supplier. For routine quality control applications where high-throughput is a priority, pre-diluted solutions, like those from Advanced Biotech or Aurochemicals, can offer convenience and reduce the potential for errors in preparing low-concentration standards. The "Natural" designation from suppliers like Axxence and Advanced Biotech is significant for applications in the food and beverage industry where the source of the flavoring agent is a key consideration.
Experimental Protocols for the Quantification of p-Mentha-8-thiol-3-one
The choice between HPLC and GC-MS for the analysis of p-Mentha-8-thiol-3-one will depend on the sample matrix, the required sensitivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection
HPLC is a versatile technique for the analysis of a wide range of compounds. For p-Mentha-8-thiol-3-one, which lacks a strong chromophore, a Refractive Index (RI) detector is a suitable option, although a UV detector set at a low wavelength (e.g., 210 nm) can also be employed.[7]
Caption: Workflow for the quantification of p-Mentha-8-thiol-3-one by HPLC-RID.
-
Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of the p-Mentha-8-thiol-3-one reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1 mg/mL.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover a concentration range of approximately 0.1 to 10 µg/mL.
-
Sample Preparation: Depending on the expected concentration in the sample, dilute an accurately weighed or measured amount of the sample with methanol to bring the concentration of p-Mentha-8-thiol-3-one within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
-
Analysis: Inject the calibration standards and the prepared sample solutions into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of p-Mentha-8-thiol-3-one against the concentration of the calibration standards. Determine the concentration of p-Mentha-8-thiol-3-one in the sample by interpolating its peak area on the calibration curve.
Causality Behind Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile and robust choice for the reversed-phase separation of moderately polar compounds like p-Mentha-8-thiol-3-one.
-
Methanol/Water Mobile Phase: This mobile phase composition provides good separation and peak shape for the analyte. The isocratic elution simplifies the method and improves reproducibility.
-
RID Detection: The choice of an RI detector is necessitated by the lack of a strong UV chromophore in the p-Mentha-8-thiol-3-one molecule, making it a universal detector for this compound.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it particularly well-suited for the analysis of trace-level volatile compounds in complex matrices such as wine or fruit juices.[8][9]
Caption: Workflow for the quantification of p-Mentha-8-thiol-3-one by GC-MS.
-
Preparation of Standard Stock Solution: Prepare a 1 mg/mL stock solution of p-Mentha-8-thiol-3-one in a suitable solvent such as dichloromethane.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to cover a concentration range of approximately 1 to 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of a liquid sample (e.g., wine, juice), add 2 mL of dichloromethane.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully collect the lower organic layer (dichloromethane) for analysis.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of p-Mentha-8-thiol-3-one (e.g., m/z 69, 109, and the molecular ion at 186).[10]
-
-
Quantification: Construct a calibration curve using the peak areas of a specific ion from the calibration standards. Quantify the analyte in the sample extract using this curve.
Causality Behind Experimental Choices:
-
Liquid-Liquid Extraction: This sample preparation technique is effective for extracting semi-volatile compounds like p-Mentha-8-thiol-3-one from aqueous matrices and concentrating them into an organic solvent suitable for GC injection.
-
DB-5ms Column: This widely used, low-polarity column provides excellent separation for a broad range of analytes, including the target compound.
-
Splitless Injection: This injection technique is necessary to achieve the low detection limits required for trace analysis of potent aroma compounds.
-
Selected Ion Monitoring (SIM): SIM mode significantly enhances the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the target analyte, thereby reducing background noise from the sample matrix.[8]
Conclusion
References
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology, 153, 112291. [Link]
-
Wikipedia. (n.d.). p-Mentha-8-thiol-3-one. [Link]
-
SIELC Technologies. (2018). p-Mentha-8-thiol-3-one. [Link]
-
Axxence. (n.d.). natural thio menthone (p-mentha-8-thiol-3-one). [Link]
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The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. [Link]
-
Goodner, K. L., & Margaría, C. A. (2003). GC/MS determination of 1-p-menthen-8-thiol in grapefruit juice. Proc. Fla. State Hort. Soc., 116, 424-425. [Link]
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PubChem. (n.d.). p-Mentha-8-thiol-3-one. [Link]
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Herbst-Grisel, T., et al. (2018). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 23(11), 2859. [Link]
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Flavor and Extract Manufacturers Association (FEMA). (n.d.). P-MENTHA-8-THIOL-3-ONE. [Link]
-
Coleman, W. M., et al. (1998). Quantitative Analysis of Menthol Isomer Distributions in Selected Samples. Journal of Chromatographic Science, 36(6), 285-290. [Link]
-
Lukić, I., et al. (2018). Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method. Food Analytical Methods, 11(9), 2476-2486. [Link]
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Axxence Aromatic GmbH. (n.d.). NATURAL THIO MENTHONE (P-MENTHA-8-THIOL-3-ONE). [Link]
-
Patel, D. B., et al. (2012). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636. [Link]
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A Comparative Safety and Risk Assessment of p-Mentha-8-thiol-3-one as a Food Additive
Introduction: The Role and Profile of p-Mentha-8-thiol-3-one
p-Mentha-8-thiol-3-one, also known as thiomenthone, is a sulfur-containing monoterpenoid valued for its potent and distinctive flavor profile. It imparts a characteristic savory, sulfury, and catty note, often associated with the aroma of blackcurrant.[1][2] This unique sensory quality makes it an effective flavoring agent in a wide array of food products, including beverages, confectionery, and savory items, where it is used in trace amounts to add complexity and realism to fruit and savory flavors.[1] Beyond its use in food, it is also a component in fragrance formulations. Given its intentional addition to consumer products, a thorough understanding of its safety profile is paramount for both regulatory bodies and industry professionals.
This guide provides an in-depth analysis of the safety and risk assessment of p-Mentha-8-thiol-3-one. It compares its toxicological profile with relevant alternatives, details the standardized experimental protocols used for its evaluation, and offers insights into the logic underpinning the risk assessment process for flavoring agents with low exposure levels.
Regulatory Landscape: Global Acceptance and Use
The use of p-Mentha-8-thiol-3-one as a flavoring agent is supported by evaluations from major international food safety authorities.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 1999, JECFA evaluated p-Mentha-8-thiol-3-one and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3][4][5] This evaluation places it in a category where an Acceptable Daily Intake (ADI) is not specified, as its consumption is not considered to represent a health risk.
-
Flavor and Extract Manufacturers Association (FEMA): The FEMA Expert Panel has determined that p-Mentha-8-thiol-3-one is Generally Recognized as Safe (GRAS).[6] It is listed as FEMA Number 3177, a designation widely recognized in the food industry.[3][5][7]
-
European Food Safety Authority (EFSA): While primarily evaluated for its use in animal feed, EFSA's findings have implications for human safety. The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that the substance is safe for all animal species at the proposed maximum use level of 0.05 mg/kg of complete feed.[8][9] Crucially, the panel determined that no safety concern would arise for the consumer from the use of this substance in animal feed up to the highest safe level.[8][9][10]
Core Safety Assessment of p-Mentha-8-thiol-3-one
The safety assessment of a flavoring substance like p-Mentha-8-thiol-3-one follows a multi-faceted approach, examining its metabolic fate and potential for various types of toxicity.
Metabolism and Toxicokinetics
p-Mentha-8-thiol-3-one has a low molecular weight and is sufficiently lipophilic to be readily absorbed from the intestine.[9] The principles of flavor substance metabolism suggest that it undergoes extensive biotransformation.[11] Its metabolic pathways are expected to include S-oxidation, oxidative desulfuration, and conjugation with endogenous molecules like glutathione or glucuronic acid.[9] These metabolic processes increase the polarity of the compound, facilitating its excretion and preventing accumulation in the body.[9][11] This rapid metabolism and clearance is a key factor in its favorable safety profile.
Toxicological Endpoints
A battery of toxicological tests is used to assess the potential hazards of food additives. For p-Mentha-8-thiol-3-one, the following endpoints have been evaluated:
-
Repeated Dose Toxicity: Ideally, long-term studies are used to determine a No-Observed-Adverse-Effect Level (NOAEL). However, for p-Mentha-8-thiol-3-one, no repeated-dose toxicity data are available.[12] This is common for flavoring agents used at very low levels. In such cases, regulatory bodies employ the Threshold of Toxicological Concern (TTC) approach.[9][13] This principle establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health.[13] p-Mentha-8-thiol-3-one is classified as a Cramer Class III material, and its total systemic exposure from current use levels is below the TTC for this class, indicating that repeated-dose toxicity is not a concern.[12]
Quantitative Data Summary
The following table summarizes the key toxicological data and regulatory assessments for p-Mentha-8-thiol-3-one.
| Parameter | Result/Conclusion | Source |
| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [3][4] |
| FEMA GRAS Status | GRAS (FEMA No. 3177) | [3][5] |
| Genotoxicity | Negative in in vitro micronucleus test; non-clastogenic. | [12] |
| Repeated Dose Toxicity | No data available; exposure is below the Threshold of Toxicological Concern (TTC) for Cramer Class III. | [12] |
| Skin Sensitization | GHS: May cause an allergic skin reaction. RIFM: No safety concern at current use levels based on DST. EFSA: No conclusion drawn. | [3][9][12] |
| Irritation | Considered an irritant to skin, eyes, and respiratory tract. | [8][9] |
| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [14][15] |
Comparative Analysis with Alternatives
Evaluating a food additive often involves comparing it to other substances with similar functions. Key alternatives to p-Mentha-8-thiol-3-one include structurally related compounds and derivatives that offer different stability or sensory profiles.
-
p-Mentha-8-thiol-3-one Acetate: This acetylated derivative is noted for having a similar, though softer and more subdued, "catty" aroma profile.[2] Its primary advantages are enhanced chemical and heat stability, making it less prone to degradation and loss of the volatile hydrogen sulfide (H₂S) group during storage and processing.[2] This improved stability can be a significant advantage in certain food manufacturing applications.
| Feature | p-Mentha-8-thiol-3-one | p-Menth-1-ene-8-thiol | p-Mentha-8-thiol-3-one Acetate |
| Flavor Profile | Strong, sulfury, catty, blackcurrant | Similar sulfurous notes | Softer, more subdued catty note |
| Regulatory Status | JECFA: No safety concern; FEMA GRAS | EFSA (Feed): Safe for target species and consumers | FEMA GRAS (FEMA No. 3809) |
| Genotoxicity | Not a concern | Assessed as safe by EFSA | Assumed to be metabolized to the parent thiol |
| Irritation | Skin, eye, and respiratory irritant | Skin and eye irritant | Data not specified, but caution is warranted due to the parent compound |
| Key Advantage | Potent, widely used flavor | Similar functionality | Enhanced chemical and heat stability |
Methodologies and Experimental Protocols
Experimental Protocol: In Vitro Micronucleus Test
This assay is a cornerstone of genotoxicity testing, designed to detect substances that cause chromosomal damage.
Objective: To determine if p-Mentha-8-thiol-3-one induces chromosomal damage or aneuploidy in cultured mammalian cells.
Methodology:
-
Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79, L5178Y) are cultured under standard conditions.
-
Exposure: Duplicate cultures are exposed to p-Mentha-8-thiol-3-one at a minimum of three different concentrations. The experiment is conducted both with and without an external metabolic activation system (S9 mix), which simulates liver metabolism.[12]
-
Controls: Positive (known genotoxic agent) and negative (vehicle solvent) controls are run concurrently.
-
Cytokinesis Block: Cytochalasin B is added to the cultures to block cell division at the two-cell (binucleated) stage. This allows for the specific analysis of cells that have completed one round of nuclear division during exposure.
-
Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored under a microscope for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
Analysis: The frequency of micronucleated cells in the treated cultures is compared to the negative control. A statistically significant, dose-dependent increase in micronuclei indicates a positive result. For p-Mentha-8-thiol-3-one, no such increase was observed.[12]
Risk Assessment Framework: The Threshold of Toxicological Concern (TTC)
The TTC is a pragmatic risk assessment tool used for substances with low dietary exposure, where extensive toxicological data may be unavailable.[13]
Causality: The rationale for using the TTC approach stems from the understanding that the vast majority of chemicals, below a certain exposure threshold, are unlikely to cause adverse health effects. This allows for efficient safety assessment without requiring extensive animal testing for every low-exposure substance, aligning with the "3Rs" principles (Replacement, Reduction, and Refinement).
Methodology:
-
Structural Classification: The chemical is assigned to one of three Cramer structural classes based on its chemical structure, which predicts its likely toxicity.[9] Class I represents structures with low toxicity, while Class III represents structures with features suggesting higher potential toxicity. p-Mentha-8-thiol-3-one is a Cramer Class III substance.[12]
-
Exposure Estimation: The estimated daily intake of the substance from its intended uses in food is calculated.
-
Comparison to Threshold: The estimated intake is compared to the established TTC value for its assigned Cramer class.
-
Cramer Class I: 1800 µ g/person/day
-
Cramer Class II: 540 µ g/person/day
-
Cramer Class III: 90 µ g/person/day
-
Visualizing the Assessment Process
Diagrams help clarify the logical flow of safety and risk assessment procedures.
Caption: General workflow for the safety assessment of a food flavoring agent.
Caption: Simplified decision tree for the Threshold of Toxicological Concern (TTC) approach.
Conclusion and Future Perspectives
The comprehensive body of evidence from international regulatory agencies indicates that p-Mentha-8-thiol-3-one does not pose a safety risk to consumers at the current levels of intake when used as a food flavoring agent. Its lack of genotoxic potential and an exposure level below the Threshold of Toxicological Concern provide a robust basis for its continued safe use. While it is classified as an irritant and a potential skin sensitizer, these hazards are primarily relevant to occupational handling of the concentrated substance and are mitigated through standard industrial hygiene practices.
References
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p-mentha-8-thiol-3-one, CAS Registry Number 38462-22-5. Food and Chemical Toxicology, 153, 112291. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2019). Safety and efficacy of 8-mercapto-p-menthan-3-one and p-menth-1-ene-8-thiol belonging to chemical group 20 when used as flavourings for all animal species. EFSA Journal, 17(1), e05545. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2022). Safety and efficacy of a feed additive consisting of lanthanum carbonate octahydrate (Lanthan One) for cats (Porus GmbH). EFSA Journal, 20(2), 7168. [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF). (n.d.). Procedure for the safety evaluation of chemically defined flavouring substances. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Mentha-8-thiol-3-one. PubChem Compound Database. [Link]
-
World Health Organization. (n.d.). p-MENTHA-8-THIOL-3-ONE. JECFA. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2025). Safety and efficacy of a feed additive consisting of a tincture derived from the leaves or the aerial parts of Mentha × piperita L. (peppermint tincture) for use in all animal species (FEFANA asbl). EFSA Journal. [Link]
-
The Good Scents Company. (n.d.). buchu mercaptan p-mentha-8-thiol-3-one. [Link]
-
EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP), et al. (2019). Safety and efficacy of 8-mercapto-p-menthan-3-one and p-menth-1-ene-8-thiol belonging to chemical group 20 when used as flavourings for all animal species. EFSA Journal, 17(1), e05545. [Link]
-
U.S. Food and Drug Administration. (n.d.). p-mentha-8-thiol-3-one. Cfsanappsexternal.fda.gov. [Link]
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Flavor and Extract Manufacturers Association. (n.d.). P-MENTHA-8-THIOL-3-ONE. [Link]
-
Bampidis, V., et al. (2019). Safety and efficacy of 8-mercapto-p-menthan-3-one and p-menth-1-ene-8-thiol belonging to chemical group 20 when used as flavourings for all animal species. Semantic Scholar. [Link]
-
Adams, T. B., et al. (2005). The safety evaluation of food flavouring substances: the role of metabolic studies. Toxicology Letters, 157(2), 111-125. [Link]
-
D. (2018). Flavor Bites: Para-mentha-8-thiol-3-one acetate. Perfumer & Flavorist. [Link]
-
Food Safety Commission of Japan. (2016). Guidelines for the Assessment of Flavoring Substances in Foods on Health. [Link]
-
Cosmetic Ingredient Review. (2020). Safety Assessment of Sulfites as Used in Cosmetics. [Link]
-
Smith, R. L., et al. (2009). GRAS Flavoring Substances 24. Food Technology Magazine. [Link]
-
EFSA Panel on Food Additives and Flavourings (FAF). (2022). Re-evaluation of sulfur dioxide (E 220), sodium sulfite (E 221), sodium bisulfite (E 222), sodium metabisulfite (E 223), potassium metabisulfite (E 224), calcium sulfite (E 226), calcium bisulfite (E 227) and potassium bisulfite (E 228) as food additives. EFSA Journal, 20(11), e07594. [Link]
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Comparing the flavor profiles of p-Mentha-8-thiol-3-one stereoisomers
This guide provides an in-depth technical comparison of the stereoisomers of p-mentha-8-thiol-3-one (Buchu Mercaptan), designed for researchers and flavor chemists.[1][2]
Executive Summary
p-Mentha-8-thiol-3-one (CAS 38462-22-5), widely known as Buchu Mercaptan , is a high-impact sulfur odorant essential for creating authentic blackcurrant, tropical fruit, and buchu leaf profiles.[1][2] Its sensory performance is strictly governed by its stereochemistry.[1] While the commercial standard is often a mixture of cis- and trans- isomers derived from (R)-(+)-pulegone, the individual enantiomers exhibit distinct olfactory thresholds and qualitative nuances ranging from "clean passion fruit" to "sulfurous catty/onion."[1][2]
This guide dissects the sensory hierarchy of the four stereoisomers, establishing the structure-odor activity relationships (SOAR) necessary for precision flavor formulation.[1][2]
Stereochemical Landscape
The molecule possesses two chiral centers at C1 and C4 (using p-menthane numbering), resulting in four distinct stereoisomers grouped into two diastereomeric pairs: cis and trans.[1][2]
Isomer Classification
| Common Name | Configuration | Relationship | Key Sensory Character |
| (1S,4S)-trans | (1S, 4S) | Enantiomer of (1R,4R) | "The Hero" : Strongest, tropical, clean, passion fruit.[1][2][3] |
| (1R,4R)-trans | (1R, 4R) | Enantiomer of (1S,4S) | "The Off-Note" : Onion-like, weak, dirty, sulfurous.[2][3] |
| (1S,4R)-cis | (1S, 4R) | Enantiomer of (1R,4S) | "The Fruity Support" : Blackcurrant leaf, intensive fruit.[2] |
| (1R,4S)-cis | (1R, 4S) | Enantiomer of (1S,4R) | "The Discord" : Rubber, burnt, disagreeable.[2][3] |
Note on Nomenclature: "Cis" and "Trans" assignments in literature can vary based on whether the reference groups are the Methyl/Isopropyl (menthane convention) or Methyl/Thiol.[1][2] In this guide, we align with the Mosandl/Leffingwell sensory data sets which identify the (1S) series as possessing the most desirable "clean" tropical notes, while the (1R) series (derived from natural (R)-pulegone) contributes the "catty/cassis" backbone often associated with commercial Buchu oil.[2]
Sensory Profile Comparison
The following data aggregates threshold and descriptor analysis from key flavor chemistry literature (Mosandl et al.).
Odor Detection Thresholds (ODT) & Descriptors
| Isomer | Odor Quality (High Dilution) | Odor Quality (Concentrated) | Relative Potency |
| (1S,4S)-trans | Tropical, Passion Fruit, Fresh | Buchu Leaf, Sulfurous | High (Most Potent) |
| (1R,4R)-trans | Weak Fruity, Onion-like | Dirty, Sulfurous, Onion | Low |
| (1S,4R)-cis | Intensive Blackcurrant, Fruity | Buchu Oil, Green | Medium-High |
| (1R,4S)-cis | Rubber, Burnt | Disagreeable, Mercaptan | Low |
Performance Analysis
-
The "Cassis" Paradox: While the (1S) series is described as "cleaner" and "fruitier," the "catty" note (often considered an off-note in isolation) provided by the (1R) series is structurally essential for the authentic "urinary" nuance of blackcurrant buds (Bourgeons de Cassis).[1][2]
-
Commercial Mixtures: Synthetic Buchu Mercaptan derived from (R)-(+)-pulegone predominantly yields the (1R) series ((1R,4R) and (1R,4S)).[1][2] This explains why commercial generic grades often carry a "dirty" or "rubbery" undertone compared to chirally purified equivalents.[1]
Experimental Protocols
Protocol A: Synthesis & Separation Workflow
To isolate specific isomers for sensory evaluation, the following self-validating workflow is recommended.
Objective: Synthesize and separate cis and trans isomers from (R)-pulegone.
-
Precursor Selection: Start with high-optical-purity (R)-(+)-Pulegone (CAS 89-82-7).[1][2]
-
Michael Addition:
-
React (R)-pulegone with NaSH (Sodium hydrosulfide) or H₂S in the presence of a base (Piperidine or Triethylamine).[1][2]
-
Condition: Low temperature (-10°C to 0°C) to minimize side reactions.[1]
-
Mechanism:[1][2][4] Sulfide attacks the C8 position; protonation occurs at C4.[1][2]
-
Result: A mixture of (1R,4R) and (1R,4S) diastereomers.[2]
-
-
Purification (Distillation):
-
Isomer Separation (Preparative GC):
-
Column: Silica gel or specialized chiral stationary phases (e.g., Cyclodextrin-based).[1][2]
-
Method: Isocratic elution with Hexane/Ethyl Acetate (98:2).[1][2]
-
Validation: Verify separation using a chiral GC column (e.g., Hydrodex β-PM). The cis and trans isomers will have distinct Retention Indices (RI).[1]
-
Protocol B: Sensory Evaluation (High-Potency Handling)
Due to the extreme potency (ppb range thresholds), standard sensory protocols must be modified to prevent olfactory fatigue and cross-contamination.[1][2]
-
Dilution Series:
-
Evaluation Matrix:
-
Descriptor Mapping:
-
Panelists must rate intensity on a 0-10 scale for specific attributes: Sulfurous, Fruity, Green, Catty.
-
Mechanistic Visualization
The following diagram illustrates the stereochemical divergence from the Pulegone precursor and the resulting sensory profiles.
Figure 1: Stereochemical divergence of p-mentha-8-thiol-3-one.[1][2] The (1R) series derived from natural pulegone carries "dirty" notes, while the (1S) series offers "clean" fruit profiles.[2]
References
-
Leffingwell, J. C. (2001).[1][2] Chirality & Odour Perception: The p-Menthan-8-thiol-3-ones.[1][2][3] Leffingwell & Associates.[1][2] Available at: [Link][1][2]
-
Mosandl, A. (1991).[1][2][3] Flavours, Regulation, Control. Brussels, pp 16-17.[1][2][3] (Primary source for stereoisomer sensory descriptions).[1][2][3]
-
Emura, M., et al. (2006).[1][2][3] United States Patent Application US 2006/0160719.[1][2][3] (Describes the "clean and fresh" image of the (1S) isomers).
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA) . (1999).[1][2] Safety evaluation of certain food additives: p-Mentha-8-thiol-3-one. WHO Food Additives Series 44. Available at: [Link][1][2]
-
Sundt, E., et al. (1971).[1][2] Organoleptic principles of cassis flavor. Helvetica Chimica Acta.[1][2][5] (Foundational work on Buchu Mercaptan structure).[1][2]
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Cross-Platform Validation for Trace Analysis of p-Mentha-8-thiol-3-one: GC-MS/MS vs. GC-SCD
Topic: Cross-Platform Validation for Trace Analysis of p-Mentha-8-thiol-3-one Content Type: Technical Comparison Guide
Executive Summary: The "Stink" vs. "Flavor" Paradox
p-Mentha-8-thiol-3-one (often referred to as "Buchu mercaptan" or "thiomenthone") represents one of the most challenging analytes in flavor and fragrance chemistry. Its sensory impact is paradoxical: at trace levels (<1 ng/L), it imparts a desirable, exotic blackcurrant or tropical fruit note; at slightly higher concentrations, it manifests as a repulsive "cat urine" off-odor.
Because its odor detection threshold (ODT) is exceptionally low—approximately 0.03 ng/L (ppt) in air —analytical platforms must achieve sub-ppt sensitivity. Standard GC-MS (SCAN mode) is often insufficient due to matrix noise. This guide objectively compares the two dominant analytical platforms: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) , establishing a protocol for cross-validation to ensure data integrity.
The Analyte: Chemical Behavior & Challenges[1]
| Property | Specification | Analytical Implication |
| CAS Number | 38462-22-5 | Reference standard verification. |
| Formula | C₁₀H₁₈OS (MW 186.[1]31) | Requires specific MRM transitions (e.g., m/z 186 → 89). |
| Volatility | High | Susceptible to evaporative loss during concentration. |
| Reactivity | Thiol (-SH) group | Critical: Rapidly oxidizes to disulfides (dimers) in the presence of air or metal ions. |
| Stereochemistry | cis- and trans- isomers | Separation requires polar columns (e.g., WA X or specialized sulfur phases). |
Comparative Analysis: GC-MS/MS vs. GC-SCD
Platform A: GC-MS/MS (Triple Quadrupole)
The Sensitivity & Identification Engine
Mechanism: Uses Multiple Reaction Monitoring (MRM) to filter specific precursor-to-product ion transitions, eliminating most matrix noise.
-
Pros:
-
Definitive ID: Provides structural fingerprinting, essential for regulatory compliance.
-
Sensitivity: Modern TQ instruments can reach LOQs of 0.5–1.0 ng/L.
-
Co-elution Handling: Can resolve the analyte from hydrocarbons if unique transitions are selected.
-
-
Cons:
-
Matrix Suppression: Ionization efficiency can be reduced by co-eluting bulk matrix components.
-
Non-Linearity: Response factors can vary significantly across the dynamic range.
-
Platform B: GC-SCD (Sulfur Chemiluminescence)
The Equimolar "Truth" Detector
Mechanism: Combines sulfur compounds with ozone to form excited SO₂*, which emits light (chemiluminescence) upon relaxation.
-
Pros:
-
Equimolarity: Response is linear and proportional only to the number of sulfur atoms. A standard curve for one thiol can often estimate another.
-
Selectivity: Zero interference from hydrocarbons. If a peak appears, it is sulfur.
-
No Quenching: Unlike FPD, SCD is not "blinded" by co-eluting solvent or hydrocarbon peaks.
-
-
Cons:
-
No Structural ID: You know it's sulfur, but not which sulfur compound without strict retention time matching.
-
Maintenance: Ceramic tubes and burner assemblies require frequent, skilled maintenance.
-
Comparison Matrix
| Feature | GC-MS/MS (Triple Quad) | GC-SCD (Nexis/Agilent) | GC-O (Olfactometry) |
| Primary Role | Quantification & ID | Verification & Specificity | Sensory Correlation |
| LOD (Approx) | 0.1 - 0.5 ng/L | 0.5 - 1.0 ng/L | 0.03 ng/L (Human Nose) |
| Linearity | N/A (Qualitative) | ||
| Matrix Effect | High (Ion Suppression) | Negligible | Medium (Masking) |
| Cost |
Methodological Framework & Visualizations
Workflow 1: The Cross-Validation Protocol
To ensure data trustworthiness, we recommend a Dual-Path Validation strategy. Do not rely on a single detector for novel matrices.
Caption: Dual-channel workflow utilizing a post-column split to simultaneously acquire structural identity (MS) and sulfur-specific confirmation (SCD).
Workflow 2: Decision Matrix for Platform Selection
Caption: Logical decision tree for selecting the appropriate detector based on concentration range and matrix complexity.
Experimental Protocols (Self-Validating Systems)
A. Sample Preparation: Thiol Stabilization (Critical Step)
Thiols oxidize to disulfides within minutes in standard extracts. This step prevents false negatives.
-
Buffer Preparation: Prepare a pH 7.0 buffer containing 50 mM EDTA (to chelate metal ions that catalyze oxidation) and 0.1% Ascorbic Acid or BHT (antioxidant).
-
Extraction (SPME Arrow):
-
Use a DVB/C-WR/PDMS SPME Arrow (superior durability and capacity over standard fibers).
-
Incubate sample (10 mL + 3g NaCl) at 40°C for 20 mins with agitation (500 rpm).
-
Validation Check: Spike a deuterated internal standard (e.g., p-Mentha-8-thiol-3-one-d3) prior to extraction. If IS recovery < 70%, reject the batch.
-
B. GC-MS/MS Optimization (MRM)
Instrument: Agilent 7000 series or Shimadzu TQ-8050
-
Column: DB-Sulfur SCD (60m x 0.25mm x 0.5µm) or equivalent low-bleed phase.
-
Why? Thick film retains volatiles; "Sulfur" phases reduce peak tailing caused by active sites.
-
-
Precursor Ion Selection:
-
Perform a Full Scan (EI) of the standard. Identify Molecular Ion (
) at m/z 186.
-
-
Product Ion Scan:
-
Fragment m/z 186 with varying Collision Energies (CE).
-
Target Transitions:
-
Quantifier: m/z 186 → 89 (Ring cleavage).
-
Qualifier: m/z 186 → 153 (Loss of -SH group).
-
-
-
Dwell Time: Set >50ms per transition to ensure sufficient points across the narrow GC peak.
C. GC-SCD Setup
Instrument: Agilent 8355 or Shimadzu Nexis SCD-2030
-
Burner Temperature: 800°C (Standard).
-
Oxidizer: Ozone/Air mix.
-
Validation:
-
Inject a "System Suitability Standard" containing 3 sulfur compounds (e.g., DMS, DMDS, and the analyte).
-
Pass Criteria: The response (Area/moles of S) must be within ±5% for all three. This confirms the equimolar response is active and the ceramic tubes are not fouled.
-
References
-
Comparison of GC-SCD and GC-MS for Sulfur Analysis
-
Source: Shimadzu Application News No.[2] G330A.
- Relevance: Establishes the equimolar linearity of SCD vs. FPD/MS.
-
Link:
-
-
Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS
- Source: MDPI Molecules (2015).
- Relevance: Protocols for thiol protection and SPME extraction limits.
-
Link:
-
Structure-Odor Activity Studies on p-Menthene-8-thiol Deriv
- Source:Journal of Agricultural and Food Chemistry (via PubMed).
- Relevance: Defines the odor thresholds and structural stability of the p-menthane thiol skeleton.
-
Link:
-
Analysis of Sulfur Compounds in Petroleum (ASTM D5623)
- Source: Agilent Technologies / ASTM.
- Relevance: The industrial standard for SCD operation, applicable to complex m
-
Link:
Sources
Safety Operating Guide
Operational Guide: Handling p-Mentha-8-thiol-3-one (Buchu Mercaptan)
The Threat Profile: Beyond Toxicity
While p-Mentha-8-thiol-3-one (CAS: 38462-22-5) is classified as a skin irritant and sensitizer, its primary operational hazard is Olfactory Contamination .
This compound has an odor detection threshold in the parts per trillion (ppt) range. It possesses a potent "catty," blackcurrant, or sulfurous aroma. Improper handling does not just risk physical health; it risks "social toxicity." A micro-spill (µL range) can render a laboratory, office, or researcher's clothing socially uninhabitable for weeks.
The Core Directive: Treat this substance as if it were radioactive. Your goal is zero migration.
The PPE Barrier Strategy (Layered Defense)
Standard laboratory PPE is insufficient. Nitrile rubber is permeable to low-molecular-weight thiols over time. You must employ a Permeation-Resistant Multi-Layer System .
Hand Protection (The Critical Interface)
Do not rely on single nitrile gloves. You must create a "sacrificial layer" system.
| Layer | Material | Specification | Function |
| Inner (Barrier) | EVOH/PE Laminate | Silver Shield® or 4H® | Impermeable Barrier. These chemically resistant laminates prevent thiol permeation that standard rubber allows. |
| Outer (Tactile) | Nitrile (5-8 mil) | Long-cuff, powder-free | Mechanical Protection. Protects the inner laminate glove from tears and provides grip. This layer is sacrificial and changed every 30 mins. |
| Cuff Seal | Vinyl Tape | Chemically resistant tape | Vapor Seal. Tape the outer glove to the lab coat sleeve to prevent vapor migration up the arm. |
Body & Respiratory Protection[1][2][3][4][5][6]
-
Clothing: Tyvek® Lab Coat (Disposable). Cotton lab coats absorb thiols and become secondary emission sources. Use a disposable coat and leave it in the fume hood or a sealed waste bag; never wear it outside the lab.
-
Respiratory: If working outside a glove box, a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is recommended, not for toxicity, but to prevent olfactory fatigue (nose blindness) which leads to accidental contamination.
Engineering Controls & The "Cold Zone" Protocol
The most common failure mode is migration —bringing contaminated items out of the fume hood.
The Zoning System
-
Hot Zone (Inside Hood): Where the open bottle exists.
-
Warm Zone (Hood Sash/Lip): Transition area. Nothing crosses this line without decontamination.
-
Cold Zone (Lab Bench): Must remain 100% odor-free.
Vacuum Line Protection (Crucial)
Direct venting of p-Mentha-8-thiol-3-one into a building exhaust can contaminate the entire facility's HVAC output.
-
Requirement: All vacuum lines must pass through a Bleach Trap (Sodium Hypochlorite solution) before the pump inlet or house vacuum.
-
Mechanism: The bleach oxidizes the thiol vapors into non-volatile sulfonates before they enter the vacuum system.
Decontamination: The Oxidative Kill
Soap and water do not work; they merely spread the oil. You must chemically alter the molecule.
The Chemistry:
Decontamination Solution (The "Kill Mix")
-
Base: 10% Sodium Hypochlorite (Bleach)
-
Surfactant: 1% Sodium Dodecyl Sulfate (SDS) or dish soap (to penetrate greasy residues)
-
Solvent: Water (90%)
Protocol:
-
Apply "Kill Mix" to all glassware, gloves (outer layer), and surfaces inside the hood.
-
Allow 10 minutes contact time .
-
Self-Validating Step: Wipe the surface with a fresh Kimwipe. Remove the Kimwipe from the hood and smell it (cautiously). If any odor remains, repeat the oxidation.
Visualizing the Safety Architecture
Diagram 1: The Layered Containment Workflow
This logic flow ensures that the operator is never the bridge between the chemical and the outside world.
Caption: The "Hot Zone" containment strategy prevents vapor migration through vacuum lines or PPE transfer.
Diagram 2: The Decontamination Logic
Understanding why we use bleach ensures the protocol is followed.
Caption: Chemical pathway of thiol destruction. Note that partial oxidation (Step 1) is insufficient; excess bleach is required to reach the odorless Sulfonate state.
Emergency Response: Spills
Do not use standard spill kits. Clay absorbents will hold the liquid but release the odor, contaminating the room.
-
Evacuate the immediate area to prevent tracking.
-
Oxidize Immediately: Pour the "Kill Mix" (Bleach/Soap) directly onto the spill. Do not wipe it up yet.
-
Wait: Let the chemistry work for 15-20 minutes.
-
Absorb: Once the odor has subsided, use paper towels or absorbent pads to clean up the bleach mixture.
-
Disposal: Double-bag the waste in heavy-duty polyethylene bags. Seal with tape.
References
-
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
Shield Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
